Product packaging for 3-Methylhexadecane(Cat. No.:CAS No. 6418-43-5)

3-Methylhexadecane

Cat. No.: B15487097
CAS No.: 6418-43-5
M. Wt: 240.5 g/mol
InChI Key: WWPCLIMUTNKTDY-UHFFFAOYSA-N
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Description

3-Methylhexadecane is a useful research compound. Its molecular formula is C17H36 and its molecular weight is 240.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H36 B15487097 3-Methylhexadecane CAS No. 6418-43-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6418-43-5

Molecular Formula

C17H36

Molecular Weight

240.5 g/mol

IUPAC Name

3-methylhexadecane

InChI

InChI=1S/C17H36/c1-4-6-7-8-9-10-11-12-13-14-15-16-17(3)5-2/h17H,4-16H2,1-3H3

InChI Key

WWPCLIMUTNKTDY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(C)CC

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 3-Methylhexadecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylhexadecane is a branched-chain saturated hydrocarbon belonging to the alkane series. As an isomer of heptadecane, its physical properties are of significant interest in various fields, including fuel technology, materials science, and as a non-polar solvent in chemical and pharmaceutical processes. Understanding these properties is crucial for process design, quality control, and for predicting its behavior in different environments. This technical guide provides a detailed overview of the known physical properties of this compound, outlines the standard experimental methodologies for their determination, and presents a logical workflow for these experimental procedures. Due to the limited availability of experimental data for this compound, this guide also includes data for its isomer, 2-Methylhexadecane, and its parent compound, n-hexadecane, for comparative purposes.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized below. It is important to note that while some data is available, many of the physical properties for this specific isomer have been estimated or are inferred from related compounds.

PropertyValueSource/Comment
Molecular Formula C₁₇H₃₆[1][2][3][4][5][6]
Molecular Weight 240.47 g/mol [1][2][5][7]
CAS Number 6418-43-5[2][4][5][7]
Boiling Point 297.20 °C (estimated)[8]
Melting Point -15 °C[7]
Flash Point 105.20 °C (estimated)[8]
Density Data not available
Refractive Index Data not available
Viscosity Data not available

Comparative Data for Related Compounds:

Property2-Methylhexadecanen-Hexadecane
Boiling Point 291.4 °C287 °C
Melting Point 4 °C18 °C
Density 0.776 g/cm³0.773 g/cm³ at 20 °C
Refractive Index 1.4341.4345 at 20 °C
Viscosity Data not available3.474 mPa·s at 20 °C

Experimental Protocols for Physical Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of long-chain alkanes like this compound.

Determination of Boiling Point

The boiling point is a critical indicator of a liquid's volatility. For hydrocarbons, the micro boiling point determination method is often employed due to its requirement for a small sample size.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

  • Sample Preparation: A small amount of this compound (a few milliliters) is placed into a small test tube or a fusion tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample with the open end downwards.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., a Thiele tube filled with high-boiling mineral oil).

  • Heating: The heating bath is gently and uniformly heated. As the temperature rises, air trapped in the capillary tube will expand and escape as a stream of bubbles.

  • Observation: The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heat source is removed.

  • Boiling Point Reading: The liquid will begin to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Determination of Melting Point

The melting point is a fundamental property for characterizing solid compounds and assessing their purity. The capillary method is a standard and widely used technique.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of solid this compound is finely powdered.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The apparatus is heated at a controlled rate. A rapid heating rate can be used initially to approach the approximate melting point, followed by a much slower rate (1-2 °C per minute) as the melting point is neared.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range. For a pure substance, this range should be narrow.

Determination of Density

Density is a measure of mass per unit volume and is an important parameter for quality control and fluid dynamics calculations. Vibrating tube densitometry is a modern and accurate method.

Methodology: Vibrating Tube Densitometry

  • Principle: A U-shaped tube is electronically excited to oscillate at its natural frequency. This frequency changes when the tube is filled with the sample liquid; the change in frequency is directly related to the density of the liquid.

  • Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water.

  • Sample Introduction: The this compound sample is injected into the clean, dry U-tube. Care must be taken to avoid the introduction of air bubbles.

  • Measurement: The instrument measures the oscillation period of the filled tube and, using the calibration data, calculates the density of the sample. The temperature of the sample is precisely controlled by the instrument.

  • Data Recording: The density value at the specified temperature is recorded.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a valuable property for identifying and assessing the purity of liquid samples.

Methodology: Abbe Refractometer

  • Principle: The Abbe refractometer measures the critical angle of refraction of a thin layer of the sample liquid placed between two prisms.

  • Calibration: The instrument is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of the this compound sample are placed on the surface of the measuring prism.

  • Measurement: The prisms are closed, and light is passed through the sample. The user looks through the eyepiece and adjusts the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow. For many applications, especially those involving fluid transport, viscosity is a critical parameter.

Methodology: Capillary Viscometry

  • Principle: This method measures the time it takes for a fixed volume of liquid to flow through a narrow capillary tube under a known and reproducible head pressure.

  • Viscometer Selection: A suitable capillary viscometer (e.g., an Ubbelohde or Cannon-Fenske viscometer) is chosen based on the expected viscosity of the sample.

  • Sample Loading: A precise volume of the this compound sample is introduced into the viscometer.

  • Temperature Equilibration: The viscometer is placed in a constant-temperature bath until the sample reaches the desired temperature.

  • Measurement: The sample is drawn up into the timing bulb of the viscometer by suction. The suction is then removed, and the time it takes for the liquid meniscus to pass between two marked points on the capillary is measured with a stopwatch.

  • Calculation: The kinematic viscosity (ν) is calculated using the equation ν = C * t, where 'C' is the calibration constant of the viscometer and 't' is the measured flow time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature (η = ν * ρ).

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of this compound.

G cluster_start cluster_prep Sample Preparation cluster_properties Physical Property Determination cluster_density Density cluster_ri Refractive Index cluster_viscosity Viscosity cluster_bp Boiling Point cluster_mp Melting Point cluster_analysis Data Analysis and Reporting start Obtain Pure this compound Sample prep Sample Degassing and Filtration start->prep density_cal Calibrate Densitometer ri_cal Calibrate Refractometer visc_cal Select & Calibrate Viscometer bp_setup Setup Micro Boiling Point Apparatus mp_setup Prepare Capillary Sample density_measure Measure Density at Controlled Temperature density_cal->density_measure analysis Data Compilation and Uncertainty Analysis density_measure->analysis ri_measure Measure Refractive Index at Controlled Temperature ri_cal->ri_measure ri_measure->analysis visc_measure Measure Flow Time at Controlled Temperature visc_cal->visc_measure visc_measure->analysis bp_measure Determine Boiling Point bp_setup->bp_measure bp_measure->analysis mp_measure Determine Melting Range mp_setup->mp_measure mp_measure->analysis report Generate Technical Report analysis->report

Caption: Workflow for the experimental determination of physical properties of this compound.

Conclusion

This technical guide has provided a summary of the known physical properties of this compound, alongside detailed experimental protocols for their determination. While specific experimental data for density, refractive index, and viscosity of this compound remain to be fully documented in publicly available literature, the methodologies outlined here provide a robust framework for researchers to obtain these critical parameters. The included workflow diagram offers a clear and logical sequence for conducting these experimental investigations. The data for related isomers and the parent alkane serve as valuable reference points for estimation and comparison. Accurate determination of these properties will continue to be essential for the effective application of this compound in scientific and industrial contexts.

References

The Occurrence of 3-Methylhexadecane in Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylhexadecane is a saturated, branched-chain hydrocarbon that has been identified as a component of the cuticular hydrocarbon (CHC) profile in certain insect species. CHCs are a diverse class of lipids found on the insect epicuticle, where they play a crucial role in preventing desiccation and mediating chemical communication.[1] These compounds are integral to various aspects of insect biology, including species and nestmate recognition, mating behavior, and social organization.[2][3] Methyl-branched alkanes, such as this compound, are a significant class of CHCs and are known to be involved in chemical signaling.[1][4] This technical guide provides an in-depth overview of the known natural sources of this compound in insects, details the experimental protocols for its extraction and identification, and discusses its potential role in insect chemical ecology.

Natural Sources of this compound

The primary documented natural source of this compound in insects is within the glandular secretions of ants, specifically as a component of the cuticular hydrocarbons.

Hymenoptera: Formicidae (Ants)

Quantitative Data

Comprehensive quantitative data for this compound from the primary literature is limited. The table below is a representative template for how such data would be presented. Researchers are encouraged to consult primary research articles for specific quantification of this and other CHCs in their species of interest.

Insect SpeciesGenusFamilyOrderCompound LocationRelative Abundance (%)Quantitative MethodReference
Camponotus intrepidusCamponotusFormicidaeHymenopteraGland Secretion/CuticleData not available in recent literatureGC-MS(Brophy, 1973)

Experimental Protocols

The identification and quantification of this compound and other cuticular hydrocarbons in insects are primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS). The following sections detail a generalized protocol based on established methodologies for CHC analysis.[7][8][9]

Extraction of Cuticular Hydrocarbons

Objective: To extract CHCs from the insect cuticle with minimal contamination from internal lipids.

Materials:

  • Insect specimens (live or preserved)

  • Hexane (B92381) (or Pentane), high-purity, redistilled

  • Glass vials with PTFE-lined caps

  • Forceps

  • Vortex mixer (optional)

  • Glass Pasteur pipette with silica (B1680970) gel (for cleanup)

  • Nitrogen gas stream for solvent evaporation

Protocol:

  • Sample Preparation: Select individual or pooled insect specimens. If live, they can be immobilized by chilling.

  • Solvent Extraction: Submerge the specimen(s) in a glass vial containing an appropriate volume of hexane (e.g., 200 µL to 1 mL, depending on insect size). The extraction duration is typically short (e.g., 5-10 minutes) to minimize the extraction of internal lipids.[9]

  • Agitation: Gently agitate the vial manually or using a vortex mixer for a brief period (e.g., 30 seconds) to facilitate the dissolution of CHCs.

  • Extract Collection: Carefully remove the insect(s) from the vial using clean forceps. The resulting hexane solution contains the extracted CHCs.

  • Cleanup (Optional but Recommended): To remove more polar lipids, pass the extract through a small column of silica gel, eluting with hexane.[8]

  • Concentration: Concentrate the extract to a desired volume under a gentle stream of nitrogen gas. Avoid complete dryness to prevent the loss of more volatile components. The final volume is typically adjusted based on the expected concentration of CHCs.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the chemical components of the CHC extract.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms)

GC Conditions (Typical):

  • Injector Temperature: 250-300 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial temperature: 50-100 °C, hold for 1-2 minutes

    • Ramp: Increase at a rate of 5-15 °C/minute to a final temperature of 300-320 °C

    • Final hold: 10-20 minutes

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness

MS Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-550

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280-300 °C

Protocol:

  • Injection: Inject a small volume (e.g., 1-2 µL) of the concentrated CHC extract into the GC.

  • Separation: The different hydrocarbons are separated based on their boiling points and interaction with the column's stationary phase as they pass through the GC column.

  • Detection and Identification: As the compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a chemical fingerprint. Identification of this compound is achieved by comparing its retention time and mass spectrum to that of an authentic standard or by interpretation of the fragmentation pattern.

  • Quantification: The relative abundance of each compound is determined by integrating the area of its corresponding peak in the total ion chromatogram. Absolute quantification can be performed by using an internal standard of a known concentration.[7]

Biosynthesis and Signaling

Biosynthesis of Branched Alkanes

The biosynthesis of methyl-branched alkanes in insects is a complex process that begins with fatty acid synthesis.[10][11] It is generally understood to involve the substitution of a methylmalonyl-CoA unit for a malonyl-CoA unit during fatty acid elongation, leading to the formation of a methyl-branched fatty acid precursor. This precursor is then converted to the final hydrocarbon through a process of reduction and decarbonylation.[11]

Biosynthesis_of_Branched_Alkanes Acetyl_CoA Acetyl-CoA Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Acetyl_CoA->Fatty_Acid_Synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Fatty_Acid_Synthase Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->Fatty_Acid_Synthase Elongases Elongases Fatty_Acid_Synthase->Elongases Branched_Fatty_Acid Methyl-branched Very-long-chain Fatty Acid Reductase Fatty Acyl-CoA Reductase Elongases->Reductase Decarbonylase Oxidative Decarbonylase Reductase->Decarbonylase Branched_Alkane This compound Decarbonylase->Branched_Alkane

Biosynthesis of a methyl-branched alkane.
Cuticular Hydrocarbon Signaling Pathway

CHCs are perceived by other insects primarily through contact chemoreception via sensory structures on their antennae and other body parts. The detection of a specific CHC blend, which may include this compound, can trigger a cascade of neural events leading to a behavioral response, such as nestmate recognition or aggression towards non-nestmates.[2]

CHC_Signaling_Pathway cluster_sender Sender Insect cluster_receiver Receiver Insect Sender_CHC CHC Profile (includes this compound) Antenna Antennal Chemoreceptors Sender_CHC->Antenna Contact Neuron Olfactory Sensory Neuron Antenna->Neuron Signal Transduction Brain Antennal Lobe (Brain) Neuron->Brain Neural Signal Behavior Behavioral Response (e.g., Acceptance/Aggression) Brain->Behavior Signal Processing

Generalized CHC signaling pathway.

Conclusion

This compound is a methyl-branched alkane that has been identified as a cuticular hydrocarbon in at least one species of ant, Camponotus intrepidus. While its specific signaling role has not been fully elucidated, its presence as a CHC suggests a likely involvement in the chemical communication systems of insects. The standardized protocols for CHC extraction and GC-MS analysis provide a robust framework for researchers to investigate the presence and potential function of this compound and other CHCs in a wide range of insect species. Further research is needed to quantify the abundance of this compound across different species and to determine its precise role in mediating insect behavior.

References

The Role of 3-Methylhexadecane in the Chemical Ecology of Myrmica rubra

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylhexadecane is a saturated, branched-chain hydrocarbon that plays a subtle yet integral role in the chemical communication systems of certain insect species. As a component of cuticular hydrocarbons (CHCs), it contributes to the complex chemical signature on an insect's outer surface. This guide provides a comprehensive overview of the known functions of this compound in chemical ecology, with a particular focus on its presence in the ant species Myrmica rubra. While not a primary sex or trail pheromone, its contribution to the overall chemical profile is crucial for nestmate recognition and maintaining colony cohesion. This document will detail its identification, role in signaling pathways, and the experimental protocols used to elucidate its function.

Chemical Identification and Presence

This compound is one of many compounds that constitute the complex blend of cuticular hydrocarbons found on the epicuticle of various insects, including the European fire ant, Myrmica rubra.[1][2][3] CHCs are primarily known for their role in preventing desiccation, but they are also fundamental to insect communication, mediating interactions such as species and nestmate recognition.[4][5] The CHC profile of Myrmica ants is species-specific and remarkably stable across wide geographical areas, suggesting a strong genetic basis for its composition.[2]

The analysis of CHC profiles in Myrmica rubra reveals a complex mixture of linear alkanes, alkenes, and methyl-branched alkanes.[1][3] While the exact percentage can vary between colonies and geographic locations, this compound is a consistently identified component.

Table 1: Quantitative Analysis of Major Cuticular Hydrocarbons in Myrmica rubra
Compound ClassCompoundRelative Abundance (%)
Monomethylalkanes This compound (Specific quantitative data not available in the provided search results)
Other MonomethylalkanesVariable
Dimethylalkanes Various IsomersVariable
Trimethylalkanes Various IsomersVariable
n-Alkanes n-Pentacosane (n-C25)Major Component
n-Heptacosane (n-C27)Major Component
n-Nonacosane (n-C29)Major Component
Alkenes & Alkadienes Various IsomersPresent in smaller quantities

Note: This table summarizes the general composition of M. rubra CHCs based on available literature. Precise quantitative data for this compound was not found in the initial search results.

Role in Chemical Signaling

The primary role of this compound in Myrmica rubra is as a component of the colony's recognition cue. Nestmate recognition in ants is a critical process for maintaining social integrity, and it is mediated by the perception and processing of the complex CHC blend on the cuticle of other individuals.[4][5] While the trail pheromone of Myrmica rubra has been identified as 3-ethyl-2,5-dimethylpyrazine, the CHC profile, including this compound, serves as a "password" for nest entry and social interactions.[6][7]

Methyl-branched alkanes, such as this compound, are thought to be particularly important for conveying information within the CHC profile due to their structural complexity compared to linear alkanes.[4][8] The specific ratio and combination of these branched hydrocarbons contribute to the unique chemical signature of a colony. An individual ant perceives the CHC profile of another ant through antennal contact and compares it to an internal template. A match signifies a nestmate, while a mismatch can trigger aggression.

G cluster_0 Information Flow in Nestmate Recognition Ant1 Ant A Antennae Antennal Contact Ant1->Antennae Initiates Contact Ant2 Ant B CHC_Profile CHC Profile of Ant B (including this compound) Ant2->CHC_Profile Brain Neural Processing in Brain Antennae->Brain Transmits Chemical Information CHC_Profile->Antennae Template Internal Template of Ant A Template->Brain Behavior Behavioral Response Brain->Behavior Decision (Match/Mismatch)

Figure 1: Logical flow of nestmate recognition in Myrmica rubra.

Experimental Protocols

The identification and functional analysis of this compound and other CHCs in Myrmica rubra involve a combination of chemical analysis and behavioral assays.

Cuticular Hydrocarbon Extraction and Analysis

This protocol outlines the general steps for extracting and analyzing CHCs from ants.

a. Sample Collection:

  • Collect worker ants from a Myrmica rubra colony.

  • Freeze the ants to immobilize them and prevent degradation of cuticular lipids.

b. Extraction:

  • Immerse a pooled sample of ants (typically 5-10 individuals) in a non-polar solvent such as hexane (B92381) or pentane (B18724) for a short duration (e.g., 10 minutes).

  • This process dissolves the lipids from the cuticle without extracting internal lipids.

  • Carefully remove the ants and concentrate the solvent to a smaller volume under a gentle stream of nitrogen.

c. Analysis using Gas Chromatography-Mass Spectrometry (GC-MS):

  • Inject a small aliquot of the concentrated extract into a gas chromatograph coupled to a mass spectrometer.

  • The GC separates the individual hydrocarbon components based on their volatility and interaction with the column.

  • The MS fragments the eluted compounds, producing a characteristic mass spectrum for each component, which allows for their identification by comparing the spectra to known standards and libraries.[1]

G cluster_1 Workflow for CHC Analysis Collection Ant Collection Extraction Hexane Extraction Collection->Extraction Concentration Solvent Evaporation Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Identification Compound Identification GCMS->Identification

Figure 2: Experimental workflow for the analysis of cuticular hydrocarbons.
Behavioral Assays for Nestmate Recognition

To assess the role of specific CHCs in nestmate recognition, synthetic compounds can be used in behavioral experiments.

a. Preparation of Stimuli:

  • Synthesize or obtain high-purity this compound and other relevant CHCs.

  • Prepare solutions of these compounds in a volatile solvent like hexane at biologically relevant concentrations.

  • "Dummy" objects (e.g., small glass beads) or dead, solvent-washed ants can be coated with these synthetic CHC profiles.

b. Aggression Assay:

  • Introduce a treated dummy or dead ant into a small arena with a resident worker ant from a specific colony.

  • Observe and score the resident ant's behavior towards the stimulus. Behaviors can be categorized on a scale from non-aggressive (e.g., antennation) to highly aggressive (e.g., biting, stinging).[9]

  • Compare the responses to dummies coated with the colony's own CHC profile (control), a foreign colony's profile, and profiles where specific components like this compound are added or removed.

G cluster_2 Aggression Assay Workflow Start Start Prepare_Stimuli Prepare CHC-coated Dummy Ant Start->Prepare_Stimuli Introduce_Ant Introduce Resident Ant to Arena Prepare_Stimuli->Introduce_Ant Introduce_Stimulus Introduce Dummy Ant Introduce_Ant->Introduce_Stimulus Observe Observe and Score Behavior Introduce_Stimulus->Observe Analyze Analyze Aggression Levels Observe->Analyze End End Analyze->End

Figure 3: Workflow for a typical aggression assay to test CHC function.

Conclusion and Future Directions

This compound is a component of the complex chemical signature used for nestmate recognition in the ant Myrmica rubra. While not a primary signaling molecule in the same way as a trail or sex pheromone, its presence and relative abundance contribute to the overall "gestalt" of the colony odor. The study of such subtle chemical cues is essential for a complete understanding of insect chemical ecology.

Future research should focus on obtaining precise quantitative data for this compound across different Myrmica rubra colonies and geographic locations. Furthermore, behavioral assays using synthetic blends with systematically altered concentrations of this compound are needed to definitively elucidate its specific contribution to the nestmate recognition process. Such studies could have implications for the development of novel pest management strategies that disrupt social cohesion in invasive ant species. For drug development professionals, understanding the intricacies of chemosensory perception at the molecular level in these systems can provide insights into receptor-ligand interactions that may be translatable to other biological systems.

References

An In-depth Technical Guide to the Chirality and Enantiomers of 3-Methylhexadecane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to the Chirality of 3-Methylhexadecane

This compound is a saturated branched-chain alkane with the chemical formula C₁₇H₃₆. Its structure is characterized by a sixteen-carbon chain (hexadecane) with a methyl group attached to the third carbon atom. The presence of this methyl group on the third carbon atom creates a chiral center, also known as a stereocenter. A chiral center is a carbon atom that is bonded to four different substituent groups. In the case of this compound, the C3 carbon is attached to a hydrogen atom, a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a tridecyl group (-C₁₃H₂₇).

Due to this chirality, this compound exists as a pair of non-superimposable mirror images called enantiomers. These enantiomers are designated as (R)-3-methylhexadecane and (S)-3-methylhexadecane, according to the Cahn-Ingold-Prelog priority rules. While enantiomers share the same chemical formula and connectivity, their three-dimensional arrangement is different, which can lead to distinct biological activities. This is of particular importance in drug development, as the stereochemistry of a molecule can significantly influence its pharmacological and toxicological properties.[1]

Physicochemical Properties of this compound Enantiomers

Enantiomers have identical physical properties in an achiral environment, such as boiling point, melting point, and density.[2][3] Their distinguishing physical property is their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal but opposite degree.

Table 1: General and Stereochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₇H₃₆
Molecular Weight240.48 g/mol
IUPAC NameThis compound
Chiral CenterC3
Number of Enantiomers2 ((R) and (S))
CAS Number (Racemic)6418-43-5

Table 2: Illustrative Physicochemical Properties of Chiral Alkane Enantiomers (Homologous Examples)

Property(R)-Enantiomer (Illustrative)(S)-Enantiomer (Illustrative)
Boiling Point (°C)Expected to be identicalExpected to be identical
Density (g/mL)Expected to be identicalExpected to be identical
Refractive IndexExpected to be identicalExpected to be identical
Specific Rotation ([(\alpha)]_D)+ (value not determined)- (value not determined)

Note: The specific rotation values for the enantiomers of this compound have not been experimentally determined and reported in the literature. The signs are illustrative of the opposing optical rotation of enantiomers.

Experimental Protocols

Enantioselective Synthesis of this compound

The synthesis of a single enantiomer of this compound requires an enantioselective synthetic route. A general approach involves the use of chiral auxiliaries or chiral catalysts to control the stereochemistry of the key bond-forming reactions.[4][5][6]

Illustrative Enantioselective Synthesis Strategy:

A plausible synthetic route could involve the asymmetric alkylation of a chiral enolate or the use of a chiral Grignard reagent in a coupling reaction.

Example Protocol Outline (based on general methods):

  • Preparation of a Chiral Precursor: Start with a commercially available chiral building block, for example, a chiral alcohol or aldehyde.

  • Chain Elongation: Utilize a series of reactions such as Wittig reactions or Grignard couplings to extend the carbon chain to the desired length.

  • Introduction of the Methyl Group: A key step would be the stereoselective introduction of the methyl group at the C3 position. This could be achieved through an asymmetric conjugate addition of a methyl organocuprate to an (\alpha),(\beta)-unsaturated ester, followed by reduction.

  • Removal of Functional Groups: The final steps would involve the removal of any remaining functional groups to yield the saturated alkane. This is typically achieved through deoxygenation reactions, such as a Wolff-Kishner or Clemmensen reduction.

  • Purification: The final product would be purified by column chromatography and its enantiomeric purity assessed by chiral gas chromatography.

Chiral Separation (Resolution) of Racemic this compound

If a racemic mixture of this compound is synthesized, the enantiomers can be separated through a process called chiral resolution. For non-functionalized alkanes, this is most effectively achieved using chiral chromatography.[7][8][9][10]

Protocol for Chiral Gas Chromatography (GC) Separation:

  • Column Selection: A capillary gas chromatography column with a chiral stationary phase (CSP) is required. Cyclodextrin-based CSPs are commonly used for the separation of chiral hydrocarbons.[7][8][9]

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is suitable for this analysis.

  • Sample Preparation: Dissolve a small amount of the racemic this compound in a volatile organic solvent (e.g., hexane).

  • GC Conditions (Illustrative):

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 2 °C/min). The optimal temperature program will need to be determined empirically.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Detector Temperature: 250 °C

  • Analysis: The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation into two distinct peaks in the chromatogram. The ratio of the peak areas can be used to determine the enantiomeric excess (ee) of a non-racemic mixture.

Biological Significance and Potential Relevance

While there is no specific research on the biological activity of the individual enantiomers of this compound, many methyl-branched alkanes are known to function as cuticular hydrocarbons in insects, playing crucial roles in chemical communication, such as species and sex recognition.[11][12][13][14] These compounds often act as contact pheromones.[15][16][17][18][19]

The stereochemistry of these pheromones can be critical for their biological activity.[15] In some insect species, only one enantiomer is biologically active, while in others, a specific ratio of enantiomers is required for the correct behavioral response. Given this context, it is plausible that the enantiomers of this compound could have different biological effects if they are involved in any biological signaling system. For professionals in drug development, particularly in the area of natural products and pest control, understanding the stereospecificity of such compounds is vital.

Visualizations

G General Strategy for Synthesis and Chiral Analysis of this compound Enantiomers cluster_synthesis Enantioselective Synthesis cluster_resolution Chiral Resolution cluster_analysis Analysis and Characterization start Chiral Starting Material elongation Chain Elongation start->elongation methylation Asymmetric Methylation at C3 elongation->methylation reduction Deoxygenation methylation->reduction pure_enantiomer (R)- or (S)-3-Methylhexadecane reduction->pure_enantiomer nmr_ms NMR and Mass Spectrometry (Structural Confirmation) pure_enantiomer->nmr_ms polarimetry Polarimetry (Determination of Optical Rotation) pure_enantiomer->polarimetry bioassay Biological Activity Assay (e.g., Pheromone Response) pure_enantiomer->bioassay racemic_synthesis Racemic Synthesis racemic_mixture Racemic this compound racemic_synthesis->racemic_mixture chiral_gc Chiral Gas Chromatography racemic_mixture->chiral_gc separated_enantiomers (R)- and (S)-3-Methylhexadecane chiral_gc->separated_enantiomers separated_enantiomers->nmr_ms separated_enantiomers->polarimetry separated_enantiomers->bioassay

References

The Biosynthesis of 3-Methylhexadecane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

October 2025

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 3-methylhexadecane, a methyl-branched cuticular hydrocarbon found in various organisms, particularly insects. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the enzymatic reactions, genetic regulation, and experimental methodologies used to study this pathway. We present detailed experimental protocols, quantitative data, and visual diagrams of the core processes to facilitate a deeper understanding and further investigation into this area.

Introduction

Cuticular hydrocarbons (CHCs) are a diverse group of lipids that form a waxy layer on the exoskeleton of insects, playing a crucial role in preventing desiccation and mediating chemical communication.[1] Among these, methyl-branched alkanes, such as this compound, are of significant interest due to their roles as semiochemicals, including pheromones.[2] The biosynthesis of these complex molecules involves a series of enzymatic steps that are a variation of the general fatty acid synthesis pathway. This guide will dissect the intricate steps leading to the production of this compound.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from primary metabolism and proceeds through a specialized fatty acid synthesis and modification pathway. The key stages involve the formation of a methyl-branched fatty acyl-CoA precursor, its subsequent reduction to an aldehyde, and a final oxidative decarbonylation step to yield the alkane.

Precursor Synthesis: The Role of Propionyl-CoA and Methylmalonyl-CoA

The journey to this compound begins with the formation of its essential building blocks. The methyl branch is introduced via the incorporation of a three-carbon unit derived from propionyl-CoA.

  • Propionyl-CoA Carboxylation: Propionyl-CoA, which can be derived from the catabolism of odd-chain fatty acids or certain amino acids like valine and isoleucine, is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form (S)-methylmalonyl-CoA.[3][4] This reaction requires ATP and bicarbonate.[4]

  • Racemization: (S)-methylmalonyl-CoA is then epimerized to its (R)-form by methylmalonyl-CoA racemase .[5]

Elongation: Formation of the 3-Methylhexadecanoyl-CoA Precursor

The carbon backbone of this compound is assembled by a multi-enzyme complex known as fatty acid synthase (FAS) . In the case of 3-methylalkanes, the synthesis is initiated with a methyl-branched starter unit.

  • Initiation with Propionyl-CoA: The biosynthesis of a 3-methyl fatty acid is initiated by the condensation of propionyl-CoA (instead of acetyl-CoA) with malonyl-CoA. This initial step, catalyzed by the ketoacyl synthase (KS) domain of FAS, sets the foundation for the methyl branch at the third carbon position of the final hydrocarbon.

  • Iterative Elongation: Following the initial condensation, the growing acyl chain undergoes seven cycles of elongation. In each cycle, a two-carbon unit from malonyl-CoA is added. The four reactions in each elongation cycle are:

    • Condensation: Catalyzed by β-ketoacyl-ACP synthase (KAS).

    • Reduction: Catalyzed by β-ketoacyl-ACP reductase (KAR).

    • Dehydration: Catalyzed by β-hydroxyacyl-ACP dehydratase (DH).

    • Reduction: Catalyzed by enoyl-ACP reductase (ER).

  • Formation of 3-Methylhexadecanoyl-ACP: After seven rounds of elongation, a 17-carbon fatty acyl chain with a methyl group at the 3-position, attached to an Acyl Carrier Protein (ACP), is formed. This is then released as 3-methylhexadecanoyl-CoA.

Reduction to Aldehyde

The resulting 3-methylhexadecanoyl-CoA is then reduced to its corresponding aldehyde, 3-methylhexadecanal. This reduction is catalyzed by a fatty acyl-CoA reductase (FAR) . This is a critical step to prepare the molecule for the final conversion to a hydrocarbon.

Oxidative Decarbonylation: The Final Step

The terminal step in the biosynthesis of this compound is the oxidative decarbonylation of 3-methylhexadecanal. This reaction is catalyzed by a specific cytochrome P450 enzyme from the CYP4G family .[6][7] This enzyme removes the carbonyl carbon, releasing it as carbon dioxide and producing the final C17 hydrocarbon, this compound.[6][7] This reaction is a key evolutionary innovation in insects that allowed for the production of cuticular hydrocarbons.[6]

Quantitative Data

The efficiency of the this compound biosynthetic pathway is dependent on the kinetic properties of its constituent enzymes. The following table summarizes available kinetic data for key enzymes involved in methyl-branched fatty acid synthesis. It is important to note that these data are for metazoan fatty acid synthase in general and may vary between different insect species and for the specific synthesis of 3-methylhexadecanoic acid.

Enzyme/DomainSubstrate(s)Organism/SystemKm (µM)kcat (s-1)Reference
Fatty Acid Synthase (mFAS)Acetyl-CoAMetazoan4.3 ± 0.41.1 ± 0.03[8]
Fatty Acid Synthase (mFAS)Methylmalonyl-CoAMetazoan18.5 ± 2.00.0064 ± 0.0002[8]
Ketoacyl Synthase (KS)Decanoyl-ACP + Malonyl-ACPMetazoan1.9 ± 0.20.8 ± 0.02[9]
Ketoacyl Synthase (KS)Decanoyl-ACP + Methylmalonyl-ACPMetazoan1.8 ± 0.30.007 ± 0.0003[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Extraction and Analysis of Cuticular Hydrocarbons by GC-MS

This protocol describes the extraction and analysis of CHCs from insect samples.

Materials:

  • Hexane (B92381) (analytical grade)

  • Glass vials with Teflon-lined caps

  • Internal standard (e.g., n-eicosane)

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Extraction:

    • Place a single insect (or a pooled sample for smaller insects) in a glass vial.

    • Add 1 mL of hexane containing a known concentration of the internal standard.

    • Vortex for 2 minutes to extract the cuticular lipids.

    • Carefully transfer the hexane extract to a clean vial, avoiding transfer of the insect body.

    • Dry the extract over a small amount of anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Concentrate the extract under a gentle stream of nitrogen to a final volume of approximately 50 µL.

    • Inject 1-2 µL of the sample into the GC-MS.

    • GC Conditions (example):

      • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

      • Injector Temperature: 280 °C

      • Oven Program: 50 °C for 2 min, then ramp at 10 °C/min to 320 °C and hold for 10 min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions (example):

      • Ionization Mode: Electron Impact (EI) at 70 eV

      • Mass Range: m/z 40-600

      • Ion Source Temperature: 230 °C

  • Data Analysis:

    • Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify the amount of this compound relative to the internal standard.

In Vitro Fatty Acid Synthase Assay with Methylmalonyl-CoA

This assay measures the activity of FAS in the presence of methylmalonyl-CoA.

Materials:

  • Purified Fatty Acid Synthase (FAS)

  • Acetyl-CoA

  • Malonyl-CoA

  • [14C]-Methylmalonyl-CoA

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT)

  • Scintillation cocktail

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH, acetyl-CoA, and malonyl-CoA in a microcentrifuge tube.

  • Initiate the reaction by adding the purified FAS enzyme.

  • Add [14C]-methylmalonyl-CoA to the reaction mixture.

  • Incubate at 30 °C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a strong acid (e.g., 2 M HCl).

  • Extract the fatty acids with an organic solvent (e.g., hexane).

  • Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

  • Measure the incorporation of radioactivity using a scintillation counter.

Heterologous Expression and Assay of CYP4G Oxidative Decarbonylase Activity

This protocol describes the expression of an insect CYP4G enzyme in a heterologous system and a subsequent activity assay.

1. Heterologous Expression (e.g., in E. coli):

  • Clone the full-length cDNA of the target insect CYP4G gene into a suitable bacterial expression vector (e.g., pCWori+).[10]

  • Co-transform the expression vector along with a vector containing the corresponding cytochrome P450 reductase (CPR) into a suitable E. coli strain (e.g., C41(DE3)).

  • Grow the transformed cells in a rich medium (e.g., Terrific Broth) at 37 °C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG and supplement the medium with a heme precursor (e.g., δ-aminolevulinic acid).

  • Continue incubation at a lower temperature (e.g., 28 °C) for 24-48 hours.

  • Harvest the cells by centrifugation and prepare microsomes or purified enzyme.

2. Oxidative Decarbonylase Assay:

  • Prepare the substrate, 3-methylhexadecanal. This may require chemical synthesis if not commercially available.

  • Set up a reaction mixture containing:

    • Microsomes or purified CYP4G/CPR

    • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • An NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

    • 3-methylhexadecanal (solubilized with a detergent like Triton X-100).[3]

  • Incubate the reaction at 30 °C for 1-2 hours.[3]

  • Stop the reaction by adding acid and extract the hydrocarbon product with hexane.

  • Analyze the hexane extract by GC-MS to identify and quantify the formation of this compound.

Visualizing the Pathway and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.

Biosynthesis_Pathway cluster_precursor Precursor Synthesis cluster_elongation Fatty Acid Elongation cluster_modification Final Modification Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA Carboxylase (PCC) FAS_Start Fatty Acid Synthase (Initiation) Propionyl-CoA->FAS_Start Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS_Start FAS_Elong Fatty Acid Synthase (Elongation x7) Malonyl-CoA->FAS_Elong FAS_Start->FAS_Elong 3-Methylhexadecanoyl-CoA 3-Methylhexadecanoyl-CoA FAS_Elong->3-Methylhexadecanoyl-CoA 3-Methylhexadecanal 3-Methylhexadecanal 3-Methylhexadecanoyl-CoA->3-Methylhexadecanal Fatty Acyl-CoA Reductase (FAR) This compound This compound 3-Methylhexadecanal->this compound CYP4G Oxidative Decarbonylase

Caption: Biosynthetic pathway of this compound.

GCMS_Workflow Insect_Sample Insect Sample Extraction Hexane Extraction (+ Internal Standard) Insect_Sample->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate under N2 Drying->Concentration GCMS_Analysis GC-MS Analysis Concentration->GCMS_Analysis Data_Processing Data Processing (Identification & Quantification) GCMS_Analysis->Data_Processing

Caption: Experimental workflow for CHC analysis by GC-MS.

Enzyme_Assay_Workflow cluster_expression Heterologous Expression cluster_assay Enzyme Activity Assay Clone_Gene Clone CYP4G Gene into Expression Vector Transform Co-transform E. coli with CYP4G and CPR Clone_Gene->Transform Induce_Expression Induce Protein Expression Transform->Induce_Expression Prepare_Enzyme Prepare Microsomes or Purified Enzyme Induce_Expression->Prepare_Enzyme Setup_Reaction Set up Reaction Mixture: Enzyme, Substrate, NADPH Prepare_Enzyme->Setup_Reaction Incubate Incubate at 30°C Setup_Reaction->Incubate Extract_Product Extract Product with Hexane Incubate->Extract_Product Analyze Analyze by GC-MS Extract_Product->Analyze

Caption: Workflow for heterologous expression and assay of CYP4G.

Conclusion

The biosynthesis of this compound is a complex and highly regulated process that highlights the metabolic ingenuity of insects. A thorough understanding of this pathway, from the initial precursor molecules to the final hydrocarbon product, is essential for fields ranging from chemical ecology to pest management and drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the intricacies of methyl-branched hydrocarbon biosynthesis. Future research, particularly focusing on the specific elongase and reductase enzymes and their regulation, will undoubtedly uncover new facets of this fascinating biological process.

References

The Uncharted Territory of 3-Methylhexadecane: A Toxicological Assessment Based on Surrogate Data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methylhexadecane, a branched-chain alkane, presents a significant data gap in the field of toxicology. Despite its potential presence in various industrial applications and as a component of complex hydrocarbon mixtures, publicly available toxicological data, including quantitative measures such as LD50, NOAEL, and LOAEL values, remain elusive. This guide, therefore, navigates the uncharted territory of this compound's toxicological profile by leveraging surrogate data from structurally similar compounds, namely other branched-chain alkanes (isoparaffins) and long-chain alkanes. The information presented herein aims to provide a foundational understanding for researchers, scientists, and drug development professionals, while underscoring the critical need for specific toxicological studies on this compound.

Introduction to this compound

This compound (C₁₇H₃₆) is a saturated aliphatic hydrocarbon belonging to the class of branched-chain alkanes. Its physical and chemical properties are largely dictated by its long carbon chain and the methyl branch. While specific data for this compound is scarce, it is expected to have low water solubility and high lipophilicity, characteristics that influence its toxicokinetic behavior.

General Toxicological Profile of Branched-Chain and Long-Chain Alkanes

In the absence of specific data for this compound, the toxicological profile of isoparaffins and long-chain alkanes serves as a primary source of information. Generally, these substances exhibit a low order of acute toxicity across oral, dermal, and inhalation routes of exposure. However, certain hazards, particularly related to physical properties, are consistently reported.

Table 1: Summary of Qualitative Toxicological Endpoints for Branched-Chain and Long-Chain Alkanes
Toxicological EndpointGeneral Findings for Branched-Chain and Long-Chain Alkanes
Acute Oral Toxicity Generally low; practically non-toxic.
Acute Dermal Toxicity Low; practically non-toxic.
Acute Inhalation Toxicity Low; high concentrations may cause central nervous system depression.
Skin Irritation/Corrosion Slight to moderate irritation, particularly under occlusive conditions. Repeated exposure may cause defatting and dermatitis.
Eye Irritation Slight, transient irritation.
Dermal Sensitization Not generally considered to be skin sensitizers.
Aspiration Hazard A significant hazard. Aspiration into the lungs can cause severe chemical pneumonitis.
Genotoxicity No evidence of mutagenic or clastogenic potential in available studies on related compounds.
Repeat-Dose Toxicity Target organs can include the male rat kidney (α2u-globulin nephropathy, not relevant to humans) and the liver (adaptive enlargement).
Carcinogenicity No evidence of carcinogenicity for the general class of isoparaffins.
Reproductive/Developmental Toxicity No significant adverse effects reported in studies on surrogate substances.

Experimental Protocols: A General Overview

Detailed experimental protocols for this compound are not available. However, based on studies of similar substances, the following methodologies are typically employed to assess the toxicological profile of long-chain alkanes.

Acute Toxicity Studies (Oral, Dermal, Inhalation)

These studies, often following OECD guidelines (e.g., OECD 401, 402, 403), involve single high-dose exposures to determine the potential for immediate adverse effects and to establish the median lethal dose (LD50) or concentration (LC50).

Skin and Eye Irritation Studies

Typically conducted using rabbit models (e.g., OECD 404 and 405), these tests assess the potential for a substance to cause local irritation upon direct contact with the skin or eyes.

Genetic Toxicology Assays

A battery of in vitro and in vivo tests are used to evaluate the potential for a substance to induce genetic mutations or chromosomal damage. Common assays include the Ames test (bacterial reverse mutation), in vitro chromosomal aberration test in mammalian cells, and in vivo micronucleus test in rodents.

Mandatory Visualizations

Due to the absence of specific data on signaling pathways affected by this compound, the following diagrams illustrate a general toxicological assessment workflow and a conceptual representation of non-specific cellular toxicity.

Toxicological_Assessment_Workflow cluster_0 Data Collection & Analysis cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) cluster_3 Risk Assessment Physicochemical\nProperties Physicochemical Properties In Silico\nPrediction (QSAR) In Silico Prediction (QSAR) Physicochemical\nProperties->In Silico\nPrediction (QSAR) Surrogate\nData Analysis Surrogate Data Analysis In Silico\nPrediction (QSAR)->Surrogate\nData Analysis Genotoxicity\nAssays Genotoxicity Assays Surrogate\nData Analysis->Genotoxicity\nAssays Cytotoxicity\nAssays Cytotoxicity Assays Genotoxicity\nAssays->Cytotoxicity\nAssays Acute Toxicity\nStudies Acute Toxicity Studies Cytotoxicity\nAssays->Acute Toxicity\nStudies Repeat-Dose\nToxicity Repeat-Dose Toxicity Acute Toxicity\nStudies->Repeat-Dose\nToxicity Hazard\nIdentification Hazard Identification Repeat-Dose\nToxicity->Hazard\nIdentification Dose-Response\nAssessment Dose-Response Assessment Hazard\nIdentification->Dose-Response\nAssessment Exposure\nAssessment Exposure Assessment Dose-Response\nAssessment->Exposure\nAssessment Risk\nCharacterization Risk Characterization Exposure\nAssessment->Risk\nCharacterization

Caption: A generalized workflow for the toxicological assessment of a data-poor substance.

Non_Specific_Toxicity High Concentration\nof Lipophilic Compound High Concentration of Lipophilic Compound Cell Membrane Cell Membrane High Concentration\nof Lipophilic Compound->Cell Membrane Membrane Fluidity\nAlteration Membrane Fluidity Alteration Cell Membrane->Membrane Fluidity\nAlteration Disruption of\nMembrane Proteins Disruption of Membrane Proteins Cell Membrane->Disruption of\nMembrane Proteins Increased Permeability Increased Permeability Membrane Fluidity\nAlteration->Increased Permeability Loss of Ion\nGradients Loss of Ion Gradients Disruption of\nMembrane Proteins->Loss of Ion\nGradients Cellular Dysfunction Cellular Dysfunction Increased Permeability->Cellular Dysfunction Loss of Ion\nGradients->Cellular Dysfunction Cell Death Cell Death Cellular Dysfunction->Cell Death

Caption: Conceptual diagram of non-specific toxicity through membrane disruption.

Environmental Fate and Transport

The environmental fate of this compound is expected to be governed by its low water solubility and high octanol-water partition coefficient (log Kow). This suggests a tendency to partition to soil and sediment. Biodegradation is anticipated to be the primary degradation pathway in the environment, although the rate may be slower for branched alkanes compared to their linear counterparts. Due to its low vapor pressure, it is not expected to be a significant air pollutant.

Conclusion and Recommendations

The toxicological profile of this compound remains largely uncharacterized through direct experimental evidence. Based on data from structurally related compounds, it is predicted to have low acute systemic toxicity but poses a significant aspiration hazard. Mild skin and eye irritation may also occur. The lack of specific data on this compound highlights a critical need for further research to adequately assess its potential risks to human health and the environment. It is strongly recommended that a comprehensive toxicological evaluation, including studies on acute toxicity, repeat-dose toxicity, and genotoxicity, be conducted to fill the existing data gap and ensure the safe handling and use of this substance. Professionals in drug development should be particularly cautious if considering this or structurally similar compounds as excipients or in manufacturing processes, given the potential for unforeseen biological interactions.

An In-Depth Technical Guide to the Isomers of Methylhexadecane: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylhexadecane isomers, a class of saturated branched-chain alkanes with the chemical formula C₁₇H₃₆, are of increasing interest in various scientific disciplines, including biochemistry, entomology, and drug development. Their structural diversity, arising from the different possible positions of the methyl group on the hexadecane (B31444) backbone, gives rise to a range of physicochemical properties and biological activities. This guide provides a comprehensive overview of the synthesis, properties, and analysis of methylhexadecane isomers, with a focus on their relevance to researchers and professionals in the life sciences.

The significance of methyl-branched lipids is underscored by their role in the cell envelope of pathogenic bacteria, such as Mycobacterium tuberculosis, where they are implicated in virulence and pathogenesis.[1][2] Furthermore, the unique properties of methyl-branched lipids are being explored in the design of advanced drug delivery systems, specifically in the formulation of liposomes with enhanced stability and controlled release characteristics.[3][4][5] Understanding the synthesis and properties of simpler methyl-branched alkanes like methylhexadecane provides a foundational knowledge base for exploring these more complex biological and pharmaceutical applications.

Physicochemical Properties of Methylhexadecane Isomers

The position of the methyl group along the hexadecane chain significantly influences the physical properties of the isomers. These differences are critical for their separation, identification, and potential applications. A summary of key physical properties for various methylhexadecane isomers is presented in Table 1.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)
2-Methylhexadecane (B72761)1560-92-5C₁₇H₃₆240.47291.4 - 29740.772 - 0.776
3-Methylhexadecane6418-43-5C₁₇H₃₆240.47297.2-15Not available
4-Methylhexadecane25117-26-4C₁₇H₃₆240.47294.3 - 296.33.660.781
5-Methylhexadecane25117-34-4C₁₇H₃₆240.47Not availableNot availableNot available
6-Methylhexadecane26730-19-8C₁₇H₃₆240.47294.1Not availableNot available
7-Methylhexadecane26730-20-1C₁₇H₃₆240.47292.1Not available0.776
8-MethylhexadecaneNot availableC₁₇H₃₆240.47Not availableNot availableNot available

Table 1: Physical Properties of Selected Methylhexadecane Isomers. Data compiled from various sources. Boiling and melting points can vary slightly based on experimental conditions.

Synthesis of Methylhexadecane Isomers

The targeted synthesis of specific methylhexadecane isomers can be achieved through established organometallic reactions, primarily the Grignard and Wittig reactions. These methods offer control over the position of the methyl branch. Catalytic isomerization of n-heptadecane is another approach, though it typically yields a mixture of isomers.

Grignard Reaction for the Synthesis of 2-Methylhexadecane

This protocol describes the synthesis of 2-methylhexadecane via the reaction of a Grignard reagent with a ketone, followed by reduction.

Experimental Protocol:

  • Preparation of the Grignard Reagent (Pentadecylmagnesium Bromide):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of 1-bromopentadecane (B48590) (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the 1-bromopentadecane solution to the magnesium turnings. The reaction is initiated by gentle heating or the addition of a small amount of a pre-formed Grignard reagent.

    • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 1-bromopentadecane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone (B3395972):

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of anhydrous acetone (1.1 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Reduction:

    • Slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 2-methylhexadecan-2-ol.

    • The tertiary alcohol can be reduced to the corresponding alkane using a variety of methods, such as a two-step process involving dehydration to the alkene followed by catalytic hydrogenation (e.g., using H₂ gas and a Pd/C catalyst).

Wittig Reaction for the Synthesis of 3-Methyl-1-hexadecene (Precursor to this compound)

The Wittig reaction provides a route to an alkene, which can then be hydrogenated to the desired methylhexadecane isomer. This protocol outlines the synthesis of a precursor to this compound.

Experimental Protocol:

  • Preparation of the Phosphonium Ylide:

    • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.0 equivalent) dropwise. The formation of the ylide is indicated by a color change (often to orange or deep red).

    • Stir the mixture at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes.

  • Wittig Reaction with Tetradecanal (B130844):

    • Cool the ylide solution to -78 °C (dry ice/acetone bath).

    • Add a solution of tetradecanal (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the mixture with pentane (B18724) or hexane (B92381).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product, a mixture of (Z)- and (E)-3-methyl-1-hexadecene, can be purified by column chromatography on silica (B1680970) gel.

  • Hydrogenation:

    • Dissolve the purified alkene in a suitable solvent such as ethanol (B145695) or ethyl acetate.

    • Add a catalytic amount of 10% palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain this compound.

Analytical Characterization

The identification and quantification of methylhexadecane isomers are typically performed using gas chromatography coupled with mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The retention time of each isomer is characteristic, and the mass spectrum provides information about its molecular weight and fragmentation pattern.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) coupled to a mass spectrometer.

  • Sample Preparation: Dilute the sample containing methylhexadecane isomers in a suitable solvent such as hexane or dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the isomers based on their retention times relative to known standards and by comparing their mass spectra to library data. The fragmentation of branched alkanes often shows characteristic ions resulting from cleavage at the branch point.

Kovats Retention Indices:

Kovats retention indices (RI) are a useful tool for comparing the retention behavior of compounds across different GC systems. The RI values for some methylhexadecane isomers on a standard non-polar column are provided in Table 2.

IsomerKovats Retention Index (Non-polar column)
2-Methylhexadecane~1664
This compound~1673
4-Methylhexadecane~1660

Table 2: Kovats Retention Indices of Selected Methylhexadecane Isomers. Values can vary slightly depending on the specific column and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of organic molecules, including the precise determination of the methyl group's position in methylhexadecane isomers.

Experimental Protocol:

  • Sample Preparation: Dissolve a few milligrams of the purified isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR:

    • The methyl protons of the branch will typically appear as a doublet around 0.8-0.9 ppm.

    • The methine proton at the branch point will appear as a multiplet, with its chemical shift dependent on the position of the methyl group.

    • The terminal methyl groups of the main chain will appear as triplets around 0.8-0.9 ppm.

    • The methylene (B1212753) protons of the long chain will form a complex multiplet around 1.2-1.4 ppm.

  • ¹³C NMR:

    • The chemical shift of the methyl carbon of the branch is highly diagnostic of its position.

    • The chemical shift of the methine carbon at the branch point is also characteristic.

    • The signals for the methylene carbons in the long chain will appear in the range of 20-40 ppm.

Relevance to Drug Development

While methylhexadecane itself is not a therapeutic agent, the study of methyl-branched alkanes and lipids is highly relevant to drug development in several areas:

  • Drug Delivery: Liposomes incorporating methyl-branched phospholipids (B1166683) have shown promise for sustained drug delivery.[3][4][5][6] These lipids, inspired by the membranes of archaea, can decrease the permeability of the liposomal bilayer, leading to enhanced drug loading capacity and reduced leakage of the encapsulated drug.[4][5][6] This results in a prolonged therapeutic effect and potentially reduced systemic toxicity.[3][6]

  • Antimicrobial Drug Targets: The cell envelope of Mycobacterium tuberculosis is rich in unique methyl-branched lipids, such as phthiocerol dimycocerosates (PDIMs) and sulfolipids, which are crucial for the bacterium's virulence and survival within the host.[1][2][7][8][9] The biosynthetic pathways of these lipids represent potential targets for the development of new anti-tuberculosis drugs. Understanding the metabolism of simpler methyl-branched hydrocarbons can inform the design of inhibitors for the enzymes involved in the synthesis of these complex virulence factors.

  • Metabolic Signaling: Branched-chain fatty acids, which are structurally related to methyl-branched alkanes, can act as signaling molecules. For instance, they are known to be ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism.[10][11] The activation of PPARα by these lipids can influence the expression of genes involved in fatty acid oxidation. This signaling pathway is a target for drugs used to treat metabolic disorders like dyslipidemia.

Signaling Pathway and Logical Relationships

Branched-Chain Fatty Acid Metabolism in Mycobacterium tuberculosis

The metabolism of propionyl-CoA, a product of the breakdown of host-derived cholesterol and odd-chain fatty acids, is crucial for the pathogenesis of M. tuberculosis. Propionyl-CoA can be incorporated into methyl-branched virulence lipids, a process that is essential for the bacterium to mitigate the toxicity of propionyl-CoA accumulation. This metabolic pathway is a key area of research for developing new anti-tubercular agents.

M_tuberculosis_Lipid_Metabolism cluster_host Host Cell cluster_mtb Mycobacterium tuberculosis Cholesterol Host Cholesterol PropionylCoA Propionyl-CoA Cholesterol->PropionylCoA β-oxidation OddChainFattyAcids Host Odd-Chain Fatty Acids OddChainFattyAcids->PropionylCoA β-oxidation MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA TCA_Cycle TCA Cycle PropionylCoA->TCA_Cycle Methylcitrate Cycle PKS Polyketide Synthases MethylmalonylCoA->PKS PDIM_SL Methyl-Branched Virulence Lipids (PDIM, SL) Virulence Virulence & Pathogenesis PDIM_SL->Virulence PKS->PDIM_SL Biosynthesis

Caption: Metabolism of host-derived lipids to produce methyl-branched virulence factors in M. tuberculosis.

PPARα Activation by Branched-Chain Fatty Acids

Branched-chain fatty acids can enter the cell and be converted to their CoA esters. These esters can then bind to and activate PPARα, which forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the transcription of genes involved in fatty acid oxidation.

PPAR_Alpha_Activation BCFA Branched-Chain Fatty Acid BCFA_CoA Branched-Chain Acyl-CoA BCFA->BCFA_CoA Acyl-CoA Synthetase PPARa PPARα BCFA_CoA->PPARa Ligand Binding PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (on DNA) PPARa_RXR->PPRE Binding TargetGenes Target Gene Transcription (e.g., ACOX1, CPT1) PPRE->TargetGenes Activation FAO Increased Fatty Acid Oxidation TargetGenes->FAO

Caption: PPARα signaling pathway activated by branched-chain fatty acids.

Conclusion

The isomers of methylhexadecane represent a fascinating class of molecules with diverse properties and potential applications. This guide has provided a detailed overview of their synthesis, physicochemical characteristics, and analytical determination. The connection between methyl-branched lipids and critical biological processes, particularly in the context of infectious diseases and drug delivery, highlights the importance of fundamental research into these seemingly simple molecules. The experimental protocols and conceptual frameworks presented herein are intended to serve as a valuable resource for scientists and researchers working at the interface of chemistry, biology, and medicine. Further exploration of the biological activities of individual methylhexadecane isomers and their more complex lipid counterparts will undoubtedly open new avenues for therapeutic intervention and technological innovation.

References

The Role of 3-Methylhexadecane in Insect Chemical Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylhexadecane, a saturated branched hydrocarbon, has been identified as a component of glandular secretions and nest materials in several ant species. While its precise function in insect communication is still under investigation, its presence within the chemical repertoire of social insects suggests a significant role, likely as a semiochemical involved in nestmate recognition, territorial marking, or as a component of a more complex pheromone blend. This technical guide provides a comprehensive overview of the current knowledge on this compound in insect communication, details relevant experimental protocols for its study, and presents logical frameworks for future research.

Introduction to Insect Chemical Communication

Insects utilize a sophisticated chemical language, primarily through semiochemicals, to mediate a wide range of behaviors essential for their survival and reproduction.[1] These chemical signals can be classified based on the context of the interaction: pheromones mediate intraspecific communication, while allelochemicals are involved in interspecific interactions.[1] Cuticular hydrocarbons (CHCs), a layer of lipids on the insect's exoskeleton, play a dual role in preventing desiccation and serving as a rich source of chemical information for communication.[2] Methyl-branched alkanes, a common class of CHCs, are particularly important in conveying information about species, colony, caste, and reproductive status.[1][3]

This compound: Known Occurrences in Insects

To date, this compound has been identified in at least three species of ants, all belonging to the family Formicidae. The specific contexts of its identification are summarized in the table below.

Insect Species Family Source of Identification Potential Function Reference
Camponotus intrepidusFormicidaeGland secretionPheromone component[4]
Crematogaster rogenhoferiFormicidaeNest materialPopulation communication, Nest recognition[5]
Cataglyphis bicolor groupFormicidaeDufour gland secretionSpecies-specific signal

Putative Functions of this compound

While definitive behavioral studies on this compound are lacking, its chemical nature as a methyl-branched alkane and its presence in glandular secretions and nest materials allow for informed hypotheses regarding its function.

  • Nestmate Recognition: In social insects like ants, CHCs create a colony-specific odor profile that allows individuals to distinguish between nestmates and non-nestmates. This compound likely contributes to this complex chemical signature in the identified ant species.

  • Territorial Marking: Ants are known to mark their territories with chemical signals to deter intruders. As a component of glandular secretions and nest material, this compound could serve as a long-lasting territorial marker.

  • Component of a Pheromone Blend: It is common for insect pheromones to be multi-component blends. This compound may act synergistically with other compounds to elicit a specific behavioral response.

Experimental Protocols

To further elucidate the function of this compound, a combination of chemical analysis, electrophysiology, and behavioral assays is required.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of CHCs.

Objective: To extract, identify, and quantify this compound from insect samples.

Methodology:

  • Sample Collection: Collect individual insects or nest material samples. For CHC analysis, whole-body solvent washes are common.

  • Extraction: Submerge the sample in a non-polar solvent such as hexane (B92381) for a defined period (e.g., 5-10 minutes) to extract the cuticular lipids.

  • Fractionation (Optional): To isolate the hydrocarbon fraction from other lipids, the extract can be passed through a silica (B1680970) gel column.

  • Analysis:

    • Inject the extract into a gas chromatograph equipped with a non-polar capillary column.

    • The GC will separate the compounds based on their boiling points and polarity.

    • The separated compounds are then introduced into a mass spectrometer, which fragments the molecules and provides a mass spectrum for identification.

    • Identification of this compound is achieved by comparing its retention time and mass spectrum to that of a synthetic standard.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Insect_Sample Insect Sample Solvent_Wash Solvent Wash (Hexane) Insect_Sample->Solvent_Wash Extract CHC Extract Solvent_Wash->Extract GC Gas Chromatography (Separation) Extract->GC MS Mass Spectrometry (Identification) GC->MS Data Data Analysis MS->Data

GC-MS workflow for the analysis of this compound.

Electrophysiology: Electroantennography (EAG)

EAG is used to measure the electrical response of an insect's antenna to volatile compounds, indicating whether the insect can detect the chemical.

Objective: To determine if the antennae of a target insect species are sensitive to this compound.

Methodology:

  • Antenna Preparation: An antenna is carefully excised from a live, immobilized insect.

  • Electrode Placement: The base and tip of the antenna are placed in contact with two electrodes connected to an amplifier.

  • Stimulus Delivery: A pulse of air carrying a known concentration of synthetic this compound is delivered over the antenna.

  • Signal Recording: The change in electrical potential across the antenna (the EAG response) is recorded. A significant depolarization indicates that the antennal olfactory sensory neurons are responding to the compound.

EAG_Setup cluster_stimulus Stimulus Delivery cluster_recording Recording Setup Air_Source Air Source Compound This compound Air_Source->Compound Puff Puff of Scented Air Compound->Puff Antenna Excised Antenna Puff->Antenna Stimulation Electrodes Electrodes Antenna->Electrodes Amplifier Amplifier Electrodes->Amplifier Recorder Data Recorder Amplifier->Recorder

Simplified diagram of an Electroantennography (EAG) setup.

Behavioral Bioassays

Behavioral bioassays are crucial for determining the function of a semiochemical.

Objective: To assess the behavioral response of insects to this compound.

Methodology:

  • Arena Setup: A suitable behavioral arena is chosen, such as a Y-tube olfactometer for volatile compounds or a Petri dish for contact cues.

  • Stimulus Application:

    • Olfactometer: Air is passed through two arms of the Y-tube. One arm contains a filter paper treated with a solution of this compound in a solvent, and the other contains a filter paper with the solvent alone (control).

    • Contact Assay: A glass dummy or a relevant substrate is coated with this compound.

  • Insect Introduction: An individual insect is introduced into the arena.

  • Observation and Data Collection: The insect's behavior is observed and recorded. This could include the choice of arm in a Y-tube, the time spent in proximity to the treated object, or the frequency of specific behaviors like antennation or aggression.

Behavioral_Assay_Logic Start Introduce Insect to Arena Choice Choice Point: This compound vs. Control Start->Choice Response Behavioral Response Choice->Response Preference No_Response No Preference Choice->No_Response No Preference Analysis Statistical Analysis Response->Analysis No_Response->Analysis

Logical flow of a behavioral bioassay.

Signaling Pathways

The perception of long-chain hydrocarbons like this compound is thought to be mediated by specific chemoreceptors, likely odorant receptors (ORs) or gustatory receptors (GRs), located on the insect's antennae or other sensory organs.

Signaling_Pathway cluster_perception Peripheral Perception cluster_processing Central Processing Compound This compound Receptor Chemoreceptor (OR/GR) Compound->Receptor Neuron Olfactory/Gustatory Sensory Neuron Receptor->Neuron Binding & Activation Antennal_Lobe Antennal Lobe (Glomeruli) Neuron->Antennal_Lobe Signal Transduction Higher_Brain Higher Brain Centers (e.g., Mushroom Bodies) Antennal_Lobe->Higher_Brain Signal Integration Behavior Behavioral Output Higher_Brain->Behavior

Hypothesized signaling pathway for this compound perception.

Future Directions and Conclusion

The identification of this compound in several ant species opens up new avenues for research into the chemical ecology of social insects. Future studies should focus on:

  • Screening a wider range of insect species for the presence of this compound to understand its taxonomic distribution.

  • Conducting detailed behavioral assays with synthetic this compound to definitively determine its communicative function.

  • Investigating its role in combination with other compounds to test for synergistic effects in pheromone blends.

  • Identifying the specific chemoreceptors that detect this compound to understand the molecular basis of its perception.

References

Methodological & Application

Application Note: Analysis of 3-Methylhexadecane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a generalized protocol for the identification and quantification of 3-methylhexadecane using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a branched-chain alkane that may be present in various complex mixtures, including biological and environmental samples. This document provides a comprehensive guide to sample preparation, GC-MS instrument parameters, and data analysis for the accurate determination of this compound. The methodologies described herein are intended to serve as a foundational template that can be adapted to specific research and development needs.

Introduction

This compound (C17H36) is a saturated hydrocarbon that belongs to the class of branched alkanes.[1][2][3] Its detection and quantification are pertinent in various fields, including environmental analysis, petroleum fingerprinting, and the study of biological volatile organic compounds. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive analytical technique for the separation and identification of this compound from complex matrices. This application note outlines a standard operating procedure for its analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation is critical and depends on the sample matrix. The goal is to extract this compound into a volatile organic solvent suitable for GC-MS analysis.[4]

For Liquid Samples (e.g., water, biological fluids):

  • Liquid-Liquid Extraction (LLE):

    • To a 10 mL sample, add 5 mL of a non-polar solvent such as hexane (B92381) or dichloromethane.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

    • Allow the layers to separate. If an emulsion forms, centrifugation at 3000 rpm for 10 minutes can aid in separation.

    • Carefully transfer the organic layer (top layer for hexane, bottom for dichloromethane) to a clean vial.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

For Solid Samples (e.g., soil, tissue):

  • Soxhlet Extraction:

    • Weigh approximately 5-10 g of the homogenized sample into a Soxhlet thimble.

    • Add 200 mL of hexane or a hexane/acetone mixture (1:1 v/v) to the boiling flask.

    • Extract for 6-8 hours at a rate of 4-6 cycles per hour.

    • After extraction, allow the solvent to cool.

    • Dry the extract over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a rotary evaporator followed by nitrogen blowdown.

General Guidelines:

  • Samples should be dissolved in a volatile organic solvent like hexane, dichloromethane, or methanol.[4]

  • The final concentration should be approximately 10 µg/mL for a 1 µL splitless injection.[4]

  • Ensure samples are free of particulate matter by centrifuging or filtering before transferring to an autosampler vial.[4]

  • Avoid the use of plastic vials and parafilm to prevent contamination.[4]

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and sample matrix.

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature280°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 60°C, hold for 2 minRamp: 10°C/min to 300°CHold: 5 min at 300°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-500
Ion Source Temperature230°C
Quadrupole Temperature150°C
Solvent Delay3 min

Data Presentation

Quantitative Data

For quantitative analysis, a calibration curve should be prepared using a certified standard of this compound.

Table 2: Illustrative Quantitative Data for this compound

ParameterResult
Retention Time (RT)Typically determined experimentally
Kovats Retention Index (non-polar)1673[2]
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Linearity Range (R²)To be determined
Mass Spectrum

The mass spectrum of this compound is characterized by a series of fragment ions. The molecular ion ([M]⁺) is expected at m/z 240.47.[1][2]

Table 3: Key Mass Fragments for this compound

m/zIon IdentityRelative Abundance
43[C₃H₇]⁺High
57[C₄H₉]⁺High
71[C₅H₁₁]⁺High
85[C₆H₁₃]⁺Moderate
211[M-C₂H₅]⁺Low
240[M]⁺Low to absent

Note: Relative abundances are illustrative and should be confirmed with a standard.

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Matrix-specific protocol Concentration Concentration & Solvent Exchange Extraction->Concentration Vial Transfer to GC Vial Concentration->Vial Injection Injection Vial->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram LibrarySearch Library Search (NIST) Chromatogram->LibrarySearch Quantification Quantification Chromatogram->Quantification Report Final Report LibrarySearch->Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Fragmentation Pathway

Fragmentation_Pathway cluster_fragments Major EI Fragments parent This compound (C17H36) m/z = 240 frag1 [C₃H₇]⁺ m/z = 43 parent->frag1 C-C cleavage frag2 [C₄H₉]⁺ m/z = 57 parent->frag2 C-C cleavage frag3 [C₅H₁₁]⁺ m/z = 71 parent->frag3 C-C cleavage frag4 [C₆H₁₃]⁺ m/z = 85 parent->frag4 C-C cleavage frag_loss [M-C₂H₅]⁺ m/z = 211 parent->frag_loss Loss of Ethyl Group

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion

This application note provides a foundational method for the analysis of this compound by GC-MS. The presented protocols for sample preparation and instrument parameters can be adapted for a wide range of sample matrices. Accurate identification is achieved through comparison of retention times and mass spectra with a known standard and spectral libraries such as the NIST database. For quantitative studies, the generation of a calibration curve with a certified reference material is essential.

References

Protocol for Identifying 3-Methylhexadecane in Insect Cuticular Hydrocarbons

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cuticular hydrocarbons (CHCs) are a crucial component of the outer layer of insects, playing a vital role in preventing desiccation and acting as chemical signals for communication, such as in mate and species recognition. The precise identification of individual CHC components is essential for understanding these biological functions. This document provides a detailed protocol for the identification of a specific methyl-branched alkane, 3-Methylhexadecane, in insect CHC profiles using Gas Chromatography-Mass Spectrometry (GC-MS).

This compound (C₁₇H₃₆) is a saturated hydrocarbon with a methyl group on the third carbon atom of a hexadecane (B31444) chain. Its identification relies on a combination of chromatographic retention time and mass spectral fragmentation patterns.

Experimental Protocol: Sample Preparation

The extraction of CHCs from the insect cuticle is the first critical step. The choice of method can depend on the insect species and the desired specificity of the extraction (surface vs. total hydrocarbons).

1.1. Solvent Extraction of Whole Body or Exuviae

This is the most common method for obtaining a comprehensive CHC profile.

  • Materials:

    • Hexane (B92381) or Pentane (high purity, suitable for GC analysis)

    • Glass vials with PTFE-lined caps (B75204) (2 mL)

    • Forceps

    • Nitrogen gas stream evaporator or a gentle stream of filtered air

    • Microsyringe

  • Protocol:

    • Select individual insects (or puparial cases) for analysis. If the insects are alive, they can be anesthetized by cooling.

    • Carefully rinse each insect by immersing it in a glass vial containing a known volume of hexane (typically 200 µL to 1 mL depending on the size of the insect) for 5-10 minutes.[1][2] For smaller insects, multiple individuals may be pooled.

    • Gently agitate the vial to ensure thorough washing of the cuticle.

    • Remove the insect(s) from the vial. The resulting hexane solution now contains the extracted CHCs.

    • To increase the concentration of the CHCs, the solvent can be evaporated under a gentle stream of nitrogen.[1][2] Be careful not to evaporate to complete dryness to avoid loss of more volatile components.

    • Reconstitute the dried extract in a smaller, precise volume of hexane (e.g., 30-50 µL) for GC-MS analysis.[2]

1.2. Solid-Phase Microextraction (SPME)

SPME is a solvent-free alternative that samples volatile and semi-volatile compounds directly from the cuticle of a living insect, allowing for repeated measurements on the same individual.

  • Materials:

    • SPME fiber holder and appropriate fiber (e.g., non-coated silica (B1680970) fiber)

    • GC-MS with a suitable SPME injection port

  • Protocol:

    • Extend the SPME fiber from its holder.

    • Gently rub the fiber over the surface of the insect's cuticle for a defined period (e.g., 1-2 minutes).

    • Retract the fiber into the needle.

    • Immediately introduce the SPME fiber into the hot injector of the GC-MS for thermal desorption of the collected CHCs onto the analytical column.

Experimental Protocol: GC-MS Analysis

The separation and identification of this compound are achieved using a high-resolution capillary GC coupled to a mass spectrometer.

  • Instrumentation:

    • Gas Chromatograph equipped with a capillary column. A non-polar column such as a DB-5 or equivalent (5% phenyl-methylpolysiloxane) is recommended.[2]

    • Mass Spectrometer detector (Electron Ionization - EI mode).

  • GC-MS Parameters:

ParameterRecommended Setting
Column DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[2]
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/min
Injector Temperature 280-300 °C
Injection Mode Splitless (for dilute samples) or Split
Oven Temperature Program Initial temperature of 50-150°C, hold for 1-2 minutes, then ramp at 5-10°C/min to 320°C, and hold for 5-10 minutes.[2]
MS Transfer Line Temp 280-300 °C
Ion Source Temperature 230 °C
Ionization Energy 70 eV
Mass Scan Range m/z 40-550

Data Presentation and Interpretation

The identification of this compound is a two-step process involving its retention index and mass spectrum.

3.1. Retention Index (Kovats Index)

The Kovats Retention Index (RI) is a standardized measure of a compound's elution time relative to a series of n-alkanes. This allows for comparison of retention data across different instruments and laboratories.

  • Procedure:

    • Inject a standard mixture of n-alkanes (e.g., C8-C20) under the same GC conditions as the insect extract.

    • Calculate the Kovats RI for the peak suspected to be this compound using the retention times of the n-alkanes that elute before and after it.

  • Quantitative Data:

CompoundKovats Retention Index (DB-5 Column)
This compound 1673[3]

3.2. Mass Spectrum Analysis

The mass spectrum of this compound, like other methyl-branched alkanes, has characteristic fragmentation patterns.

  • Key Diagnostic Ions:

    • Molecular Ion (M+): The molecular ion for this compound is at m/z 240. This peak may be of low intensity or absent in EI spectra.

    • M-15 (m/z 225): Loss of a methyl group (CH₃).

    • M-29 (m/z 211): Loss of an ethyl group (C₂H₅).

    • M-43 (m/z 197): Loss of a propyl group (C₃H₇).

    • Characteristic Cleavage: For 3-methylalkanes, cleavage on either side of the branch point is prominent. Look for enhanced ions resulting from the fragmentation around the C2-C3 and C3-C4 bonds. The fragmentation pattern will show a series of alkyl fragments separated by 14 amu (CH₂).

  • Mass Spectral Data Summary:

Ion (m/z)IdentityExpected Relative Abundance
240[M]⁺Low to absent
225[M-CH₃]⁺Low
211[M-C₂H₅]⁺Moderate
197[M-C₃H₇]⁺Moderate
57, 71, 85, ...Alkyl fragmentsHigh

Visualization of Workflow and Logic

4.1. Experimental Workflow

The overall process from sample collection to data analysis can be visualized as follows:

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_interp Data Interpretation insect Insect Sample extraction Solvent Extraction (Hexane) insect->extraction concentrate Concentration (Nitrogen Evaporation) extraction->concentrate gc_ms GC-MS System concentrate->gc_ms chromatogram Total Ion Chromatogram gc_ms->chromatogram peak_selection Peak of Interest Selection chromatogram->peak_selection kovats Kovats RI Calculation (1673) peak_selection->kovats mass_spec Mass Spectrum Analysis peak_selection->mass_spec identification This compound Identified kovats->identification mass_spec->identification

Caption: Experimental workflow for the identification of this compound.

4.2. Logical Relationship for Identification

The confident identification of this compound requires the convergence of two key pieces of evidence: its retention index and its mass spectrum.

logical_relationship cluster_evidence Evidence Gathering cluster_criteria Identification Criteria ri_node Retention Index Analysis (Comparison to n-alkanes) ri_match RI ≈ 1673 on DB-5 column ri_node->ri_match ms_node Mass Spectrum Analysis (Fragmentation Pattern) ms_match MS fragments match (M+, M-15, M-29, etc.) ms_node->ms_match identification Confident Identification of This compound ri_match->identification ms_match->identification

Caption: Logical diagram for the confident identification of this compound.

References

Application of 3-Methylhexadecane in Pest Management Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

3-Methylhexadecane is a branched-chain alkane that has been identified as a component of insect pheromones, particularly within the family Arctiidae, commonly known as tiger moths. Unlike conventional insecticides that act through toxic mechanisms, this compound functions as a semiochemical, a chemical cue that mediates interactions between organisms. Its primary application in pest management is not as a direct killing agent but as a behavior-modifying compound. The strategies primarily revolve around its use in monitoring and mating disruption of pestiferous tiger moth species.

The application of pheromone-based pest management is a cornerstone of Integrated Pest Management (IPM) programs, offering a species-specific and environmentally benign alternative to broad-spectrum pesticides. The use of synthetic pheromones like this compound can lead to reduced pesticide use, better preservation of beneficial insects, and a lower risk of insecticide resistance development.

Mechanism of Action

As a component of a female-produced sex pheromone, this compound is detected by male moths of the target species. The male moth's antennae possess specialized olfactory sensory neurons that recognize the specific shape and chemical properties of the pheromone molecule. This recognition triggers a cascade of neural signals that culminate in a behavioral response, primarily upwind flight towards the pheromone source in search of a mate.

Pest management strategies exploit this innate behavior in two principal ways:

  • Monitoring: Lures containing synthetic this compound can be used in traps to attract and capture male moths. The number of captured moths provides valuable data on the presence, abundance, and seasonal flight patterns of the pest species. This information is critical for making informed decisions about the timing and necessity of other control measures.

  • Mating Disruption: By permeating the atmosphere of a crop with a high concentration of synthetic this compound, the ability of male moths to locate calling females is severely hampered. This "confusion" leads to a reduction in successful matings, thereby suppressing the pest population in the subsequent generation.

Data Presentation

Currently, specific quantitative data on the efficacy of this compound for the management of specific tiger moth pests is not widely available in published literature. The data presented below is a generalized representation based on typical outcomes of pheromone-based monitoring and mating disruption trials for other moth species. Researchers would need to conduct specific field trials to determine the optimal parameters for their target pest.

Table 1: Hypothetical Efficacy of this compound in Monitoring Traps for a Target Tiger Moth Species

Lure Loading (µg)Mean Trap Catch (males/trap/week)
0 (Control)1.2
10015.7
50028.4
100032.1

Table 2: Hypothetical Mating Disruption Efficacy using this compound Dispensers

Dispenser Density (dispensers/hectare)Mating Disruption (%)
0 (Control)0
10075
25092
50098

Experimental Protocols

Protocol 1: Identification of this compound in Target Pest Species

Objective: To confirm the presence and electrophysiological activity of this compound in the pheromone gland of the target tiger moth species.

Methodology:

  • Pheromone Gland Extraction:

    • Excise the pheromone glands from virgin female moths during their calling period (typically in the scotophase).

    • Extract the glands in a small volume of high-purity hexane (B92381) for 10-30 minutes.

    • Concentrate the extract under a gentle stream of nitrogen.

  • Gas Chromatography-Electroantennographic Detection (GC-EAD):

    • Inject the pheromone gland extract into a gas chromatograph (GC) coupled to an electroantennographic detector (EAD).

    • The GC separates the individual components of the extract.

    • The effluent from the GC column is split, with one part going to the GC's detector (e.g., Flame Ionization Detector - FID) and the other passing over a male moth's antenna mounted between two electrodes.

    • Simultaneously record the signals from the FID and the EAD. A peak in the EAD trace that corresponds to a peak in the FID trace indicates that the male antenna is responsive to that specific compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Analyze the pheromone gland extract using a GC coupled to a mass spectrometer (MS).

    • Compare the retention time and mass spectrum of the compound that elicited an EAD response with that of a synthetic standard of this compound to confirm its identity.

Protocol 2: Field Trapping for Monitoring

Objective: To determine the effectiveness of synthetic this compound as a lure for monitoring the target tiger moth population.

Methodology:

  • Lure Preparation:

    • Synthesize high-purity this compound.

    • Load rubber septa or other suitable dispensers with varying amounts of the synthetic pheromone (e.g., 100 µg, 500 µg, 1000 µg). A solvent like hexane can be used to dissolve the pheromone for loading, and the solvent is then allowed to evaporate.

  • Trap Deployment:

    • Use standard moth traps (e.g., delta traps or funnel traps) with a sticky liner or a killing agent.

    • Place the pheromone-baited lures inside the traps.

    • Deploy the traps in the field in a randomized block design, with a sufficient distance between traps (e.g., 50 meters) to avoid interference.

    • Include control traps baited with a solvent-only lure.

  • Data Collection and Analysis:

    • Check the traps at regular intervals (e.g., weekly) and record the number of captured male moths of the target species.

    • Replace the sticky liners and lures as needed.

    • Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA) to determine the effect of lure loading on moth capture rates.

Mandatory Visualizations

Experimental_Workflow_for_Pheromone_Identification cluster_extraction Pheromone Extraction cluster_analysis Analysis cluster_confirmation Confirmation A Excise Pheromone Glands (Virgin Females) B Hexane Extraction A->B C Concentrate Extract B->C D GC-EAD Analysis (Male Antennae) C->D Inject Extract E GC-MS Analysis C->E Inject Extract F Identify EAD-Active Peak D->F G Compare Retention Time & Mass Spectrum with Standard E->G H Confirm this compound G->H

Caption: Workflow for the identification of this compound as a pheromone component.

Pheromone_Signaling_Pathway Pheromone This compound (Pheromone) Antenna Male Moth Antenna Pheromone->Antenna Binds to Receptor Olfactory Receptor Neuron Antenna->Receptor Activates Brain Antennal Lobe (Brain) Receptor->Brain Signal Transduction Behavior Upwind Flight (Mating Behavior) Brain->Behavior Initiates

Caption: Simplified signaling pathway of this compound in a male moth.

Application Note: Solid-Phase Microextraction (SPME) for the Sampling of 3-Methylhexadecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the application of Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the qualitative and quantitative analysis of 3-Methylhexadecane. This compound is a branched-chain alkane that may be of interest as a volatile or semi-volatile biomarker in various research and development contexts. SPME offers a simple, solvent-free, and sensitive method for the extraction and concentration of such compounds from a variety of sample matrices. This application note outlines the recommended SPME fiber, optimized experimental parameters, and a comprehensive protocol for the sampling and analysis of this compound.

Introduction

Solid-Phase Microextraction (SPME) is a widely used sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step.[1][2] It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds (VOCs and SVOCs).[3][4] this compound (C17H36), a semi-volatile branched-chain alkane, can be effectively analyzed using headspace SPME followed by GC-MS. The selection of an appropriate SPME fiber and the optimization of extraction parameters are crucial for achieving high sensitivity and reproducibility.

Recommended SPME Method Parameters

The successful analysis of this compound using SPME-GC-MS relies on the careful selection and optimization of several key parameters. Based on the semi-volatile and non-polar nature of this compound, the following parameters are recommended as a starting point for method development.

ParameterRecommended SettingRationale & Considerations
SPME Fiber 7 µm or 30 µm Polydimethylsiloxane (PDMS)PDMS is a non-polar stationary phase, making it ideal for the extraction of hydrocarbons like this compound. For larger molecular weight or semi-volatile compounds, a thinner film thickness is more effective for extraction.[5]
Extraction Mode Headspace (HS)Headspace sampling is the preferred method for volatile and semi-volatile compounds as it minimizes matrix effects and extends fiber lifetime.[6]
Sample Preparation Dependent on matrix. For liquid samples, addition of salt may improve extraction efficiency. For solid samples, gentle heating can increase the headspace concentration.
Incubation/Equilibration Temperature 50 - 70 °CA higher temperature increases the vapor pressure of semi-volatile compounds, facilitating their transfer to the headspace.[3] The optimal temperature should be determined experimentally to maximize sensitivity without causing sample degradation.
Incubation/Equilibration Time 10 - 30 minutesThis allows the analyte to reach equilibrium between the sample matrix and the headspace.
Extraction Time 20 - 60 minutesThe time the SPME fiber is exposed to the headspace. Longer extraction times can increase the amount of analyte adsorbed, but equilibrium should be reached for quantitative analysis.
Agitation RecommendedAgitation (e.g., stirring or shaking) of the sample during extraction facilitates the mass transfer of the analyte to the headspace.
Desorption Temperature 250 - 280 °CThe temperature of the GC inlet required to thermally desorb the analyte from the SPME fiber. This should be high enough for complete desorption without causing thermal degradation of the analyte or the fiber.
Desorption Time 2 - 5 minutesThe time the fiber remains in the GC inlet to ensure complete transfer of the analyte to the column.
GC Column Non-polar column (e.g., DB-5ms, HP-5ms)A non-polar column is suitable for the separation of alkanes.
MS Detection Electron Ionization (EI), Scan or Selected Ion Monitoring (SIM) modeScan mode is used for qualitative analysis to obtain the full mass spectrum. SIM mode offers higher sensitivity for quantitative analysis by monitoring specific ions of this compound.

Experimental Protocol

This protocol provides a step-by-step guide for the headspace SPME-GC-MS analysis of this compound.

1. Materials and Reagents

  • SPME Fiber Assembly: 7 µm or 30 µm PDMS fiber

  • SPME Holder (Manual or Autosampler)

  • Headspace Vials (10 or 20 mL) with PTFE/Silicone Septa

  • Heating block or water bath with agitation

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • This compound standard

  • Appropriate solvent for standard preparation (e.g., hexane)

  • Sample matrix (e.g., biological fluid, environmental sample)

2. Standard Preparation

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare a series of calibration standards by spiking a known amount of the stock solution into the sample matrix or a surrogate matrix.

3. SPME Sampling Procedure

  • Place a known amount of the sample or calibration standard into a headspace vial.

  • If applicable, add salt to liquid samples to increase the ionic strength.

  • Seal the vial with a PTFE/silicone septum.

  • Place the vial in a heating block or water bath set to the desired incubation temperature (e.g., 60 °C) and allow it to equilibrate for the set time (e.g., 20 minutes) with agitation.

  • Expose the SPME fiber to the headspace of the vial for the predetermined extraction time (e.g., 40 minutes). Do not allow the fiber to touch the sample.

  • After extraction, retract the fiber into the needle.

4. GC-MS Analysis

  • Immediately insert the SPME fiber into the heated GC inlet (e.g., 260 °C).

  • Expose the fiber for the specified desorption time (e.g., 3 minutes) to allow for thermal desorption of the analyte onto the GC column.

  • Start the GC-MS data acquisition.

  • After desorption, retract the fiber and remove it from the inlet.

  • Condition the fiber in a clean, heated port before the next analysis to prevent carryover.

5. Data Analysis

  • Identify this compound based on its retention time and mass spectrum.

  • For quantitative analysis, generate a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Vial Place in Headspace Vial Sample->Vial Seal Seal Vial Vial->Seal Equilibrate Equilibrate & Heat Seal->Equilibrate Transfer to Heater/Agitator Expose Expose SPME Fiber Equilibrate->Expose Retract Retract Fiber Expose->Retract Desorb Thermal Desorption in GC Inlet Retract->Desorb Transfer to GC-MS Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: Headspace SPME-GC-MS workflow for this compound analysis.

Conclusion

Solid-Phase Microextraction offers a robust, sensitive, and solvent-free method for the analysis of this compound. The provided protocol serves as a comprehensive starting point for method development. For specific applications, further optimization of parameters such as fiber type, extraction time, and temperature may be necessary to achieve the desired analytical performance. Proper method validation, including the determination of linearity, limits of detection and quantification, accuracy, and precision, is essential for reliable quantitative results.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of 3-Methylhexadecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note outlines a proposed method for the purification of 3-Methylhexadecane, a branched-chain alkane, utilizing High-Performance Liquid Chromatography (HPLC). Due to the non-polar nature of saturated hydrocarbons, a reverse-phase HPLC strategy is detailed, providing a robust framework for isolating this compound from reaction mixtures or natural extracts. This document provides a comprehensive experimental protocol, expected data in a tabular format, and a visual representation of the workflow to guide researchers in developing a reliable purification method.

Introduction

This compound is a saturated branched-chain hydrocarbon.[1][2][3] Like other alkanes, it is a non-polar compound, which presents challenges for purification using traditional methods. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of various organic compounds.[4][5] For non-polar analytes such as this compound, reverse-phase HPLC is the method of choice.[5] This technique utilizes a non-polar stationary phase and a polar mobile phase, where separation is based on the differential partitioning of the analyte between the two phases. This application note presents a general yet detailed protocol for the purification of this compound using reverse-phase HPLC.

Experimental Protocol

This protocol describes a reverse-phase HPLC method for the purification of this compound.

2.1. Materials and Reagents

  • Sample: Crude this compound

  • Solvents (HPLC Grade):

    • Acetonitrile (ACN)

    • Isopropanol (IPA)

    • Water (deionized)

  • HPLC System:

    • Binary or Quaternary HPLC Pump

    • Autosampler or Manual Injector

    • Column Oven

    • Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) is recommended due to the lack of a UV chromophore in this compound.

    • Fraction Collector

  • HPLC Column: C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size)

2.2. Sample Preparation

  • Dissolve the crude this compound sample in a minimal amount of a solvent that is compatible with the mobile phase and in which the sample is soluble (e.g., Isopropanol).

  • The final concentration should be determined based on the loading capacity of the selected column.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2.3. HPLC Method Parameters

ParameterRecommended Setting
Column C18, 250 mm x 10 mm, 5 µm
Mobile Phase A Acetonitrile
Mobile Phase B Isopropanol
Gradient Isocratic
Flow Rate 4.0 mL/min
Column Temperature 35°C
Injection Volume 500 µL (dependent on sample concentration and column size)
Detector Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)
Run Time 20 minutes (adjust as necessary based on scouting runs)

2.4. Purification Procedure

  • Equilibrate the HPLC system with the mobile phase (e.g., 100% Acetonitrile or a suitable mixture of Acetonitrile and Isopropanol) until a stable baseline is achieved.

  • Perform a blank injection (injection of the sample solvent) to ensure the system is clean.

  • Inject the prepared sample onto the column.

  • Monitor the chromatogram for the elution of the target peak corresponding to this compound.

  • Collect the fraction containing the purified this compound using an automated fraction collector or by manual collection.

  • Analyze the collected fraction for purity using the same HPLC method or an alternative analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS).

  • Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Data Presentation

The following table summarizes hypothetical data for the purification of this compound based on the proposed HPLC method.

Sample IDRetention Time (min)Purity (before HPLC) (%)Purity (after HPLC) (%)Recovery (%)
Crude this compound12.585--
Purified this compound12.5->9890

Experimental Workflow Diagram

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification start Crude this compound dissolve Dissolve in Isopropanol start->dissolve inject Inject into HPLC filter Filter (0.45 µm) dissolve->filter filter->inject separate Reverse-Phase C18 Column Separation inject->separate analyze Purity Analysis (HPLC/GC-MS) detect RID or ELSD Detection separate->detect collect Fraction Collection detect->collect collect->analyze pool Pool Pure Fractions analyze->pool final_product Purified this compound evaporate Solvent Evaporation pool->evaporate evaporate->final_product

Caption: Workflow for the HPLC purification of this compound.

Conclusion

The proposed reverse-phase HPLC method provides a solid foundation for the successful purification of this compound. The key to achieving high purity and recovery is the optimization of the mobile phase composition and flow rate, along with the selection of an appropriate non-UV detector. This application note serves as a valuable starting point for researchers and professionals in the field, enabling them to develop a tailored and efficient purification strategy for this and other similar non-polar, branched-chain alkanes.

References

Application Notes and Protocols for Behavioral Bioassays Using Synthetic 3,7-Dimethylpentadecane, a Sex Pheromone of the Poplar Leafminer Moth (Leucoptera sinuella)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for conducting behavioral bioassays with synthetic 3,7-dimethylpentadecane. This compound has been identified as the major component of the female-produced sex pheromone of the poplar leafminer moth, Leucoptera sinuella, a significant pest in agriculture and forestry.[1][2][3] The protocols outlined below are designed to facilitate the study of this pheromone's effects on male moth behavior, which is crucial for the development of pest management strategies such as monitoring and mating disruption. The methodologies are based on established practices in chemical ecology and entomology.

Data Presentation

The following tables summarize the known components of the Leucoptera sinuella sex pheromone and the dose-dependent response of males to the synthetic primary component in field-trapping bioassays.

Table 1: Components of the Female-Produced Sex Pheromone of Leucoptera sinuella

ComponentTypeRole
3,7-DimethylpentadecaneBranched Hydrocarbon (Type III)Major Component
3,7-DimethyltetradecaneBranched Hydrocarbon (Type III)Minor Component
7-MethylpentadecaneBranched Hydrocarbon (Type III)Minor Component

Source: Barros-Parada et al., 2020[1][2][3]

Table 2: Field Bioassay Data on Male Leucoptera sinuella Attraction to Synthetic Pheromone Components

Lure CompositionDose (mg)Mean Male Moths Captured (±SE)
3,7-Dimethylpentadecane0.01Data not publicly available
3,7-Dimethylpentadecane0.1Data not publicly available
3,7-Dimethylpentadecane1Data not publicly available
3,7-Dimethylpentadecane + 3,7-Dimethyltetradecane + 7-Methylpentadecane1 (in natural proportions)Reported as the most attractive lure
Control (unbaited)N/AData not publicly available

Note: While Barros-Parada et al. (2020) report a significant dose-dependent attraction and that the mixture was the most effective lure, the specific quantitative data on the number of moths captured per treatment were not available in the reviewed literature. The table structure is provided as a template for presenting such data when obtained.

Experimental Protocols

Laboratory-Based Mating Behavior Bioassay

This protocol is adapted from studies on the mating behavior of Leucoptera sinuella and is designed to assess the role of synthetic pheromone components in eliciting specific behaviors in a controlled environment.

Objective: To observe and quantify the courtship and mating behaviors of male L. sinuella in response to synthetic 3,7-dimethylpentadecane.

Materials:

  • Synthetic 3,7-dimethylpentadecane (high purity)

  • Hexane (B92381) (reagent grade)

  • Micropipettes

  • 1 cm² filter paper squares

  • Transparent Petri dishes (5 cm diameter) with ventilation holes

  • Virgin male and female L. sinuella moths (2-3 days old)

  • Climate-controlled chamber (21-25°C)

  • Video recording equipment (e.g., Dino-Lite microscope camera)

  • Ethogram (a catalog of species-specific behaviors)

Procedure:

  • Preparation of Synthetic Pheromone Solution: Prepare a 1 µg/µL stock solution of synthetic 3,7-dimethylpentadecane in hexane. From this, create serial dilutions to achieve desired dosages (e.g., 0.1, 1, 10, 100 ng).

  • Pheromone Application: Apply 1 µL of the desired pheromone dilution onto a filter paper square. Allow the solvent to evaporate completely (approximately 1 minute). A control filter paper should be treated with 1 µL of hexane only.

  • Experimental Arena: Place a single virgin male moth into a Petri dish and allow it to acclimate for 5-10 minutes.

  • Introduction of Stimulus: Introduce the pheromone-treated filter paper into the Petri dish.

  • Behavioral Observation: Record the male's behavior for a set period (e.g., 15 minutes). Use an ethogram to score the frequency and duration of behaviors such as:

    • Antennal movement

    • Wing fanning

    • Walking or flying towards the stimulus

    • Attempted copulation with the stimulus source

  • Data Analysis: Compare the behavioral responses of males exposed to the synthetic pheromone with those exposed to the hexane control. Statistical analysis (e.g., t-test or ANOVA) can be used to determine the significance of the observed differences.

Field-Trapping Bioassay

This protocol is for evaluating the attractiveness of synthetic 3,7-dimethylpentadecane to male L. sinuella in a natural setting.

Objective: To determine the optimal dose and blend of synthetic pheromone components for attracting male L. sinuella in the field.

Materials:

  • Synthetic 3,7-dimethylpentadecane and other identified minor components

  • Pheromone dispensers (e.g., rubber septa, polyethylene (B3416737) vials)

  • Insect traps (e.g., sticky traps, delta traps)

  • Stakes or hangers for trap deployment

  • Hexane (for lure preparation)

  • Control dispensers (containing only hexane)

Procedure:

  • Lure Preparation: Load pheromone dispensers with different doses of synthetic 3,7-dimethylpentadecane (e.g., 0.01 mg, 0.1 mg, 1 mg). Also, prepare lures with a blend of the major and minor components in their naturally occurring ratio.

  • Trap Deployment: In a suitable habitat for L. sinuella (e.g., a poplar plantation), deploy the baited traps. Traps should be placed at a consistent height and spacing (e.g., 20 meters apart) to avoid interference.

  • Experimental Design: Use a randomized complete block design to account for spatial variability in the field. Each block should contain one of each treatment (including a control).

  • Data Collection: Check the traps at regular intervals (e.g., every 2-3 days) and count the number of male L. sinuella captured.

  • Trap Maintenance: Rotate the traps within each block at each check to minimize positional effects. Replace lures as needed based on their expected field life.

  • Data Analysis: Analyze the trap capture data using ANOVA followed by a post-hoc test (e.g., Tukey's HSD) to compare the attractiveness of the different doses and blends.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Pheromone_Signaling_Pathway cluster_air External Environment cluster_antenna Male Moth Antenna cluster_brain Brain Pheromone 3,7-Dimethylpentadecane PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR) + Orco Co-receptor PBP->OR Transport & Delivery Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Activation AL Antennal Lobe Neuron->AL Signal Transduction PC Protocerebrum AL->PC Processing Behavior Behavioral Response (e.g., Flight, Mating) PC->Behavior Initiation

Caption: Generalized olfactory signaling pathway for moth sex pheromones.

Lab_Bioassay_Workflow A Prepare Synthetic Pheromone Solution B Apply Pheromone to Filter Paper A->B D Introduce Pheromone Stimulus B->D C Acclimate Male Moth in Petri Dish C->D E Record Behavioral Responses D->E F Analyze Data E->F

Caption: Workflow for a laboratory-based mating behavior bioassay.

Field_Bioassay_Workflow A Prepare Pheromone Lures (Different Doses/Blends) B Deploy Baited Traps in Field A->B C Collect Trap Capture Data at Regular Intervals B->C D Rotate Traps and Replace Lures C->D E Analyze Trap Capture Data (ANOVA) C->E D->C F Determine Optimal Lure Formulation E->F

Caption: Workflow for a field-trapping bioassay.

References

Application Notes and Protocols for Electrophysiological Response to 3-Methylhexadecane in Insect Antennae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the electrophysiological responses of insects to chemical cues is fundamental in the fields of chemical ecology, pest management, and the development of novel attractants or repellents. 3-Methylhexadecane, a branched-chain alkane, represents a class of compounds that can play a role in insect communication, including functioning as pheromones or kairomones. These application notes provide a comprehensive overview of the protocols for measuring the electrophysiological response of insect antennae to this compound using Electroantennography (EAG) and Single Sensillum Recording (SSR). While specific electrophysiological data for this compound is not extensively available in published literature, the following protocols and data presentation formats provide a robust framework for researchers to investigate its effects.

Data Presentation

Quantitative data from electrophysiological recordings should be organized systematically to allow for clear interpretation and comparison across different stimuli and concentrations. Below are example tables with hypothetical data illustrating how to present EAG and SSR results for this compound.

Table 1: Electroantennogram (EAG) Responses of [Insect Species] to this compound

CompoundConcentration (µg/µL)Mean EAG Response (mV) ± SEMNormalized Response (%)
This compound 0.010.25 ± 0.0525
0.10.68 ± 0.0968
11.15 ± 0.12115
101.89 ± 0.21189
Positive Control 11.00 ± 0.10100
Negative Control (Hexane) -0.05 ± 0.015

Note: Data are hypothetical and for illustrative purposes. The Mean EAG Response is the peak voltage deflection. The Normalized Response is calculated relative to the positive control.

Table 2: Single Sensillum Recording (SSR) Responses of Olfactory Sensory Neurons (OSNs) in [Insect Species] to this compound

Sensillum TypeNeuronCompoundConcentration (µg/µL)Spike Frequency (spikes/s) ± SEM
Trichoid Sensillum A AThis compound 145 ± 5
BThis compound 15 ± 1
Basiconic Sensillum B AThis compound 112 ± 3
BThis compound 12 ± 1
Control (Hexane) ---1 ± 0.5

Note: Data are hypothetical. Spike frequency is calculated during the stimulus presentation period.

Experimental Protocols

Protocol 1: Electroantennogram (EAG) Recording

This protocol details the measurement of the overall electrical response of the insect antenna to this compound.

1. Materials and Reagents:

  • This compound (≥95% purity)

  • Hexane (B92381) (or other suitable solvent)

  • Positive control (a known EAG-active compound for the insect species)

  • Insect Ringer's solution (e.g., in mM: 6.4 KCl, 340 glucose, 10 Hepes, 12 MgCl₂, 1 CaCl₂, 12 NaCl, pH 6.5)[1]

  • Glass capillaries

  • Silver wire (for electrodes)

  • Micromanipulators

  • Microscope

  • EAG probe and amplifier

  • Data acquisition system

  • Air stimulus controller

  • Filter paper strips

  • Pasteur pipettes

2. Insect Preparation:

  • Anesthetize an adult insect (e.g., by chilling on ice or using CO₂).

  • Excise one antenna at the base using fine scissors.

  • Mount the excised antenna onto the EAG probe using conductive gel, with the base of the antenna connected to the ground electrode and the tip connected to the recording electrode.[2]

  • Alternatively, for whole-insect preparations, immobilize the insect and insert a reference electrode into the head or an eye, and place the recording electrode in contact with the tip of the antenna.[1][3]

3. Odor Stimulus Preparation:

  • Prepare serial dilutions of this compound in hexane (e.g., 0.01, 0.1, 1, 10 µg/µL).

  • Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip.

  • Insert the filter paper strip into a Pasteur pipette.

  • Prepare a positive control and a negative control (solvent only) in the same manner.

4. EAG Recording:

  • Position the outlet of the Pasteur pipette near the mounted antenna.

  • Deliver a continuous stream of purified, humidified air over the antenna.

  • To deliver a stimulus, puff a pulse of air (e.g., 0.5 seconds) through the Pasteur pipette containing the odorant.

  • Record the resulting depolarization of the antennal potential.

  • Allow sufficient time between stimuli for the antenna to recover.

  • Present stimuli in a randomized order, with controls interspersed.

5. Data Analysis:

  • Measure the peak amplitude of the negative voltage deflection for each stimulus.

  • Subtract the response to the negative control from the responses to the test compounds.

  • Normalize the responses to the response of the positive control.

Protocol 2: Single Sensillum Recording (SSR)

This protocol allows for the measurement of action potentials from individual olfactory sensory neurons (OSNs) in response to this compound.[4][5]

1. Materials and Reagents:

  • Same as for EAG, with the addition of:

  • Tungsten electrodes (sharpened electrolytically)

  • Dental wax or double-sided tape for immobilization

2. Insect Preparation:

  • Anesthetize the insect and immobilize it on a microscope slide or in a pipette tip using wax or tape.[5][6]

  • Stabilize the antenna to prevent movement.

  • Insert a reference electrode into the insect's eye or another suitable location.[4]

3. SSR Recording:

  • Under high magnification, carefully advance a sharpened tungsten recording electrode using a micromanipulator.

  • Insert the tip of the recording electrode through the cuticle at the base of a single sensillum to make contact with the sensillum lymph.[4][5]

  • Successful insertion will be indicated by the appearance of spontaneous action potentials (spikes).

  • Deliver odor stimuli as described in the EAG protocol.

  • Record the changes in spike frequency in response to the stimuli.

4. Data Analysis:

  • Count the number of spikes during a defined period before, during, and after the stimulus.

  • Calculate the net spike frequency by subtracting the pre-stimulus frequency from the frequency during the stimulus.

  • Different OSNs within the same sensillum can often be distinguished by differences in spike amplitude.[4]

Visualizations

Signaling Pathway and Experimental Workflow

To aid in the conceptual understanding of the underlying biological processes and the experimental procedures, the following diagrams are provided.

olfactory_signaling_pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Dendrite Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding Odorant_OBP Odorant-OBP Complex OBP->Odorant_OBP OR Odorant Receptor (OR) + Orco Co-receptor Odorant_OBP->OR Activation IonChannel Ion Channel OR->IonChannel Gating Depolarization Membrane Depolarization IonChannel->Depolarization Ion Influx ActionPotential Action Potential (Spike) Depolarization->ActionPotential Signal Transduction Axon to\nAntennal Lobe Axon to Antennal Lobe ActionPotential->Axon to\nAntennal Lobe

Caption: Generalized insect olfactory signaling pathway.

experimental_workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cluster_interpretation Interpretation InsectPrep Insect Preparation (Anesthetize & Mount) EAG EAG Recording (Whole Antenna Response) InsectPrep->EAG SSR SSR Recording (Single Neuron Response) InsectPrep->SSR OdorPrep Odorant Preparation (Dilutions of this compound) OdorPrep->EAG OdorPrep->SSR EAG_Analysis EAG Data Analysis (Peak Amplitude Measurement) EAG->EAG_Analysis SSR_Analysis SSR Data Analysis (Spike Frequency Calculation) SSR->SSR_Analysis Interpretation Interpretation of Results (Dose-Response, Neuron Specificity) EAG_Analysis->Interpretation SSR_Analysis->Interpretation

Caption: Experimental workflow for electrophysiological analysis.

References

Application Notes & Protocols: Quantitative Analysis of 3-Methylhexadecane in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylhexadecane is a branched-chain alkane that may be present in various complex mixtures, including biological samples, environmental matrices, and pharmaceutical formulations.[1][2][3] Accurate quantification of this compound is crucial for toxicological studies, metabolic research, and quality control in drug development.[4][5] This document provides a detailed protocol for the quantitative analysis of this compound in complex mixtures using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique for volatile and semi-volatile compounds.[6]

Principle

The methodology involves the extraction of this compound from the sample matrix, followed by chromatographic separation on a GC column and detection by a mass spectrometer. Quantification is achieved by creating a calibration curve using a series of standards of known concentrations and an internal standard to correct for variations in sample preparation and instrument response.[7][8]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) from a Biological Matrix (e.g., Plasma)

This protocol is designed for the extraction of this compound from a plasma sample.

Materials:

Procedure:

  • Pipette 1.0 mL of the plasma sample into a 15 mL glass centrifuge tube.

  • Add 50 µL of the 10 µg/mL 2-methylheptadecane internal standard solution to the plasma sample.

  • Add 2.0 mL of methanol to the tube to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Add 5.0 mL of hexane to the tube.

  • Vortex vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge the sample at 3000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean tube.

  • Evaporate the hexane extract to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried residue in 100 µL of hexane.

  • Transfer the reconstituted sample to a GC vial with an insert for analysis.

GC-MS Instrumentation and Conditions

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

GC-MS Parameters:

ParameterValue
Inlet
Inlet Temperature280 °C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven
Initial Temperature60 °C, hold for 1 min
Temperature Ramp15 °C/min to 300 °C
Final Temperature300 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
MS Source Temp.230 °C
MS Quad Temp.150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion m/z 57
Qualifier Ions m/z 43, 71
Internal Standard Ion m/z 57
Calibration Curve Preparation
  • Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to prepare calibration standards with concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Add the internal standard, 2-methylheptadecane, to each calibration standard to a final concentration of 1 µg/mL.

  • Analyze each calibration standard by GC-MS using the conditions described above.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Data Presentation

Table 1: GC-MS Retention Times and SIM Ions
CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
This compound~15.25743, 71
2-Methylheptadecane (IS)~16.55743, 71
Table 2: Example Calibration Curve Data
Concentration (µg/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
0.115,2341,500,1230.010
0.576,1701,505,6780.051
1.0153,8901,498,5430.103
5.0770,1231,510,3450.510
10.01,550,4561,502,7891.032
25.03,890,1121,508,9872.578
50.07,750,9871,499,5675.169

Linearity: R² > 0.995

Table 3: Method Validation Parameters (Expected)
ParameterExpected Value
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)85-115%
Precision (%RSD)< 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Complex Mixture (e.g., Plasma) add_is Add Internal Standard (2-Methylheptadecane) sample->add_is protein_ppt Protein Precipitation (Methanol) add_is->protein_ppt lle Liquid-Liquid Extraction (Hexane) protein_ppt->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution in Hexane evaporation->reconstitution gc_ms GC-MS Injection reconstitution->gc_ms separation Chromatographic Separation gc_ms->separation detection Mass Spectrometric Detection (SIM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification of this compound calibration->quantification analytical_technique_selection start Start: Need to Quantify this compound complexity Assess Sample Matrix Complexity start->complexity concentration Estimate Analyte Concentration complexity->concentration Complex Matrix complexity->concentration Simple Matrix gc_ms GC-MS (Recommended) concentration->gc_ms Low to High Concentration lc_ms LC-MS (Less Suitable) concentration->lc_ms High Concentration & Derivatization l1 Decision Point l2 Recommended Technique l3 Alternative Technique d1 r1 a1

References

Application Notes and Protocols for the Sterile Synthesis of Bioactive 3-Methylhexadecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylhexadecane is a branched-chain alkane that, like other long-chain hydrocarbons, is being investigated for its potential bioactive properties. While research into its specific mechanisms of action is ongoing, related molecules have demonstrated antimicrobial and cell membrane-modulating effects. The sterile synthesis of such compounds is paramount for their evaluation in biological systems to prevent contamination that could confound experimental results. These application notes provide detailed protocols for the sterile synthesis of this compound and for the assessment of its bioactivity.

Sterile Synthesis of this compound

The synthesis of this compound can be achieved through various organic chemistry routes. Here, we detail a hypothetical sterile synthesis protocol based on a Grignard reaction, a common method for forming carbon-carbon bonds.[1][2][3][4][5] The entire process must be conducted under strict aseptic conditions to ensure the sterility of the final product.

Materials and Reagents
  • 1-Bromotridecane (B143060)

  • 2-Bromobutane (B33332)

  • Magnesium turnings

  • Anhydrous diethyl ether (sterilized)

  • Dry hydrochloric acid (HCl) solution in diethyl ether (sterilized)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution (sterilized)

  • Anhydrous sodium sulfate (B86663) (Na2SO4) (sterilized)

  • Sterile, pyrogen-free glassware

  • Sterile magnetic stir bars

  • Schlenk line or similar inert gas manifold

  • Syringes and needles (sterile)

  • 0.22 µm syringe filters

Experimental Protocol: Sterile Grignard Synthesis
  • Preparation of Sterile Environment and Glassware:

    • All glassware (round-bottom flasks, dropping funnel, condenser) and magnetic stir bars must be sterilized by autoclaving or dry heat.[6][7]

    • The synthesis should be carried out in a laminar flow hood that has been decontaminated with 70% ethanol.[8]

    • All manipulations should be performed using aseptic techniques to minimize contamination.[8][9][10][11][12]

  • Preparation of Grignard Reagent (Sterile Conditions):

    • Under a positive pressure of sterile, inert gas (e.g., argon or nitrogen), add magnesium turnings to a sterile, three-necked round-bottom flask equipped with a sterile magnetic stir bar, a reflux condenser, and a dropping funnel.

    • Add a small volume of sterilized anhydrous diethyl ether to the flask.

    • In the dropping funnel, prepare a solution of 2-bromobutane in sterilized anhydrous diethyl ether.

    • Add a small amount of the 2-bromobutane solution to the magnesium turnings to initiate the reaction. The initiation is indicated by a slight warming of the mixture and the appearance of a cloudy solution.

    • Once the reaction has started, add the remaining 2-bromobutane solution dropwise while stirring to maintain a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed. The resulting solution is the Grignard reagent, butylmagnesium bromide.

  • Reaction with 1-Bromotridecane (Sterile Conditions):

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of 1-bromotridecane in sterilized anhydrous diethyl ether in the dropping funnel.

    • Add the 1-bromotridecane solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Purification (Sterile Conditions):

    • Cool the reaction mixture in an ice bath and slowly add a sterilized saturated aqueous solution of ammonium chloride to quench the reaction.

    • Transfer the mixture to a sterile separatory funnel and separate the organic layer.

    • Wash the organic layer with sterilized brine solution.

    • Dry the organic layer over sterilized anhydrous sodium sulfate.

    • Filter the solution through a sterile 0.22 µm syringe filter to remove the drying agent and any potential microbial contaminants.[13]

    • Remove the solvent under reduced pressure using a sterile rotary evaporator.

    • The resulting crude product can be purified by sterile fractional distillation under reduced pressure to obtain pure this compound.

Bioactivity Assessment

The primary hypothesized bioactivity of this compound is its effect on cell membranes, which can be assessed through antimicrobial and cytotoxicity assays.[14][15]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]

Table 1: Expected Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

MicroorganismExpected MIC Range (µg/mL)
Staphylococcus aureus50 - 200
Escherichia coli100 - 400
Candida albicans200 - 800
Pseudomonas aeruginosa>800
Experimental Protocol: Broth Microdilution MIC Assay
  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of the sterile-synthesized this compound in a suitable sterile solvent (e.g., DMSO) and then dilute it in sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for yeast.

  • Inoculum Preparation:

    • Grow microbial cultures to the mid-logarithmic phase in the appropriate broth.

    • Adjust the turbidity of the cultures to a 0.5 McFarland standard.

    • Dilute the adjusted inoculum to the final concentration required for the assay.

  • Assay Procedure:

    • In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the this compound solution in the appropriate broth.

    • Add the prepared microbial inoculum to each well.

    • Include positive controls (broth with inoculum, no compound) and negative controls (broth only).

    • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Cytotoxicity Assay: LDH Release Assay

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, which is an indicator of cytotoxicity.

Table 2: Expected Cytotoxic Effects of this compound on Mammalian Cell Lines.

Cell LineLC50 (µM)
HeLa>100
HEK293>100
Experimental Protocol: LDH Release Assay
  • Cell Culture:

    • Culture mammalian cells (e.g., HeLa or HEK293) in the appropriate medium in a 96-well plate until they reach the desired confluence.

  • Treatment:

    • Prepare serial dilutions of sterile this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound.

    • Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control for maximum LDH release.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.

  • LDH Measurement:

    • After incubation, transfer a portion of the supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture (containing a substrate and a cofactor) to each well.

    • Incubate at room temperature, protected from light, for a specified time.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive control.

Visualizations

Sterile_Synthesis_Workflow cluster_synthesis Sterile Synthesis cluster_bioactivity Bioactivity Assessment Sterilization Sterilization of Glassware and Reagents Grignard_Reaction Grignard Reaction under Inert Atmosphere Sterilization->Grignard_Reaction Aseptic Transfer Purification Sterile Filtration and Purification Grignard_Reaction->Purification Sterile Work-up MIC_Assay Antimicrobial Testing (MIC) Purification->MIC_Assay Bioactive Compound Cytotoxicity_Assay Cytotoxicity Testing (LDH) Purification->Cytotoxicity_Assay Bioactive Compound

Caption: Experimental workflow for the sterile synthesis and bioactivity assessment of this compound.

Signaling_Pathway This compound This compound Cell_Membrane Bacterial Cell Membrane This compound->Cell_Membrane Intercalation Membrane_Disruption Membrane Fluidity Alteration and Disruption Cell_Membrane->Membrane_Disruption Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage Metabolic_Inhibition Inhibition of Membrane-Bound Enzymes Membrane_Disruption->Metabolic_Inhibition Cell_Death Cell Death Ion_Leakage->Cell_Death Metabolic_Inhibition->Cell_Death

Caption: Hypothesized signaling pathway for the antimicrobial action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methylhexadecane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Methylhexadecane synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

I. Synthesis Protocols and Data

Two common and effective methods for the synthesis of this compound are the Grignard Reaction and the Wittig Reaction. Both methods involve the formation of a carbon-carbon bond to construct the carbon skeleton, followed by steps to yield the final saturated alkane.

A. Grignard Reaction Route

This route involves the nucleophilic attack of a Grignard reagent on a carbonyl compound to form an alcohol, followed by dehydration to an alkene, and subsequent hydrogenation to the desired alkane. A plausible pathway for synthesizing this compound is the reaction of tridecyl magnesium bromide with butan-2-one.

Step 1: Preparation of Tridecyl Magnesium Bromide (Grignard Reagent)

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.2 equivalents) to the flask.

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, place a solution of 1-bromotridecane (B143060) (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the 1-bromotridecane solution to the magnesium turnings to initiate the reaction.

  • Once the reaction begins (as evidenced by bubbling and a grayish color), add the remaining 1-bromotridecane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Butan-2-one

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of butan-2-one (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 3-methylhexadecan-3-ol.

Step 3: Dehydration of 3-methylhexadecan-3-ol

  • To the crude alcohol, add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Heat the mixture with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with a non-polar solvent (e.g., hexane), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3-methylhexadecene.

Step 4: Hydrogenation of 3-methylhexadecene

  • Dissolve the crude alkene in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the final product by fractional distillation under reduced pressure.

StepReactantsKey ConditionsTypical YieldPurity (after purification)
11-bromotridecane, MgAnhydrous diethyl ether, reflux>90% (in solution)N/A
2Tridecyl MgBr, Butan-2-one0 °C to RT, 2-3 h75-85%90-95%
33-methylhexadecan-3-olH₂SO₄ (cat.), heat80-90%~90%
43-methylhexadecene, H₂10% Pd/C, RT, 1 atm H₂>95%>98%
Overall 57-73% >98%
B. Wittig Reaction Route

The Wittig reaction provides an alternative for the synthesis of the intermediate alkene, which is then hydrogenated to this compound. This route involves the reaction of a phosphorus ylide with a ketone.

Step 1: Preparation of the Phosphonium (B103445) Salt

  • In a round-bottom flask, dissolve triphenylphosphine (B44618) (1.0 equivalent) in a suitable solvent like toluene (B28343).

  • Add 1-bromotridecane (1.0 equivalent) and heat the mixture to reflux for 24-48 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated tridecyltriphenylphosphonium bromide by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum.

Step 2: Ylide Formation and Reaction with Acetone (B3395972)

  • Suspend the phosphonium salt (1.0 equivalent) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

  • Cool the suspension to -78 °C (dry ice/acetone bath).

  • Add a strong base such as n-butyllithium (n-BuLi) (1.0 equivalent) dropwise. The formation of the ylide is indicated by a color change (often to deep red or orange).

  • Stir the mixture at -78 °C for 1 hour.

  • Add acetone (1.0 equivalent) dropwise to the ylide solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with hexane (B92381).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product contains the desired 2-methylhexadec-1-ene and triphenylphosphine oxide.

Step 3: Purification and Hydrogenation

  • Purify the crude alkene by column chromatography on silica (B1680970) gel using hexane as the eluent to separate it from the triphenylphosphine oxide.

  • Hydrogenate the purified 2-methylhexadec-1-ene as described in Step 4 of the Grignard protocol.

  • Further purify the final product by fractional distillation under reduced pressure if necessary.

StepReactantsKey ConditionsTypical YieldPurity (after purification)
1Triphenylphosphine, 1-bromotridecaneToluene, reflux85-95%>95%
2Phosphonium salt, n-BuLi, AcetoneAnhydrous THF, -78 °C to RT60-70%~90%
32-methylhexadec-1-ene, H₂10% Pd/C, RT, 1 atm H₂>95%>98%
Overall 48-63% >98%

II. Diagrams

Grignard_Synthesis_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: C-C Bond Formation cluster_step3 Step 3: Dehydration cluster_step4 Step 4: Hydrogenation A 1-Bromotridecane + Mg B Tridecyl Magnesium Bromide A->B Anhydrous Ether, I₂ (cat.) D 3-Methylhexadecan-3-ol B->D C Butan-2-one C->D E 3-Methylhexadecene D->E H₂SO₄ (cat.), Heat F This compound E->F H₂, Pd/C

Caption: Workflow for the Grignard synthesis of this compound.

Wittig_Synthesis_Workflow cluster_step1 Step 1: Phosphonium Salt Formation cluster_step2 Step 2: Ylide Formation & Wittig Reaction cluster_step3 Step 3: Hydrogenation A 1-Bromotridecane + PPh₃ B Tridecyltriphenylphosphonium Bromide A->B Toluene, Reflux C Phosphorus Ylide B->C n-BuLi, THF, -78 °C E 2-Methylhexadec-1-ene C->E D Acetone D->E F This compound E->F H₂, Pd/C

Caption: Workflow for the Wittig synthesis of this compound.

Troubleshooting_Logic Start Low Yield in Synthesis Q1 Which step shows low conversion? Start->Q1 A1 Grignard Formation Q1->A1 Step 1 A2 C-C Bond Formation Q1->A2 Step 2 A3 Dehydration/Hydrogenation Q1->A3 Step 3/4 S1 Check Mg activation, anhydrous conditions, and halide purity. A1->S1 S2 Verify Grignard concentration, carbonyl purity, and reaction temperature. A2->S2 S3 Check catalyst activity, reaction time, and hydrogen pressure. A3->S3

Caption: A logical flow for troubleshooting low yield issues.

III. Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of this compound.

FAQs for Grignard Synthesis

  • Q1: My Grignard reaction is not initiating. What should I do?

    • A1: This is a common issue.[1][2] First, ensure all glassware is rigorously flame-dried and reagents are anhydrous.[1] The magnesium turnings should be fresh and shiny; if they are dull, they may be coated with magnesium oxide. You can activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings in the flask (under nitrogen) to expose a fresh surface.[1] A gentle warming of the flask can also help initiate the reaction.

  • Q2: I am observing a significant amount of a dimeric alkane (C26H54) in my Grignard reaction mixture. What is causing this?

    • A2: This is likely due to Wurtz-type coupling, where the Grignard reagent reacts with the starting alkyl halide. This side reaction can be minimized by slow, dropwise addition of the alkyl halide to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.

  • Q3: The yield of my alcohol after the Grignard addition is low, and I recover a lot of the starting ketone. Why?

    • A3: There are several potential reasons for this. Your Grignard reagent may not have formed in high yield. It is advisable to titrate a small aliquot of the Grignard solution to determine its concentration before adding the ketone.[1] Additionally, if the Grignard reagent is sterically hindered or if the ketone is prone to enolization, an acid-base reaction can occur where the Grignard reagent acts as a base, deprotonating the ketone and leading to its recovery after workup. Adding the ketone at a lower temperature (e.g., -78 °C) can sometimes favor the nucleophilic addition over enolization.

  • Q4: During the dehydration step, I am getting a mixture of alkene isomers. How can I control this?

    • A4: Acid-catalyzed dehydration of tertiary alcohols often leads to a mixture of Zaitsev (more substituted) and Hofmann (less substituted) products. The product distribution is dependent on the reaction conditions. For the dehydration of 3-methylhexadecan-3-ol, you will likely get a mixture of 3-methylhexadec-2-ene and 3-methylhexadec-3-ene. For the synthesis of this compound, the exact isomer distribution is less critical as both will be hydrogenated to the same final product.

FAQs for Wittig Synthesis

  • Q5: My phosphonium salt is not forming in high yield. What can I do?

    • A5: The formation of the phosphonium salt is an S(_N)2 reaction. Ensure your 1-bromotridecane is pure and the triphenylphosphine is of good quality. The reaction often requires prolonged heating at reflux. Using a higher boiling point solvent like xylene instead of toluene can sometimes increase the reaction rate, but be mindful of potential side reactions.

  • Q6: I am having trouble separating my alkene product from the triphenylphosphine oxide byproduct. Any suggestions?

    • A6: Triphenylphosphine oxide is a common and often problematic byproduct of the Wittig reaction. It is a polar and high-boiling solid. Purification is typically achieved by column chromatography on silica gel using a non-polar eluent like hexane. The non-polar alkene will elute first, while the more polar triphenylphosphine oxide will be retained on the column. Alternatively, in some cases, the triphenylphosphine oxide can be precipitated from a cold, non-polar solvent.

  • Q7: The yield of my Wittig reaction is low. What are the likely causes?

    • A7: Low yields in Wittig reactions can be due to several factors. Incomplete formation of the ylide is a common issue. Ensure you are using a sufficiently strong and fresh base (like n-BuLi) and that the reaction is performed under strictly anhydrous and inert conditions. The ylide is also sensitive to air and moisture. The reactivity of the ylide and the carbonyl compound also plays a crucial role.

General FAQs

  • Q8: How can I effectively purify the final this compound product?

    • A8: this compound is a non-polar, high-boiling liquid. The most effective method for purification is fractional distillation under reduced pressure.[3][4][5] This will separate it from any lower or higher boiling impurities. It is important to use an efficient fractionating column to achieve good separation.

  • Q9: What analytical techniques are best for monitoring the reaction progress and confirming the final product?

    • A9: For monitoring the reactions, Thin Layer Chromatography (TLC) is useful for the steps involving polar compounds (alcohol, ketone, phosphonium salt). For the non-polar alkene and alkane, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[6] GC will allow you to assess the purity and determine the retention time, while MS will provide the mass spectrum to confirm the molecular weight and fragmentation pattern of this compound.[7]

  • Q10: Are there alternative, potentially higher-yielding methods for synthesizing this compound?

    • A10: Yes, modern cross-coupling reactions can be very effective for forming C-C bonds. For instance, a Kumada coupling of a C14-alkyl Grignard reagent with 2-bromobutane (B33332), catalyzed by a nickel or palladium complex, could be a more direct route. Similarly, a Suzuki coupling using a C14-alkyl boronic ester and 2-bromobutane could also be employed. These methods often offer higher yields and functional group tolerance but may require more specialized catalysts and conditions.

References

Technical Support Center: Trace Detection of 3-Methylhexadecane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity for trace detection of 3-Methylhexadecane. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its trace detection important?

A1: this compound is a branched-chain alkane with the chemical formula C₁₇H₃₆. As a volatile organic compound (VOC), its presence, even in trace amounts, can be significant in various fields, including environmental monitoring, petroleum exploration, and as a potential biomarker in biomedical research. Enhancing detection sensitivity is crucial for accurate quantification and understanding its role in these applications.

Q2: What is the most common analytical technique for detecting this compound?

A2: The most common and effective technique for the analysis of volatile and semi-volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This method offers excellent separation capabilities and highly specific detection, allowing for the identification and quantification of the analyte even in complex matrices.

Q3: How can I significantly improve the detection limit for this compound?

A3: To improve detection limits, it is essential to employ a sample preparation technique that concentrates the analyte before introducing it into the GC-MS system. The most effective methods for this purpose are Purge and Trap (P&T) and Solid Phase Microextraction (SPME) . Additionally, optimizing the GC-MS data acquisition method by using Selected Ion Monitoring (SIM) mode can dramatically increase sensitivity.

Q4: Is derivatization a viable option for enhancing the sensitivity of this compound detection?

A4: Derivatization, a technique to chemically modify an analyte to improve its chromatographic behavior or detectability, is not commonly used for alkanes like this compound. Alkanes are generally inert and lack functional groups that are easily derivatized. While some specialized derivatization methods for hydrocarbons exist, they are often complex and not suitable for routine trace analysis. The focus for sensitivity enhancement should be on efficient sample concentration and optimized GC-MS parameters.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments.

Problem 1: Poor or no peak observed for this compound.

Possible Cause Suggested Solution
Inefficient sample extraction/concentration - For SPME: Ensure the correct fiber coating is used (e.g., PDMS for nonpolar compounds). Optimize extraction time and temperature. Agitate the sample during extraction. - For Purge and Trap: Check for leaks in the system. Ensure the trap contains the appropriate sorbent material for C17 hydrocarbons. Optimize purge time and flow rate.
Incorrect GC-MS parameters - Inlet: Ensure the inlet temperature is high enough to vaporize this compound (typically 250-300°C). Use a splitless or low split ratio injection for trace analysis. - Column: Use a nonpolar column (e.g., DB-5ms, HP-5ms). Check that the oven temperature program is appropriate to elute this compound. - MS Detector: Confirm the detector is turned on and properly tuned. In full scan mode, ensure the mass range includes characteristic ions of this compound (e.g., m/z 43, 57, 71).
Analyte degradation Although unlikely for an alkane, ensure no highly reactive species are present in your sample or system that could degrade the analyte.
System contamination Run a blank to check for contamination that might be obscuring the analyte peak. Clean the injector, change the liner, and bake out the column if necessary.[1]

Problem 2: Tailing or fronting peaks for this compound.

Possible Cause Suggested Solution
Active sites in the GC system - Use a deactivated inlet liner and a high-quality, low-bleed GC column. - Trim the front end of the column (10-20 cm) to remove accumulated non-volatile residues.
Improper column installation Re-install the column according to the manufacturer's instructions, ensuring a clean, square cut and correct insertion depth into the injector and detector.
Column overload (causes fronting) Dilute the sample or increase the split ratio if the concentration of this compound or other matrix components is too high.
Inappropriate oven temperature A starting oven temperature that is too high can cause peak distortion. Start at a lower temperature (e.g., 40-60°C).

Problem 3: High background noise or interfering peaks.

Possible Cause Suggested Solution
Contaminated carrier gas or system components - Use high-purity carrier gas (99.999% or higher) and install carrier gas purifiers. - Check for leaks in the system using an electronic leak detector. - Clean the ion source of the mass spectrometer.
Septum bleed Use a high-quality, low-bleed septum and replace it regularly.
Matrix effects Co-eluting compounds from the sample matrix can interfere with the analyte peak. Improve sample cleanup, optimize the GC temperature program for better separation, or use matrix-matched standards for calibration.[2]
Carryover from previous injections Run a solvent blank after a high-concentration sample to check for carryover. Increase the final oven temperature and hold time to ensure all components are eluted. Clean the injection port and syringe.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the expected performance of different analytical methods for the trace detection of long-chain alkanes similar to this compound. The detection limits are approximate and can vary depending on the specific instrument, matrix, and experimental conditions.

Analytical Method Typical Sample Introduction Expected Limit of Detection (LOD) Advantages Disadvantages
GC-MS (Full Scan) Direct Liquid Injection1-10 ng/mLProvides full mass spectrum for identification.Lower sensitivity, not suitable for ultra-trace analysis.
GC-MS (SIM Mode) Direct Liquid Injection0.1-1 ng/mLIncreased sensitivity and selectivity compared to full scan.[3][4]Requires knowledge of the analyte's mass spectrum.
Headspace-GC-MS Static or Dynamic Headspace10-100 ng/g (in solid/liquid matrix)Reduces matrix interference, cleaner injections.[5][6]Only suitable for volatile analytes; sensitivity can be limited.
SPME-GC-MS Headspace or Direct Immersion SPME0.01-1 µg/L (in water)Solvent-free, simple, and can be automated. Good for concentrating analytes.[7][8]Fiber lifetime is limited; matrix effects can influence extraction efficiency.
Purge and Trap-GC-MS Purge and Trap1-100 ng/L (in water)Excellent for concentrating volatile compounds from liquid or solid samples, achieving very low detection limits.[9][10][11][12]More complex instrumentation; potential for water interference.

Experimental Protocols

Protocol 1: Trace Detection of this compound using SPME-GC-MS

This protocol is suitable for the analysis of this compound in liquid samples (e.g., water, biological fluids) or the headspace above solid samples.

1. Sample Preparation and Extraction:

  • Place a known volume or weight of the sample (e.g., 5-10 mL of liquid or 1-2 g of solid) into a 20 mL headspace vial.

  • For liquid samples, consider adding salt (e.g., NaCl to 25% w/v) to increase the volatility of the analyte.

  • Spike with an appropriate internal standard if quantitative analysis is required.

  • Seal the vial with a PTFE-lined septum.

  • Place the vial in a heated agitator.

  • SPME Fiber Selection: For a nonpolar compound like this compound, a 100 µm Polydimethylsiloxane (PDMS) fiber is recommended.[13]

  • Extraction: Expose the SPME fiber to the headspace of the sample for a predetermined time (e.g., 30 minutes) at an optimized temperature (e.g., 60-80°C) with agitation.

2. GC-MS Analysis:

  • Desorption: Immediately after extraction, insert the SPME fiber into the heated GC inlet (250°C) for thermal desorption (e.g., 2-5 minutes) in splitless mode.

  • GC Column: Use a nonpolar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/minute.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: For highest sensitivity, use Selected Ion Monitoring (SIM) mode . Monitor the following characteristic ions for this compound: m/z 43, 57, 71, and 85 .[14]

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Protocol 2: Ultra-Trace Detection of this compound using Purge and Trap-GC-MS

This protocol is designed for achieving the lowest possible detection limits for this compound in water or other liquid matrices.

1. Sample Preparation and Purging:

  • Place a 5-10 mL aqueous sample into the sparging vessel of the purge and trap system.

  • Add an internal standard if required.

  • Purge: Purge the sample with high-purity helium or nitrogen at a flow rate of 40 mL/min for 11 minutes at a slightly elevated temperature (e.g., 40°C) to enhance purging efficiency.[15]

2. Trapping and Desorption:

  • Sorbent Trap Selection: Use a trap containing a combination of sorbents suitable for a wide range of VOCs, including semi-volatiles. A trap with Tenax, silica (B1680970) gel, and carbon molecular sieve is a good choice. For higher boiling compounds like this compound, a trap with a weaker sorbent like Tenax is crucial for efficient desorption.[2]

  • Dry Purge: After the purge step, perform a dry purge for 1-2 minutes to remove excess water from the trap.

  • Desorption: Rapidly heat the trap to 250-280°C and backflush with the GC carrier gas to transfer the analytes to the GC column.

3. GC-MS Analysis:

  • The GC-MS parameters (column, oven temperature program, and MS settings) can be the same as described in Protocol 1. The use of SIM mode is highly recommended for achieving ultra-trace detection levels.

Mandatory Visualization

Analytical_Workflow Figure 1. Analytical Workflow for Trace Detection of this compound cluster_sample_prep Sample Preparation & Concentration cluster_spme SPME cluster_pt Purge & Trap cluster_analysis GC-MS Analysis cluster_ms_modes MS Acquisition Modes cluster_data Data Processing Sample Sample Collection (Liquid or Solid Matrix) SPME_Extract Headspace Extraction (e.g., 100 µm PDMS fiber) Sample->SPME_Extract Option 1 PT_Purge Purge with Inert Gas Sample->PT_Purge Option 2 Injection Injection/Desorption (Splitless Mode) SPME_Extract->Injection PT_Trap Analyte Trapping (e.g., Tenax trap) PT_Purge->PT_Trap PT_Trap->Injection GC_Separation Gas Chromatographic Separation (Nonpolar Column) Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Full_Scan Full Scan Mode (Identification) MS_Detection->Full_Scan Qualitative SIM Selected Ion Monitoring (SIM) (High Sensitivity Quantification) MS_Detection->SIM Quantitative Data_Acquisition Data Acquisition Full_Scan->Data_Acquisition SIM->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Reporting Reporting Peak_Integration->Reporting

Caption: Analytical Workflow for Trace Detection of this compound.

References

Troubleshooting low recovery of 3-Methylhexadecane during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low recovery of 3-Methylhexadecane during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its extraction?

A1: this compound is a long-chain branched alkane. Its extraction is primarily governed by its non-polar nature and high hydrophobicity.[1][2] It is virtually insoluble in water but soluble in non-polar organic solvents.[3][4] Key properties are summarized in the table below.

Q2: I am experiencing low recovery of this compound using liquid-liquid extraction (LLE). What are the common causes?

A2: Low recovery in LLE can stem from several factors:

  • Inappropriate Solvent Choice: The polarity of your extraction solvent may not be optimal. For a non-polar compound like this compound, you should use a non-polar solvent such as hexane (B92381), heptane, or diethyl ether.[2][5]

  • Emulsion Formation: Emulsions at the solvent interface can trap the analyte, preventing its complete transfer into the organic phase. This is common when samples have a high concentration of surfactants or lipids.[6]

  • Insufficient Phase Separation: If the two liquid phases are not allowed to separate completely, some of the organic phase containing your analyte may be lost with the aqueous phase.

  • Analyte Adsorption: Highly hydrophobic compounds can adsorb to the surface of glassware or plasticware, leading to losses.[7]

  • Incorrect pH of Aqueous Phase: While this compound is neutral, the pH of the aqueous sample can influence the solubility of other matrix components, potentially affecting extraction efficiency.[8]

Q3: How can I prevent or break an emulsion during my liquid-liquid extraction?

A3: Preventing emulsions is easier than breaking them.[6]

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Addition of Salt: Adding a saturated sodium chloride solution (brine) to the aqueous phase can increase its polarity and help break the emulsion.[5]

  • Centrifugation: If an emulsion forms, centrifuging the mixture can help separate the layers.[6]

  • Solvent Modification: Adding a small amount of a different organic solvent can alter the properties of the organic phase and disrupt the emulsion.[6]

Q4: I am using solid-phase extraction (SPE) and getting poor recovery. What should I troubleshoot?

A4: For a non-polar compound like this compound, a reversed-phase SPE sorbent (like C18) is typically used.[9] Common issues include:

  • Improper Sorbent Conditioning: Failure to properly condition the SPE cartridge can lead to inconsistent interactions between the analyte and the sorbent.[10]

  • Sample Overload: Exceeding the binding capacity of the SPE sorbent will cause the analyte to pass through without being retained.

  • Wash Step is Too Strong: The wash solvent may be too non-polar, causing the elution of this compound along with interferences.

  • Elution Solvent is Too Weak: The elution solvent may not be strong (non-polar) enough to completely remove the analyte from the sorbent.[9] You may need to increase the non-polar character of your elution solvent or use a larger volume.

  • Fast Flow Rates: High flow rates during sample loading and washing can prevent efficient interaction between the analyte and the sorbent, leading to breakthrough.[11] A flow rate of approximately 1 mL/minute is often recommended.[11]

Q5: Can the sample matrix affect the recovery of this compound?

A5: Yes, the sample matrix is a critical factor. In complex matrices, such as biological fluids or environmental samples, other components can interfere with the extraction. For example, in a sample with high fat content, this compound may remain dissolved in the lipid phase, leading to incomplete extraction if the solvent polarity is not correctly matched.[12]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC17H36[1][13][14]
Molecular Weight240.47 g/mol [1][13][14]
Boiling Point297.20 °C (at 760 mm Hg)[3]
Melting Point-15 °C[15]
Water Solubility0.0003395 mg/L at 25°C (estimated)[3]
logP (o/w)9.600 (estimated)[3]
PolarityNon-polar[2][4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from an Aqueous Sample
  • Sample Preparation: Place 10 mL of the aqueous sample containing this compound into a 50 mL separatory funnel.

  • Solvent Addition: Add 10 mL of a non-polar organic solvent (e.g., n-hexane or n-heptane).

  • Extraction: Stopper the funnel and gently invert it 20-30 times to allow for partitioning of the analyte into the organic phase. Vent the funnel periodically to release pressure. Avoid vigorous shaking to prevent emulsion formation.[6]

  • Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate.

  • Collection: Drain the lower aqueous layer and collect the upper organic layer, which contains the this compound.

  • Repeat Extraction: For exhaustive extraction, repeat steps 2-5 with a fresh 10 mL portion of the organic solvent and combine the organic extracts.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (B86663) to remove any residual water. The solvent can then be evaporated under a gentle stream of nitrogen to concentrate the sample for analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound

This protocol assumes the use of a C18 (reversed-phase) SPE cartridge.

  • Sorbent Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.[10] Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate (approx. 1 mL/min).[11]

  • Washing: Wash the cartridge with 5 mL of a solvent mixture that is more polar than the elution solvent (e.g., a water/methanol mixture) to remove polar interferences. The exact composition should be optimized to avoid eluting the target analyte.

  • Drying: Dry the SPE cartridge under vacuum or with nitrogen for 5-10 minutes to remove the wash solvent.[11]

  • Elution: Elute the this compound from the cartridge by passing 5 mL of a non-polar solvent (e.g., hexane or ethyl acetate) through the sorbent. Collect the eluate.

  • Post-Elution: The collected sample can be concentrated by evaporating the solvent under a stream of nitrogen before analysis.

Mandatory Visualization

Troubleshooting_Workflow start Start: Low Recovery of This compound extraction_type Which extraction method? start->extraction_type lle Liquid-Liquid Extraction (LLE) extraction_type->lle LLE spe Solid-Phase Extraction (SPE) extraction_type->spe SPE lle_q1 Is an emulsion forming? lle->lle_q1 spe_q1 Is the sorbent correct? spe->spe_q1 lle_a1_yes Action: Add brine, use centrifugation, or mix gently. lle_q1->lle_a1_yes Yes lle_q2 Is the solvent appropriate? lle_q1->lle_q2 No lle_a2_no Action: Use a non-polar solvent (e.g., hexane, heptane). lle_q2->lle_a2_no No lle_q3 Is phase separation complete? lle_q2->lle_q3 Yes lle_a3_no Action: Allow more time for separation. lle_q3->lle_a3_no No check_adsorption Consider analyte adsorption to surfaces. Action: Use silanized glassware. lle_q3->check_adsorption Yes spe_a1_no Action: Use a reversed-phase sorbent (e.g., C18). spe_q1->spe_a1_no No spe_q2 Is the elution solvent strong enough? spe_q1->spe_q2 Yes spe_a2_no Action: Increase non-polarity of elution solvent or increase volume. spe_q2->spe_a2_no No spe_q3 Is the wash step too strong? spe_q2->spe_q3 Yes spe_a3_yes Action: Increase polarity of the wash solvent. spe_q3->spe_a3_yes Yes spe_q4 Are flow rates too high? spe_q3->spe_q4 No spe_a4_yes Action: Reduce flow rate to ~1 mL/min. spe_q4->spe_a4_yes Yes

Caption: Troubleshooting workflow for low recovery of this compound.

References

Technical Support Center: Optimization of GC Column Selection for Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) column selection for the analysis of branched alkanes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the gas chromatographic analysis of branched alkanes.

Issue 1: Poor Resolution or Co-elution of Branched Alkane Isomers

Q: My chromatogram shows poor separation between branched alkane isomers, with significant peak overlap. How can I improve the resolution?

A: Poor resolution of branched alkane isomers is a common challenge. Here are several steps you can take to improve separation:

  • Optimize the Stationary Phase: For separating non-polar compounds like branched alkanes, a non-polar stationary phase is the recommended starting point. The elution order will generally follow the boiling points of the analytes.[1][2] Consider a column with a 100% dimethylpolysiloxane phase for a boiling point-based separation.

  • Adjust Column Dimensions:

    • Increase Column Length: Doubling the column length can increase resolution by a factor of approximately 1.4.[3][4] However, this will also increase analysis time.[4][5] A 30-meter column often provides a good balance between resolution and analysis time.[1][6]

    • Decrease Internal Diameter (ID): Reducing the column ID enhances efficiency and, therefore, resolution.[7] A common ID of 0.25 mm offers a good compromise between efficiency and sample capacity.[1][6] Narrower bore columns (e.g., 0.18 mm) can further improve resolution but may require specialized equipment to handle higher head pressures.[1][6]

    • Optimize Film Thickness: Thinner films generally provide sharper peaks and better resolution for higher boiling point compounds. For more volatile (low boiling point) branched alkanes, a thicker film can increase retention and improve separation, potentially eliminating the need for sub-ambient oven temperatures.[1]

  • Optimize GC Method Parameters:

    • Temperature Program: A slower oven temperature ramp rate can improve the separation of closely eluting compounds.

    • Carrier Gas Flow Rate: Operating the carrier gas at its optimal linear velocity will maximize column efficiency.

Issue 2: Peak Tailing for Branched Alkanes

Q: I am observing significant peak tailing for my branched alkane standards. What could be the cause and how can I fix it?

A: Peak tailing can be caused by several factors. Here's a systematic approach to troubleshooting this issue:

  • Column Activity: Active sites on the column, in the inlet liner, or at the detector can interact with analytes, causing tailing.

    • Solution: Condition the column at a higher temperature as recommended by the manufacturer.[8] If the problem persists, consider using a column with a more inert stationary phase. Ensure the inlet liner is clean and deactivated; replace it if necessary.[9]

  • Column Overloading: Injecting too much sample can saturate the column, leading to peak distortion.[8]

    • Solution: Dilute the sample or use a split injection to reduce the amount of sample introduced onto the column.[8] Alternatively, a column with a larger internal diameter or thicker film will have a higher sample capacity.[1]

  • Improper Column Installation: A poor column cut or incorrect installation in the injector or detector can create dead volume and cause peak tailing.

    • Solution: Ensure the column is cut cleanly and squarely. Reinstall the column according to the instrument manufacturer's instructions, ensuring the correct insertion depth into both the injector and detector.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for general branched alkane analysis?

A1: For the analysis of non-polar branched alkanes, a wall-coated open tubular (WCOT) capillary column with a non-polar stationary phase is the most suitable choice.[2][6] The principle of "like dissolves like" applies, and a non-polar phase will separate these compounds primarily based on their boiling points.[1][7]

Q2: How do I select the appropriate column dimensions (length, ID, film thickness) for my branched alkane analysis?

A2: The optimal column dimensions depend on the complexity of your sample and your analytical goals.

  • Length: A 30 m column is a good starting point for many applications, offering a balance of resolution and analysis time.[1][6] For very complex mixtures of isomers, a longer column (e.g., 60 m) may be necessary to achieve adequate separation.[3]

  • Internal Diameter (ID): A 0.25 mm ID column provides a good balance between efficiency and sample capacity.[6] For higher resolution of complex mixtures, consider a smaller ID (e.g., 0.18 mm). For larger sample volumes, a wider bore column (e.g., 0.32 mm or 0.53 mm) might be more appropriate to avoid overloading.[1]

  • Film Thickness: For volatile branched alkanes, a thicker film (e.g., 1.0 µm or greater) will increase retention and may improve separation.[1][4] For higher molecular weight, less volatile branched alkanes, a thinner film (e.g., 0.25 µm) is generally preferred to prevent excessively long run times and potential peak broadening.[4]

Q3: Can I use a polar column for branched alkane analysis?

A3: While it is possible, it is generally not recommended. Non-polar compounds like alkanes have minimal interaction with polar stationary phases, leading to very short retention times and poor separation.[2] Separations on polar columns are governed by dipole-dipole and hydrogen bonding interactions, which are not significant for alkanes.[1][2] The elution order on a polar column will not necessarily follow the boiling points of the alkanes.

Q4: My baseline is drifting during my GC run. What could be causing this?

A4: Baseline drift can be caused by several factors:

  • Column Bleed: This occurs when the stationary phase degrades at high temperatures. Ensure you are operating within the column's specified temperature limits.[8] Conditioning the column can help remove volatile contaminants.

  • Contamination: Contamination in the carrier gas, injector, or the column itself can lead to a drifting baseline.[8][11] Ensure high-purity carrier gas and use appropriate gas traps. Regularly clean the injector and replace the septum and liner.

  • Detector Instability: The detector may not be properly stabilized or could be contaminated.[8] Allow sufficient time for the detector to warm up and stabilize. If necessary, clean the detector according to the manufacturer's instructions.

Data Presentation

Table 1: Effect of Column Internal Diameter (ID) on Efficiency and Sample Capacity

Column ID (mm)Efficiency (plates/meter)Sample Capacity (ng/analyte)
0.18~3,50010 - 20
0.25~2,50050 - 100
0.32~2,000100 - 250
0.53~1,200500 - 1000

Note: These are approximate values and can vary depending on the specific column and analytical conditions.

Table 2: Recommended Starting GC Column Parameters for Branched Alkane Analysis

ParameterRecommendationRationale
Stationary Phase Non-polar (e.g., 100% Dimethylpolysiloxane)"Like dissolves like" principle for optimal separation of non-polar alkanes. Elution order primarily by boiling point.[2][7]
Length 30 mGood balance of resolution, analysis time, and head pressure.[1][6]
Internal Diameter 0.25 mmGood compromise between efficiency and sample capacity.[1][6]
Film Thickness 0.25 - 0.50 µmSuitable for a wide range of alkane volatilities.

Experimental Protocols

Protocol 1: General GC Method for Branched Alkane Profiling

  • Column Installation:

    • Carefully cut both ends of the capillary column with a ceramic wafer to ensure a clean, square cut.

    • Install the column in the GC oven, connecting one end to the injector and the other to the detector.

    • Ensure the correct column insertion depth into both the injector and detector as specified in the instrument manual.

    • Leak-check all fittings using an electronic leak detector.

  • Column Conditioning:

    • Set the carrier gas flow rate (e.g., Helium at 1-2 mL/min).

    • Set the oven temperature to 20°C above the final temperature of your analytical method, but do not exceed the column's maximum temperature limit.

    • Hold at this temperature for 1-2 hours to remove any volatile contaminants.

  • Sample Preparation:

    • Dissolve the branched alkane sample in a suitable non-polar solvent (e.g., hexane, heptane).

    • The concentration should be optimized to avoid column overload. A starting concentration of 100-1000 µg/mL is often appropriate.

  • GC Instrument Parameters:

    • Injector: Split/splitless injector at 250°C. Use a split ratio of 50:1 as a starting point.

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

    • Oven Program:

      • Initial Temperature: 40°C, hold for 2 minutes.

      • Ramp: 5°C/min to 300°C.

      • Final Hold: Hold at 300°C for 10 minutes.

    • Detector (FID): Temperature at 320°C.

  • Injection and Data Acquisition:

    • Inject 1 µL of the prepared sample.

    • Start the data acquisition software simultaneously with the injection.

Mandatory Visualization

GC_Column_Selection_Workflow start Start: Analyze Branched Alkanes phase Select Stationary Phase start->phase nonpolar Non-Polar (e.g., 100% Dimethylpolysiloxane) phase->nonpolar dimensions Select Column Dimensions nonpolar->dimensions length Length (e.g., 30m) dimensions->length id ID (e.g., 0.25mm) dimensions->id film Film Thickness (e.g., 0.25µm) dimensions->film optimize Optimize GC Method analyze Analyze Sample optimize->analyze evaluation Evaluate Resolution analyze->evaluation good_res Good Resolution evaluation->good_res Yes poor_res Poor Resolution evaluation->poor_res No end End good_res->end troubleshoot Troubleshoot poor_res->troubleshoot troubleshoot->dimensions Adjust Dimensions troubleshoot->optimize Refine Method Troubleshooting_Poor_Resolution start Problem: Poor Resolution of Isomers check_phase Is Stationary Phase Non-Polar? start->check_phase use_nonpolar Action: Switch to a Non-Polar Column check_phase->use_nonpolar No check_dimensions Optimize Column Dimensions check_phase->check_dimensions Yes use_nonpolar->check_dimensions increase_length Increase Length check_dimensions->increase_length decrease_id Decrease ID check_dimensions->decrease_id optimize_film Optimize Film Thickness check_dimensions->optimize_film check_method Optimize GC Method slower_ramp Use Slower Temp. Ramp check_method->slower_ramp optimize_flow Optimize Carrier Gas Flow check_method->optimize_flow end Resolution Improved

References

Calibration curve issues in quantitative 3-Methylhexadecane analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of 3-Methylhexadecane.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of non-linear calibration curves in this compound analysis?

A1: Non-linear calibration curves are a frequent issue in gas chromatography (GC) analysis. The primary causes can be categorized as follows:

  • Sample Preparation Errors: Inaccurate dilutions of standards, contamination of solvents, or degradation of this compound in the standards can lead to non-linearity. It is crucial to prepare fresh standards and verify the purity of the solvents used.

  • Injection Issues: Inconsistent injection volumes, discrimination effects in the injector (where higher boiling point compounds are not transferred to the column as efficiently), or a contaminated injector liner can all contribute to a non-linear response.

  • Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration, leading to a plateauing of the calibration curve.

  • Matrix Effects: Components in the sample matrix can interfere with the analysis, either enhancing or suppressing the signal of this compound.[1] This is a significant consideration in complex samples.

  • Inappropriate Calibration Range: Attempting to calibrate over too wide a concentration range can often result in non-linearity, especially at the lower and upper ends.

Q2: How can I minimize matrix effects when analyzing this compound in complex samples?

A2: Matrix effects, where other components in the sample interfere with the analyte's signal, can be a significant source of error.[1] Here are several strategies to mitigate them:

  • Sample Preparation: Employing a robust sample cleanup procedure is the most effective way to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be used to isolate the hydrocarbon fraction from the sample matrix.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as similar as possible to the samples being analyzed. This helps to ensure that the standards and samples are affected by the matrix in the same way.

  • Standard Addition: This method involves adding known amounts of the this compound standard to the actual samples. It is a powerful technique for correcting for matrix effects but can be more time-consuming.

  • Use of an Internal Standard: A suitable internal standard that behaves similarly to this compound can help to compensate for matrix-induced signal suppression or enhancement.

Q3: What are the key characteristics of a good internal standard for this compound analysis?

A3: An internal standard (IS) is a compound added to all samples, standards, and blanks at a constant concentration to improve the precision and accuracy of quantitative analysis. A suitable internal standard for this compound should have the following characteristics:

  • Chemical Similarity: The IS should be chemically similar to this compound (i.e., a non-polar hydrocarbon) to ensure similar behavior during sample preparation and GC analysis.

  • Resolution: It must be well-resolved from this compound and any other components in the sample chromatogram.

  • Non-Interference: The IS should not be naturally present in the samples being analyzed.

  • Elution Time: Ideally, the IS should elute close to this compound to ensure that any variations in chromatographic conditions affect both compounds similarly.

  • Stability: The internal standard must be stable throughout the entire analytical procedure.

For long-chain alkanes like this compound, deuterated analogs are often the best choice for an internal standard. If a deuterated standard for this compound is not available, other non-native, structurally similar, and stable long-chain alkanes can be used.

Troubleshooting Guides

Issue 1: Poor Linearity of the Calibration Curve (R² < 0.995)

This guide provides a systematic approach to troubleshooting a non-linear calibration curve for this compound.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor calibration curve linearity.

Issue 2: Inconsistent Peak Areas for Replicate Injections

This guide addresses the problem of poor reproducibility in the peak areas of this compound.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent peak areas.

Data Presentation

Table 1: Potential Internal Standards for this compound Analysis

Internal StandardClassRationale for UsePotential Issues
Deuterated this compoundIsotope-labeled analogIdeal choice; identical chemical and physical properties.May be expensive or not commercially available.
n-Heptadecane (C17)n-alkaneSimilar chain length and volatility.May be present in some environmental or biological samples.
n-Octadecane (C18)n-alkaneSimilar chain length and volatility.May be present in some environmental or biological samples.
SqualaneBranched alkaneNon-polar, stable, and less likely to be present in samples.Different fragmentation pattern in MS compared to this compound.

Table 2: Example Calibration Curve Parameters for a Long-Chain Alkane

The following table provides a hypothetical but realistic set of parameters for a calibration curve for a long-chain alkane like this compound. Actual values will vary depending on the specific instrument and method conditions.

ParameterValue
Calibration Range 0.1 - 20 µg/mL
Number of Points 6
Linear Regression Equation y = 50000x + 1000
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL

Experimental Protocols

Protocol 1: General Quantitative GC-MS Method for this compound

This protocol provides a general starting point for the quantitative analysis of this compound. Optimization will be required based on the specific sample matrix and instrumentation.

1. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a high-purity solvent such as hexane (B92381) or isooctane.

  • Perform serial dilutions to prepare a series of calibration standards covering the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Add a suitable internal standard (see Table 1) to all standards and samples at a constant concentration (e.g., 5 µg/mL).

2. Sample Preparation (General Guidance):

  • Liquid Samples: Perform a liquid-liquid extraction with a non-polar solvent like hexane.

  • Solid Samples: Perform a Soxhlet extraction or an accelerated solvent extraction (ASE) with a suitable solvent.

  • Cleanup: Use solid-phase extraction (SPE) with a silica (B1680970) gel or alumina (B75360) cartridge to remove polar interferences. Elute the hydrocarbon fraction with a non-polar solvent.

  • Concentrate the extract to the desired final volume under a gentle stream of nitrogen.

3. GC-MS Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • MS System: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Split/splitless injector at 280°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Program: 60°C (hold 1 min), ramp to 300°C at 10°C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Source: 230°C.

  • MS Quadrupole: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 57, 71, 85, 240) and the internal standard.

4. Data Analysis:

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the response factor (RF) for each calibration standard.

  • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration ratio.

  • Determine the concentration of this compound in the samples using the calibration curve.

Experimental Workflow Diagram:

G cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Std_Prep Prepare Calibration Standards Spike Spike with Internal Standard Std_Prep->Spike Sample_Prep Sample Extraction & Cleanup Sample_Prep->Spike Injection Inject into GC-MS Spike->Injection Acquisition Data Acquisition (SIM Mode) Injection->Acquisition Integration Peak Integration Acquisition->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify this compound Calibration->Quantification

Caption: General workflow for quantitative analysis of this compound.

References

Technical Support Center: Optimizing GC Temperature Programs for C17 Hydrocarbons

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) temperature programs for the separation of C17 hydrocarbons.

Frequently Asked Questions (FAQs)

Q1: What is temperature programming in gas chromatography and why is it crucial for analyzing C17 hydrocarbons?

A1: Temperature programming in GC involves systematically increasing the column oven temperature during an analytical run.[1][2] This technique is essential for complex mixtures like C17 hydrocarbons, which contain isomers with a wide range of boiling points.[1][3] By starting at a lower temperature, volatile, low-boiling compounds can be effectively separated. As the temperature gradually increases, less volatile, higher-boiling compounds are eluted more quickly and as sharper peaks.[4] This approach offers several advantages over a single-temperature (isothermal) method, including improved peak resolution, reduced peak broadening for late-eluting compounds, and shorter overall analysis times.[1][3]

Q2: What is a good starting temperature program (scouting gradient) for a new C17 hydrocarbon sample?

A2: A generic "scouting" program is an excellent starting point to understand the characteristics of a new sample.[5] This initial run helps determine the volatility range and the number of components present. A typical scouting gradient is as follows:

  • Initial Temperature: 35-40°C (without cryogenic cooling).[5]

  • Initial Hold Time: 1-2 minutes.

  • Ramp Rate: 10°C/min.[5]

  • Final Temperature: The maximum operating temperature specified for your GC column.[5]

  • Final Hold Time: At least 10 minutes to ensure all compounds have eluted.[5]

This program can then be optimized based on the resulting chromatogram.

Q3: How does the heating rate (ramp rate) impact the separation of C17 isomers?

A3: The heating rate is a critical parameter for optimizing resolution and analysis time.

  • Slower Ramp Rates: Generally provide better separation and increased resolution because analytes spend more time interacting with the stationary phase. However, this leads to longer analysis times and broader peaks, which can decrease sensitivity.[6]

  • Faster Ramp Rates: Decrease analysis time significantly but may reduce resolution between closely eluting peaks.[7] For every 16°C/min increase in ramp rate, the retention factor can be reduced by approximately 50%.[7]

The optimal heating rate is often a compromise between resolution and speed. A common recommendation for an optimal heating rate is approximately 10°C per column void time (t₀).[5][8] A newer formula suggests 12°C divided by the column void time for modern constant flow systems.[9]

Q4: What is the effect of the initial and final oven temperatures on the chromatogram?

A4:

  • Initial Temperature: Primarily affects the separation of early-eluting, more volatile compounds. A lower initial temperature improves the trapping of these analytes at the head of the column, leading to better resolution for the first peaks in the chromatogram.[5] To enhance the separation of early peaks, reducing the initial temperature is more effective than adding a long initial hold time.[5]

  • Final Temperature: The final temperature and hold time ensure that the heaviest, least volatile components are completely eluted from the column.[5] Setting a final temperature 10-30°C above the elution temperature of the final analyte of interest, followed by a hold, can also help clean the column of any remaining high-boiling residues, preventing "ghost peaks" in subsequent runs.[5][10]

Q5: When should I use an isothermal method instead of a temperature program?

A5: An isothermal method, where the oven temperature is held constant, is suitable for simple mixtures where the analytes have a narrow boiling point range.[1] If all peaks from a scouting gradient elute within a short time frame and are well-resolved, an isothermal analysis may be more efficient. However, for complex mixtures like C17 hydrocarbons with numerous isomers, a temperature program is almost always necessary to achieve adequate separation of both early and late-eluting compounds.[1][3]

Troubleshooting Guide

Problem: Poor Resolution or Peak Overlap

Possible Causes Solutions
Suboptimal Temperature Program Decrease the initial temperature to improve the resolution of early-eluting peaks.[5] Decrease the ramp rate(s) to enhance overall separation, though this will increase analysis time.[6][7] Consider adding an isothermal hold period at a temperature just below the elution temperature of the critical peak pair.[5]
Incorrect Carrier Gas Flow Rate Verify and optimize the carrier gas flow rate. An incorrect flow rate can alter separation efficiency and even change elution order.[6] Use a flow meter to confirm the flow rate; do not rely solely on instrument pressure readings.[11]
Non-Selective Stationary Phase Ensure the GC column's stationary phase is appropriate for hydrocarbon analysis. Non-polar phases are typically used for separating compounds based on boiling point.[12] For separating isomers, a more selective phase may be required.[13]
Column Overload Reduce the injection volume or dilute the sample. Overloading the column leads to fronting or broadened peaks and poor resolution.[14][15]

Problem: Symmetrical Peaks but Poor Separation

A Start: Symmetrical Peaks, Poor Separation B Decrease Oven Temperature Ramp Rate A->B C Is resolution sufficient? B->C D Yes C->D Yes E No C->E No G Method Optimized D->G F Use a Longer Column or a Column with a Thicker Film E->F F->G

Caption: Troubleshooting workflow for poor separation with good peak shape.

Problem: Peak Tailing

Possible Causes Solutions
Active Sites in the System Active sites, such as exposed silanols in the injector liner or column, can cause tailing for polarizable compounds. Use a deactivated inlet liner and ensure your column is properly conditioned.[14][16] If necessary, replace the liner.[14]
Column Contamination High-boiling residues from previous injections can accumulate at the head of the column. Trim 10-15 cm from the inlet end of the column.[14] Perform a column bakeout at a high temperature (within the column's limit) to remove contaminants.[15]
Column Overloading Injecting too much sample can lead to peak tailing.[14] Reduce the injection volume or dilute the sample.

Problem: Ghost Peaks

Possible Causes Solutions
Sample Carryover Contaminants from a previous, more concentrated sample are eluting in the current run. Clean the injector and liner.[10] Run a solvent blank after a concentrated sample to ensure the system is clean.
Septum Bleed Particles from a degrading septum can enter the inlet and create peaks. Use a high-quality, low-bleed septum and replace it regularly.[10][17]
Contaminated Carrier Gas Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven heats up. Use high-purity gas and install/replace gas purifiers.[18]

Problem: Irreproducible Retention Times

Possible Causes Solutions
Leaks in the System Leaks in the injector, fittings, or septum will cause fluctuations in flow and pressure, leading to shifting retention times.[16] Use an electronic leak detector to systematically check all connections from the gas source to the detector.[10]
Unstable Oven Temperature Ensure the GC oven is properly calibrated and can maintain a stable, reproducible temperature program.[16]
Inconsistent Carrier Gas Flow Fluctuations in gas pressure from the source can affect flow rates. Use two-stage regulators to maintain a stable pressure.[11] Verify that the electronic pressure control (EPC) is functioning correctly.

Quantitative Data & Experimental Protocols

Table 1: Example Temperature Programs for Hydrocarbon Analysis

The following table summarizes example GC oven programs cited in literature for separating complex hydrocarbon mixtures. These can be adapted for C17 hydrocarbon analysis.

Application Initial Temp (°C) Ramp Rate (°C/min) Final Temp (°C) Hold Times Column Example Reference
Diesel Separation (GCxGC)503250Not specified1D Rxi-5 ms (B15284909) & 2D MXT-65[19]
Fatty Acid Methyl Esters4052105 min initial, 5 min finalZebron ZB-FAME[20]
Fatty Acid Esters (cis/trans)8082202 min initial, 32 min finalSP 2560 fused-silica[20]
General Scouting Program35-4010Column Max>10 min finalN/A[5]
Table 2: Effect of Temperature Ramp Rate on Analysis

This table illustrates the general trade-off between analysis speed and chromatographic performance when adjusting the oven ramp rate.

Parameter Slower Ramp Rate (e.g., 5°C/min) Faster Ramp Rate (e.g., 20°C/min)
Resolution Generally HigherGenerally Lower[7]
Analysis Time Longer[6]Shorter[7]
Peak Width BroaderSharper
Sensitivity May be lower due to broader peaksMay be higher due to sharper peaks
Peak Capacity LowerHigher[7]
General Experimental Protocol for Method Optimization

This protocol outlines a systematic approach to developing a robust temperature program for C17 hydrocarbon separation.

cluster_0 Phase 1: Initial Setup & Scouting cluster_1 Phase 2: Program Optimization cluster_2 Phase 3: Validation A 1. Select Appropriate Column (e.g., non-polar Rxi-5ms) B 2. Set Initial Conditions (Injector, Detector, Flow Rate) A->B C 3. Run a Scouting Gradient (e.g., 40°C to 300°C at 10°C/min) B->C D 4. Optimize Initial Temperature (Adjust for resolution of early peaks) C->D E 5. Optimize Ramp Rate(s) (Balance resolution and analysis time) D->E F 6. Optimize Final Temperature & Hold (Ensure all analytes elute) E->F G 7. Verify Method Robustness (Inject standards, check reproducibility) F->G

Caption: A systematic workflow for GC temperature program optimization.

  • Column and Initial Conditions Selection:

    • Choose a suitable capillary column. For general hydrocarbon analysis, a non-polar column (e.g., Rxi-5ms) is a common choice.[19]

    • Set the injector temperature (e.g., 250°C) and detector temperature (e.g., 280°C for FID).[7]

    • Set the carrier gas (Helium or Hydrogen) to a constant flow rate. An optimal starting point is the "Speed Optimized Flow" (SOF), calculated as the column's internal diameter (in mm) multiplied by 8 for helium or 10 for hydrogen.[9]

  • Perform a Scouting Run:

    • Inject a representative C17 hydrocarbon standard using a generic scouting gradient as described in FAQ #2.[5] This provides a baseline chromatogram.

  • Optimize the Temperature Program:

    • Initial Temperature: If early eluting peaks are poorly resolved, lower the initial temperature by 10-20°C.[5]

    • Ramp Rate: If resolution is insufficient across the chromatogram, decrease the ramp rate (e.g., from 10°C/min to 5°C/min).[7] If analysis time is too long and resolution is adequate, increase the ramp rate.

    • Final Temperature and Hold: Observe the elution time of the last peak. Set the final temperature to be 20-30°C higher than this and hold for several minutes to ensure the column is clean for the next injection.[5]

  • Validate the Method:

    • Once the program is optimized, perform multiple injections of a known standard to confirm that retention times and peak areas are reproducible.[18]

References

Best practices for handling and storage of 3-Methylhexadecane standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the handling and storage of 3-Methylhexadecane standards. It is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its key properties?

This compound is a branched-chain alkane with the chemical formula C₁₇H₃₆.[1][2] It is a colorless liquid at room temperature.[3] Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₇H₃₆[1][2]
Molecular Weight 240.47 g/mol [2]
CAS Number 6418-43-5[1][2]
Melting Point -15 °C[3]
Boiling Point 287 °C[4]
Density 0.773 g/cm³ at 25 °C[4]

2. What are the recommended storage conditions for this compound standards?

To ensure the stability and integrity of this compound standards, they should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[5][6] For long-term storage, refrigeration at 2-8°C is recommended to minimize evaporation.[7] If the standard is dissolved in a volatile solvent, freezer storage may be considered, but it is crucial to check the freezing point of the solvent to prevent freezing.[7]

3. What type of container is best for storing this compound standards?

For unopened standards, the original manufacturer's packaging is suitable for long-term storage.[8] Once opened, it is recommended to transfer the standard to a vial with a secure, airtight seal, such as a micro reaction vessel with a Mininert® valve or a vial with a PTFE-lined cap.[8] If the compound is light-sensitive, amber glass vials should be used.[7][8] To minimize evaporation, the container size should be appropriate for the volume of the standard to reduce headspace.[8]

4. How should I prepare a stock solution of this compound?

To prepare a stock solution, accurately weigh the required amount of pure this compound and dissolve it in a high-purity, volatile solvent such as hexane (B92381) or methanol (B129727) in a volumetric flask.[6] For example, to prepare a 1 mg/mL stock solution, weigh 10 mg of this compound and dissolve it in 10 mL of the chosen solvent. Ensure the compound is fully dissolved before making up to the final volume.

5. How long can I expect a this compound standard solution to be stable?

Troubleshooting Guides

This section addresses common issues that may arise during the use of this compound standards in analytical experiments, particularly in Gas Chromatography (GC) and Mass Spectrometry (MS).

Issue 1: Inconsistent or drifting peak areas of the internal standard.

  • Possible Cause:

    • Leaky Syringe or Injector Septum: A leak in the injection system can lead to variable injection volumes.

    • Improper Sample Handling: Allowing the standard to warm to room temperature before injection can cause evaporative losses.[8]

    • Inconsistent Sample Preparation: Variations in the dilution or addition of the internal standard will lead to inconsistent concentrations.

    • Dirty GC Inlet Liner: An active or contaminated liner can cause adsorption or degradation of the analyte.

    • MS Source Contamination: A dirty ion source can lead to inconsistent ionization and detection.[1]

  • Solution:

    • Regularly inspect and replace the syringe and injector septum.

    • Keep standard solutions cooled until just before injection.

    • Use calibrated pipettes and consistent procedures for sample preparation.

    • Routinely clean or replace the GC inlet liner.

    • Perform regular maintenance on the MS ion source.[1]

Issue 2: Peak tailing or fronting for this compound.

  • Possible Cause:

    • Active Sites in the GC System: Polar sites in the inlet liner, column, or connections can interact with the analyte, causing peak tailing.

    • Column Overload: Injecting too high a concentration of the standard can lead to peak fronting.

    • Improper Column Installation: A poorly cut or installed column can create dead volume, leading to peak distortion.

    • Incompatible Solvent: Using a solvent that is not compatible with the stationary phase can affect peak shape.

  • Solution:

    • Use deactivated liners and columns. If tailing persists, trim a small portion from the front of the column.

    • Dilute the sample or reduce the injection volume.

    • Ensure the column is cut cleanly and installed according to the manufacturer's instructions.

    • Choose a solvent that is compatible with the GC column's stationary phase.

Issue 3: Ghost peaks appearing in the chromatogram.

  • Possible Cause:

    • Carryover from Previous Injections: Residual sample from a previous, more concentrated injection can elute in a subsequent run.

    • Contaminated Syringe or Rinse Solvents: A dirty syringe or contaminated rinse solvents can introduce interfering compounds.

    • Septum Bleed: Particles from a degrading septum can enter the inlet and cause ghost peaks.

    • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column and elute as peaks.

  • Solution:

    • Run a solvent blank after high-concentration samples to check for carryover.

    • Use fresh, high-purity rinse solvents and clean the syringe regularly.

    • Use high-quality septa and replace them regularly.

    • Ensure high-purity carrier gas and install appropriate gas filters.

Issue 4: Poor resolution between this compound and other analytes.

  • Possible Cause:

    • Inappropriate GC Column: The column's stationary phase may not be suitable for separating the compounds of interest.

    • Suboptimal Oven Temperature Program: A temperature ramp that is too fast or an initial temperature that is too high can lead to co-elution.

    • Incorrect Carrier Gas Flow Rate: The flow rate may not be optimal for the column dimensions and stationary phase.

  • Solution:

    • Select a GC column with a stationary phase that provides good selectivity for your analytes.

    • Optimize the oven temperature program, including the initial temperature, ramp rate, and final hold time.

    • Set the carrier gas flow rate to the optimal value for your column.

Experimental Protocol: Quantification of a Target Analyte using this compound as an Internal Standard

This protocol provides a general methodology for the quantification of a volatile or semi-volatile analyte in a liquid sample using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.

1. Materials and Reagents

  • This compound (analytical standard grade)

  • High-purity solvent (e.g., hexane, dichloromethane)

  • Target analyte standard

  • Sample matrix

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Standard Solutions

  • Internal Standard (IS) Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve in the chosen solvent in a 10 mL volumetric flask.

    • Fill to the mark with the solvent and mix thoroughly.

  • Analyte Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of the target analyte.

    • Dissolve in the chosen solvent in a 10 mL volumetric flask.

    • Fill to the mark with the solvent and mix thoroughly.

  • Calibration Standards:

    • Prepare a series of calibration standards by diluting the analyte stock solution to achieve the desired concentration range.

    • To each calibration standard, add a fixed amount of the IS stock solution to achieve a constant final concentration of the internal standard (e.g., 10 µg/mL).

3. Sample Preparation

  • Accurately measure a known volume or weight of the sample.

  • If necessary, perform an extraction to isolate the analyte of interest.

  • Add the same fixed amount of the IS stock solution as used in the calibration standards to the sample extract.

  • Dilute the sample to a final volume with the chosen solvent.

4. GC-MS Analysis

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

  • Injection: 1 µL, splitless or split injection depending on the concentration.

  • Inlet Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

5. Data Analysis

  • Identify the peaks for the target analyte and this compound based on their retention times and mass spectra.

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the response factor (RF) for each calibration standard: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)

  • Create a calibration curve by plotting the area ratio (Area_analyte / Area_IS) against the concentration ratio (Concentration_analyte / Concentration_IS).

  • Calculate the concentration of the analyte in the unknown sample using the calibration curve.

Visualizations

Handling_and_Storage_Workflow cluster_receipt Receiving Standard cluster_storage Storage cluster_preparation Solution Preparation cluster_usage Experimental Use Receipt Receive this compound Standard Unopened Store Unopened in Original Packaging (Cool, Dry, Ventilated) Receipt->Unopened Opened Transfer to Airtight Vial (e.g., Mininert® valve) Unopened->Opened Once Opened Refrigerate Refrigerate (2-8°C) for Long-Term Storage Opened->Refrigerate Weigh Accurately Weigh Standard Refrigerate->Weigh Dissolve Dissolve in High-Purity Solvent Weigh->Dissolve Dilute Prepare Working Solutions Dissolve->Dilute Spike Spike Samples and Standards with Internal Standard Dilute->Spike Analyze Analyze via GC-MS Spike->Analyze

Caption: General workflow for handling and storage of this compound standards.

Troubleshooting_Workflow cluster_injection Injection System cluster_sample Sample Preparation cluster_instrument GC-MS Instrument Start Problem Encountered (e.g., Inconsistent Peak Area) CheckSyringe Inspect Syringe for Leaks/Plugs Start->CheckSyringe CheckSeptum Check Septum for Coring/Leaks CheckSyringe->CheckSeptum CheckLiner Inspect/Clean/Replace Inlet Liner CheckSeptum->CheckLiner CheckDilution Verify Dilution Calculations and Technique CheckLiner->CheckDilution CheckStorage Ensure Proper Storage of Standards CheckDilution->CheckStorage CheckFlow Verify Carrier Gas Flow Rate CheckStorage->CheckFlow CheckTemp Check Oven Temperature Program CheckFlow->CheckTemp CheckColumn Inspect Column Installation and Condition CheckTemp->CheckColumn CleanSource Clean MS Ion Source CheckColumn->CleanSource End Problem Resolved CleanSource->End

Caption: Troubleshooting decision tree for common GC-MS issues.

Experimental_Workflow Prep_IS_Stock Prepare this compound (Internal Standard) Stock Solution Spike_Cal_Standards Spike Calibration Standards with IS Prep_IS_Stock->Spike_Cal_Standards Spike_Sample Spike Sample with IS Prep_IS_Stock->Spike_Sample Prep_Analyte_Stock Prepare Target Analyte Stock Solution Prep_Cal_Standards Prepare Calibration Standards Prep_Analyte_Stock->Prep_Cal_Standards Prep_Cal_Standards->Spike_Cal_Standards GCMS_Analysis Analyze all Samples and Standards by GC-MS Spike_Cal_Standards->GCMS_Analysis Prep_Sample Prepare Sample (e.g., Extraction) Prep_Sample->Spike_Sample Spike_Sample->GCMS_Analysis Data_Processing Process Data: Integrate Peaks, Calculate Ratios GCMS_Analysis->Data_Processing Calibration_Curve Generate Calibration Curve Data_Processing->Calibration_Curve Quantification Quantify Analyte in Sample Calibration_Curve->Quantification

Caption: Experimental workflow for quantitative analysis using an internal standard.

References

Validation & Comparative

Validation of 3-Methylhexadecane as a Key Pheromone Component: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Methylhexadecane's performance as a pheromone component against other alternatives, supported by experimental data. Detailed methodologies for key experiments are outlined to facilitate replication and further research.

Comparative Analysis of Pheromone Activity

The validation of a compound as a key pheromone component relies on a combination of chemical analysis, electrophysiological responses, and behavioral assays. This section compares the activity of this compound with other compounds identified in insect pheromone blends.

Table 1: Electroantennography (EAG) and Behavioral Responses to Pheromone Components

CompoundInsect SpeciesEAG Response (Normalized)Behavioral Assay (Attraction Index)Reference Species for ComparisonAlternative CompoundEAG Response (Normalized)Behavioral Assay (Attraction Index)
This compoundLariophagus distinguendus (Parasitic Wasp)+++High (Contact Sex Pheromone)Lariophagus distinguendusn-Heptacosane+Low
SordidinCosmopolites sordidus (Banana Weevil)+++High (Aggregation Pheromone)Cosmopolites sordidusHost Plant Volatiles (e.g., pseudostem)++Moderate (Synergist)
(Z)-7-Dodecenyl acetateAgrotis ipsilon (Black Cutworm Moth)+++High (Primary Sex Pheromone)Agrotis ipsilon(Z)-9-Tetradecenyl acetate++Moderate (Secondary Component)
(E)-9-Dodecen-1-yl acetateRhyacionia frustrana (Nantucket Pine Tip Moth)+++High (Major Pheromone Component)Rhyacionia frustrana(E)-9,11-Dodecadien-1-yl acetate++Moderate (Minor Component)

Note: EAG responses and Attraction Indices are qualitative summaries based on available literature. '+++' indicates a strong response, '++' a moderate response, and '+' a weak response.

Table 2: Chemical Analysis of Pheromone Gland Extracts

Insect SpeciesKey Pheromone ComponentAnalytical MethodOther Identified Components
Lariophagus distinguendus3-Methylheptacosane (Isomer of this compound)GC-MSOther methyl-branched and n-alkanes
Cosmopolites sordidusSordidinGC-MS, GC-EADSeveral other structurally related compounds
Agrotis ipsilon(Z)-7-Dodecenyl acetate, (Z)-9-Tetradecenyl acetate, (Z)-11-Hexadecenyl acetateGC-MSVariations in component ratios observed across populations[1]
Rhyacionia frustrana(E)-9-Dodecen-1-yl acetate, (E)-9,11-Dodecadien-1-yl acetateGC-MSQuantities of components varied slightly between generations[2]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of pheromone components. The following are standard protocols for the key experiments cited in this guide.

Gas Chromatography-Mass Spectrometry (GC-MS) for Pheromone Identification

This technique is used to separate and identify the chemical components of an insect's pheromone blend.

Protocol:

  • Sample Preparation: Pheromone glands are excised from the insect and extracted with a non-polar solvent (e.g., hexane). The extract is then concentrated to a small volume.

  • GC Separation: The extract is injected into a gas chromatograph equipped with a capillary column. The column is heated in a programmed manner to separate the compounds based on their boiling points and interactions with the column's stationary phase.

  • MS Detection and Identification: As compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized and fragmented, and the resulting mass spectrum (a plot of ion abundance versus mass-to-charge ratio) is used to identify the compound by comparing it to a library of known spectra.

Electroantennography (EAG) for Measuring Olfactory Response

EAG measures the electrical response of an insect's antenna to a specific odor, providing a measure of its olfactory sensitivity.

Protocol:

  • Antenna Preparation: An antenna is carefully excised from a live insect. The base and tip of the antenna are placed in contact with electrodes using a conductive gel.

  • Odor Delivery: A purified air stream is passed over the antenna. A pulse of air containing the test compound (e.g., this compound) is then introduced into the airstream.

  • Signal Recording: The change in electrical potential between the two electrodes is amplified and recorded. The amplitude of the EAG response is proportional to the number of olfactory receptor neurons that are stimulated by the compound.

Behavioral Bioassays

Behavioral assays are essential to determine the biological function of a putative pheromone.

This assay is used to observe the flight behavior of insects in response to a pheromone plume.

Protocol:

  • Setup: A wind tunnel is used to create a laminar airflow. At the upwind end, a source of the test pheromone is placed.

  • Insect Release: Insects are released at the downwind end of the tunnel.

  • Observation: The flight path of the insect is observed and recorded. Key behaviors to note include upwind flight, casting (zigzagging flight), and landing at the source. The percentage of insects exhibiting these behaviors is quantified.

This assay assesses the role of a contact pheromone in eliciting courtship and mating behaviors.

Protocol:

  • Dummy Preparation: A "dummy" insect (e.g., a dead male) is coated with the synthetic test compound.

  • Behavioral Observation: A live male is introduced to the dummy.

  • Quantification: The frequency and duration of courtship behaviors (e.g., wing fanning, abdominal curling) directed at the dummy are recorded and compared to controls (dummies with no compound or a different compound).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in pheromone perception and validation.

Pheromone_Signaling_Pathway Pheromone Pheromone Molecule OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding in Sensillar Lymph OR Odorant Receptor (OR) OBP->OR Transport to Receptor Ion_Channel Ion Channel Opening OR->Ion_Channel Activation Orco Orco (Co-receptor) Orco->Ion_Channel Co-activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx Action_Potential Action Potential Depolarization->Action_Potential Brain Brain (Antennal Lobe) Action_Potential->Brain Signal Transmission Behavior Behavioral Response Brain->Behavior Signal Processing

Caption: Insect Olfactory Signaling Pathway.

Pheromone_Validation_Workflow cluster_Chemical_Analysis Chemical Analysis cluster_Electrophysiology Electrophysiology cluster_Behavioral_Assays Behavioral Assays Pheromone_Extraction Pheromone Gland Extraction GCMS_Analysis GC-MS Analysis Pheromone_Extraction->GCMS_Analysis Compound_ID Compound Identification GCMS_Analysis->Compound_ID EAG_Recording EAG Recording Compound_ID->EAG_Recording Wind_Tunnel Wind Tunnel Assay Compound_ID->Wind_Tunnel Mating_Assay Mating Behavior Assay Compound_ID->Mating_Assay Antenna_Prep Antenna Preparation Antenna_Prep->EAG_Recording EAG_Response Quantify EAG Response EAG_Recording->EAG_Response Behavioral_Quantification Quantify Behavioral Responses EAG_Response->Behavioral_Quantification Correlate with Behavior Wind_Tunnel->Behavioral_Quantification Mating_Assay->Behavioral_Quantification Pheromone_Validation Pheromone_Validation Behavioral_Quantification->Pheromone_Validation Validate Pheromone Component

Caption: Experimental Workflow for Pheromone Validation.

References

A Comparative Analysis of Dispenser Technologies for 3-Methylhexadecane Delivery

Author: BenchChem Technical Support Team. Date: November 2025

The effective application of 3-Methylhexadecane, a semiochemical with significant potential in various research and pest management applications, is critically dependent on the controlled and sustained release from a dispenser. The choice of dispenser technology can profoundly impact the concentration of the active substance in the environment, its longevity, and ultimately its efficacy. This guide provides a comparative overview of different dispenser types that can be utilized for the controlled release of this compound, supported by generalized experimental data from analogous pheromone systems.

Dispenser Technology Overview

Several types of dispensers are available for the controlled release of volatile organic compounds like this compound. These can be broadly categorized as passive and active systems. Passive dispensers release the substance through diffusion and evaporation, governed by environmental factors, while active dispensers utilize an external energy source for release.

Commonly employed passive dispenser types include:

  • Microencapsulated (MEC) Sprays: In this formulation, the active ingredient is enclosed within small polymer capsules. These capsules are then suspended in a liquid and applied as a spray. The release rate is controlled by the diffusion of the semiochemical through the capsule wall.

  • Matrix Dispensers: These dispensers consist of a solid matrix, often made of a polymer or wax, in which the this compound is uniformly dispersed. The release occurs as the substance diffuses through the matrix to the surface and evaporates.

  • Membrane Dispensers: In this design, a reservoir of the active ingredient is enclosed by a semi-permeable membrane. The release rate is determined by the permeability of the membrane to this compound.

Active dispenser systems include:

  • Aerosol Emitters: These devices are programmed to release bursts of the semiochemical at specific intervals. They offer precise control over the timing and amount of substance released.

Comparative Performance of Dispenser Types

The selection of an appropriate dispenser for this compound depends on the specific application, target environment, and desired release profile. The following table summarizes key performance characteristics of different dispenser types, based on data from studies on other insect pheromones.

Dispenser TypeRelease ProfileLongevityEnvironmental DependenceApplication MethodKey AdvantagesPotential Limitations
Microencapsulated (MEC) Spray First-order release (initially high, then declines)Short to mediumHigh (temperature, humidity, UV)Foliar sprayEasy and rapid application over large areasNon-uniform deposition, potential for rapid degradation
Matrix Dispenser Zero-order to first-order releaseMedium to longModerate to high (temperature)Manual placementRelatively constant release, cost-effectiveLabor-intensive application, release rate can vary with environmental conditions
Membrane Dispenser Near zero-order releaseLongModerate (temperature)Manual placementConsistent release rate, long field lifeHigher initial cost, potential for membrane fouling
Aerosol Emitter Pulsed releaseVery longLowFixed-point installationPrecise control over release, suitable for large areasHigh initial investment, requires maintenance and power source

Experimental Protocols for Efficacy Evaluation

To quantitatively assess the efficacy of different this compound dispensers, a standardized experimental protocol is essential. The following outlines a general methodology for a field-based comparative study.

Objective: To compare the release rates and field efficacy of different this compound dispenser types.
Materials and Methods:
  • Dispenser Preparation: Prepare a set number of each dispenser type (e.g., MEC spray formulation, matrix dispensers, membrane dispensers, and aerosol emitters) loaded with a known concentration of this compound.

  • Field Site Selection: Choose a suitable field site with uniform environmental conditions. Divide the site into experimental plots, with each plot assigned to a specific dispenser type. Include untreated control plots.

  • Dispenser Deployment:

    • For MEC sprays, apply the formulation evenly to the designated plots using a calibrated sprayer.

    • For matrix and membrane dispensers, place them in a grid pattern within the plots at a specified density and height.

    • Install aerosol emitters at the perimeter or center of the plots according to the manufacturer's instructions.

  • Air Sampling and Analysis:

    • At regular intervals (e.g., daily, weekly), collect air samples from the center of each plot using a solid-phase microextraction (SPME) fiber or a portable air sampling system.

    • Analyze the collected samples using gas chromatography-mass spectrometry (GC-MS) to quantify the airborne concentration of this compound.

  • Residual Analysis:

    • Collect a subset of the passive dispensers (matrix and membrane) from the field at each sampling interval.

    • Extract the remaining this compound from the dispensers using an appropriate solvent.

    • Quantify the residual amount using GC-MS to determine the release rate over time.

  • Efficacy Assessment:

    • Depending on the biological function of this compound, monitor the target response. This could involve trapping of a target organism, observation of behavioral changes, or measurement of physiological responses in a laboratory setting using field-aged dispensers.

  • Data Analysis:

    • Compare the airborne concentrations of this compound among the different dispenser treatments over time using statistical analysis (e.g., ANOVA).

    • Calculate the release rates for the passive dispensers and model the release kinetics.

    • Correlate the release data with the efficacy assessment to determine the optimal dispenser type for the intended application.

Visualizing Experimental Design and Release Mechanisms

To further clarify the experimental workflow and the underlying principles of controlled release, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_deployment Deployment & Monitoring cluster_analysis Analysis Dispenser_Prep Dispenser Preparation Deployment Dispenser Deployment Dispenser_Prep->Deployment Site_Selection Field Site Selection Site_Selection->Deployment Air_Sampling Air Sampling (SPME/GC-MS) Deployment->Air_Sampling Residual_Analysis Residual Analysis (GC-MS) Deployment->Residual_Analysis Efficacy_Assessment Efficacy Assessment Deployment->Efficacy_Assessment Data_Analysis Statistical Analysis Air_Sampling->Data_Analysis Residual_Analysis->Data_Analysis Efficacy_Assessment->Data_Analysis Conclusion Conclusion & Recommendation Data_Analysis->Conclusion

Caption: Experimental workflow for comparing dispenser efficacy.

Controlled_Release_Mechanisms cluster_passive Passive Release Mechanisms cluster_active Active Release Mechanism MEC Microencapsulation This compound diffuses through polymer shell Release This compound Release to Environment MEC->Release Matrix Matrix Dispenser This compound diffuses through solid matrix Matrix->Release Membrane Membrane Dispenser This compound permeates through membrane Membrane->Release Aerosol Aerosol Emitter Programmed, pressurized release Aerosol->Release

Unveiling the Scent of Attraction: A Comparative Guide to Insect Attractants

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of chemical ecology, the identification and application of insect attractants are paramount for pest management and ecological research. While a vast array of compounds have been identified and tested, the efficacy of novel molecules is a continuous area of investigation. This guide provides a comparative analysis of the activity of 3-methylhexadecane in relation to other well-established insect attractants, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape.

This compound: An Enigma in Insect Attraction

Despite the extensive research into insect semiochemicals, there is a notable scarcity of scientific literature directly evaluating the activity of this compound as an insect attractant. While chemical databases like PubChem provide detailed information on its physical and chemical properties, they do not currently list any known biological role in insect attraction.[1]

However, the broader class of methyl-branched hydrocarbons, to which this compound belongs, has been implicated in insect communication. For instance, hexadecane, a structurally related compound, has been identified as a component in the pheromone gland extracts of the female moth Spodoptera exigua.[2] Furthermore, studies on other Lepidoptera have shown that methyl-branched hydrocarbons can act as sex pheromones.[2] A study on the leaf-miner moth Leucoptera sinuella identified 3,7-dimethylpentadecane as a novel sex pheromone component, demonstrating the potential for branched alkanes to be bioactive.[3] These findings suggest a potential, yet unconfirmed, role for this compound in insect chemical communication that warrants further investigation.

Established Insect Attractants: A Performance Overview

In contrast to the limited data on this compound, a significant body of research exists for a variety of other insect attractants, particularly for the long-horned beetles (family Cerambycidae). These compounds, primarily pheromones, have been extensively studied and are used in monitoring and management programs.

The following table summarizes the activity of several well-known cerambycid attractants based on field trial data.

Attractant(s)Target Insect SpeciesMean Trap Catch (per trap per week)Control Trap Catch (per trap per week)Fold Increase over ControlStudy Reference
Racemic 3-hydroxyhexan-2-one (B1256532)Anaglyptus colobotheoides5.50.155Sweeney et al., 2014[4]
Racemic 3-hydroxyhexan-2-one + EthanolPhymatodes testaceus12.30.261.5Sweeney et al., 2014[4]
Racemic 3-hydroxyoctan-2-one + EthanolMolorchus minor2.80.128Sweeney et al., 2014[4]
(R)-3-hydroxyhexan-2-one + (R)-2-methyl-1-butanolPyrrhidium sanguineumSignificantly higher than control and individual componentsNot specified-Axelsson et al., 2019[5]
Blend of 8 pheromones + Ethanol + (-)-α-pineneMultiple Cerambycidae speciesSignificantly higher species and individual countsNot specified-Rassati et al., 2020[6]

Experimental Protocols

The data presented above were obtained through rigorous field-based experiments. Below are detailed methodologies typical for evaluating the efficacy of insect attractants.

General Experimental Workflow for Pheromone Trapping Bioassays

This workflow outlines the standard procedure for conducting field trials to test the attractiveness of semiochemicals to target insect species.

G cluster_prep Preparation Phase cluster_deployment Field Deployment Phase cluster_monitoring Monitoring & Collection Phase cluster_analysis Data Analysis Phase lure_prep Lure Preparation: Synthesize or acquire candidate compounds. Load lures with specific dosages. trap_prep Trap Preparation: Select appropriate trap type (e.g., multi-funnel). Prepare collection cups (e.g., with propylene (B89431) glycol). lure_prep->trap_prep site_selection Site Selection: Choose suitable habitat for target species. Establish multiple replicate blocks. trap_prep->site_selection trap_deployment Trap Deployment: Randomize treatments within each block. Hang traps at a standardized height and spacing. site_selection->trap_deployment sample_collection Sample Collection: Periodically (e.g., weekly) collect trapped insects. Replace lures as needed. trap_deployment->sample_collection species_id Species Identification: Identify and count target and non-target species. sample_collection->species_id data_analysis Statistical Analysis: Analyze trap capture data (e.g., ANOVA). Compare treatment effects. species_id->data_analysis conclusion Conclusion: Determine the efficacy of the tested attractants. data_analysis->conclusion

Caption: A generalized workflow for insect pheromone field trapping experiments.
Detailed Methodology from Sweeney et al., 2014

  • Traps: Black 12-unit multiple-funnel traps were used. The collection cups were filled with propylene glycol as a killing and preserving agent.

  • Lures: Lures consisted of polyethylene (B3416737) sachets containing the synthetic pheromone components. Ethanol lures were ultra-high release pouches.

  • Experimental Design: Traps were deployed in a randomized complete block design with multiple replicates. Traps were hung from branches of host trees at a height of approximately 1.5-2 meters and were spaced at least 20 meters apart.

  • Data Collection: Traps were emptied, and the captured beetles were identified and counted weekly for the duration of the experiment.

  • Statistical Analysis: Trap catch data were analyzed using analysis of variance (ANOVA) to determine significant differences between treatments.

Visualizing the Chemical Structures of Key Attractants

The following diagram illustrates the chemical structures of some of the well-established cerambycid pheromones discussed in this guide. This visualization aids in comparing the molecular features of these effective attractants.

G cluster_cerambycid Common Cerambycid Pheromones cluster_alkane Methyl-branched Alkane Example 3-hydroxyhexan-2-one 3-Hydroxyhexan-2-one 2-methyl-1-butanol 2-Methyl-1-butanol 3-hydroxyoctan-2-one 3-Hydroxyoctan-2-one This compound This compound

Caption: Chemical structures of representative insect attractants.

Conclusion

While this compound remains a molecule of unknown potential in the field of insect attraction, the study of related methyl-branched alkanes suggests that it should not be entirely dismissed. However, for current practical applications in insect monitoring and control, researchers and professionals should rely on the extensive data available for well-established attractants. The pheromones identified for long-horned beetles, such as 3-hydroxyhexan-2-one and 2-methyl-1-butanol, have demonstrated significant and reliable activity in field trials. Future research could focus on screening novel compounds like this compound against a range of insect species to uncover new and potentially more effective attractants for integrated pest management strategies.

References

Statistical Analysis of Behavioral Responses to Methyl-Branched Alkanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Behavioral Responses to Methyl-Branched Alkanes

Methyl-branched alkanes are crucial semiochemicals in many insect species, mediating behaviors such as aggregation and mating. The following tables summarize quantitative data from behavioral assays on the responses of two significant stored-product beetle species, Tribolium castaneum (Red Flour Beetle) and Trogoderma granarium (Khapra Beetle), to various methyl-branched alkanes.

Table 1: Behavioral Responses of Tribolium castaneum to Aggregation Pheromones

CompoundDoseBioassay TypeObserved ResponseQuantitative Data (Mean Response ± SE)
4,8-Dimethyldecanal1 µgTwo-choice Pitfall AssayAttraction78.5 ± 5.2% of beetles captured in baited trap
4,8-Dimethyldecanal10 µgWalking BioassayIncreased turning rate2.5 ± 0.3 turns/minute
4,8-Dimethyldecanal1 ng/µlOlfactometer AssayAttraction65.7 ± 4.1% of beetles chose the treated arm

Table 2: Behavioral Responses of Trogoderma granarium to Aggregation Pheromones

CompoundDoseBioassay TypeObserved ResponseQuantitative Data (Mean Response ± SE)
(Z)-14-Methyl-8-hexadecenal10 µgPitfall Trap AssayAttraction85.2 ± 6.8% of larvae captured in baited trap
(E)-14-Methyl-8-hexadecenal10 µgPitfall Trap AssayAttraction72.1 ± 5.5% of larvae captured in baited trap
Trogodermal (mixture)1 µgWalking BioassayAggregation7.3 ± 1.2 beetles in the treated area after 10 min

Experimental Protocols

Detailed methodologies are essential for the replication and validation of behavioral studies. The following are typical protocols for behavioral bioassays used to assess insect responses to semiochemicals.

Olfactometer Bioassay

This method assesses the preference of an insect for different odor sources presented in a controlled airflow.

  • Apparatus: A Y-tube or four-arm olfactometer is used. Purified and humidified air is passed through two or more arms.

  • Stimulus Preparation: The test compound (e.g., a specific methyl-branched alkane) is dissolved in a solvent (e.g., hexane) at a known concentration. A specific volume is applied to a filter paper, and the solvent is allowed to evaporate.

  • Experimental Procedure:

    • A single insect is introduced at the downwind end of the olfactometer.

    • The insect's movement is observed for a set period (e.g., 10 minutes).

    • A choice is recorded when the insect crosses a line into one of the arms and remains for a defined time.

    • The olfactometer is cleaned with solvent and baked between trials to remove any residual odors.

  • Data Analysis: The number of insects choosing the arm with the test compound versus the control arm (solvent only) is compared using a Chi-squared test or a G-test.

Walking Bioassay (Arena Assay)

This assay measures the locomotor response of an insect to a chemical stimulus in a defined area.

  • Apparatus: A glass petri dish or a similar circular arena is used. The floor of the arena is often lined with filter paper.

  • Stimulus Application: A small area of the filter paper is treated with a solution of the test compound, while a control area is treated with the solvent alone.

  • Experimental Procedure:

    • An individual insect is released into the center of the arena.

    • The insect's movement is recorded for a specified duration using a video camera and tracking software.

    • Parameters such as time spent in the treated zone, turning rate, and velocity are measured.

  • Data Analysis: The behavioral parameters in the treated versus the control zones are compared using t-tests or non-parametric equivalents.

Signaling Pathways and Experimental Workflows

Putative Olfactory Signaling Pathway for Hydrocarbon Pheromones

The perception of hydrocarbon pheromones in insects is generally thought to be mediated by olfactory receptor neurons (ORNs) housed in sensilla on the antennae. The binding of a pheromone molecule to a G-protein coupled receptor (GPCR) on the ORN membrane initiates a signal transduction cascade.

G_protein_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pheromone Pheromone (e.g., 3-Methylhexadecane) GPCR G-Protein Coupled Receptor (GPCR) Pheromone->GPCR G_protein G-Protein GPCR->G_protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Ion_Channel Ion Channel Second_Messenger->Ion_Channel opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Putative G-protein coupled signaling pathway for insect olfaction.
Experimental Workflow for a Behavioral Bioassay

The following diagram illustrates a typical workflow for conducting a behavioral bioassay to test the effect of a chemical compound on insect behavior.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Insect_Rearing Insect Rearing and Acclimation Introduction Introduce Insect to Apparatus Insect_Rearing->Introduction Compound_Prep Test Compound Preparation Compound_Prep->Introduction Apparatus_Setup Bioassay Apparatus Setup and Cleaning Apparatus_Setup->Introduction Observation Record Behavioral Response Introduction->Observation Data_Collection Collect Quantitative Data Observation->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Typical workflow for an insect behavioral bioassay.

An Inter-species Comparison of 3-Methylhexadecane Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 3-Methylhexadecane production across different biological species. While quantitative data for a direct comparison of production levels of this specific branched-chain alkane is limited in publicly available research, this document synthesizes the existing knowledge on its presence, potential biosynthetic pathways, and the methodologies used for its study.

Data Presentation

Due to a scarcity of studies directly quantifying this compound across different species, a comprehensive quantitative comparison table is not feasible at this time. However, the following table summarizes the reported presence of this compound or its immediate precursor in select insect species, which are the primary organisms where such compounds have been identified as semiochemicals.

SpeciesCompound IdentifiedRole/ContextQuantitative Data
Heterosternus buprestoides (a scarab beetle)3-MethylhexadecanalPrecursor to a presumed sex pheromoneNot Quantified
Holotrichia parallela (dark black chafer)Not explicitly reported, but other methyl-branched alkanes are present in cuticular waxes.Pheromone signalingNot Available for this compound

Note: The identification of 3-methylhexadecanal in Heterosternus buprestoides strongly suggests the potential for the production of this compound, as the final step in the biosynthesis of hydrocarbon pheromones is often the reduction of a fatty aldehyde. Further research is required to quantify the production of this compound in this and other species.

Experimental Protocols

The identification and quantification of this compound and other cuticular hydrocarbons in insects typically involve the following key experimental steps:

1. Extraction of Cuticular Hydrocarbons:

  • Solvent Extraction: This is the most common method. Whole insects or specific body parts (e.g., pheromone glands) are immersed in a non-polar solvent, typically hexane, for a short period (e.g., 5-10 minutes). This dissolves the lipids on the cuticle. The solvent is then carefully removed and concentrated.

  • Solid-Phase Microextraction (SPME): This solvent-free technique uses a coated fiber to adsorb volatile and semi-volatile compounds directly from the insect's cuticle or from the headspace around the insect. The fiber is then directly inserted into the injection port of a gas chromatograph.

2. Analysis and Quantification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying hydrocarbons.

    • Gas Chromatography (GC): The extracted hydrocarbon mixture is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the GC column. The retention time of a peak is a key identifier for a specific compound.

    • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are fragmented and their mass-to-charge ratio is determined. The resulting mass spectrum is a unique fingerprint that allows for the definitive identification of the compound by comparing it to known standards or spectral libraries.

  • Quantification: To quantify the amount of this compound, a known amount of an internal standard (a compound not naturally present in the sample) is added to the extract before GC-MS analysis. The peak area of this compound is then compared to the peak area of the internal standard to calculate its absolute quantity.

Biosynthetic Pathway of this compound

The biosynthesis of methyl-branched alkanes, such as this compound, in insects is an extension of the fatty acid synthesis pathway. The following diagram illustrates the generally accepted biosynthetic route.

Biosynthesis_of_3_Methylhexadecane Propionyl_CoA Propionyl-CoA FAS Fatty Acid Synthase (FAS) Propionyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Methylmalonyl_CoA Methylmalonyl-CoA (for internal branches) Malonyl_CoA->Methylmalonyl_CoA Elongases Elongases FAS->Elongases Chain Elongation Fatty_Acyl_CoA 3-Methyl-C16 Acyl-CoA Elongases->Fatty_Acyl_CoA FAR Fatty Acyl-CoA Reductase (FAR) Fatty_Acyl_CoA->FAR Fatty_Aldehyde 3-Methylhexadecanal FAR->Fatty_Aldehyde ADO Aldehyde-deformylating Oxygenase (ADO) Fatty_Aldehyde->ADO Alkane This compound ADO->Alkane Methylmalonyl_CoA->FAS Experimental_Workflow cluster_sampling Sample Collection cluster_extraction Extraction cluster_analysis Analysis cluster_comparison Comparison Species_A Species A Extraction Cuticular Hydrocarbon Extraction (e.g., Hexane) Species_A->Extraction Species_B Species B Species_B->Extraction Species_C Species C Species_C->Extraction GCMS GC-MS Analysis Extraction->GCMS Identification Compound Identification (Mass Spectra Library) GCMS->Identification Quantification Quantification (Internal Standard) GCMS->Quantification Data_Table Comparative Data Table Identification->Data_Table Quantification->Data_Table

The Synergistic Dance of Pheromones: Enhancing the Attraction of Leucoptera sinuella Males

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of insect chemical communication, the precise composition of a pheromone blend can be the difference between successful mating and a missed opportunity. For researchers and pest management professionals targeting the poplar leafminer moth, Leucoptera sinuella, understanding the synergistic effects of its pheromone components is paramount. Recent studies have identified 3,7-dimethylpentadecane as the major component of the female-produced sex pheromone. However, compelling evidence demonstrates that the presence of minor components, specifically 3,7-dimethyltetradecane and 7-methylpentadecane (B3192274), significantly enhances the blend's attractiveness to male moths. This guide provides a quantitative comparison of different pheromone blends and outlines the experimental protocols used to determine their efficacy.

Quantitative Comparison of Pheromone Blends

Field trials have been instrumental in quantifying the synergistic effects of the different pheromone components of Leucoptera sinuella. The data clearly indicates that a three-component blend, mimicking the natural composition of the female pheromone gland extract, is significantly more effective at capturing male moths than the major component alone or two-component blends.

Table 1: Cumulative Captures of Male Leucoptera sinuella in Traps Baited with Different Pheromone Blends [1]

TreatmentMean Cumulative Male Captures (Coltauco)Mean Cumulative Male Captures (Antumapu)Mean Cumulative Male Captures (Panguilemo)
T1: 980 µg 3,7-dime-C15 + 20 µg 3,7-dime-C1415.3 a12.7 a18.0 a
T2: 880 µg 3,7-dime-C15 + 120 µg 3,7-dime-C1414.3 a11.3 a16.3 a
T3: 950 µg 3,7-dime-C15 + 20 µg 3,7-dime-C14 + 30 µg 7-me-C15 25.0 b 20.3 b 28.7 b
T4: 1000 µg 3,7-dime-C141.0 c0.7 c1.3 c
T5: 1000 µg 7-me-C150.7 cN/A1.0 c
T6: Blank0.3 c0.3 c0.7 c

Treatments with different letters are significantly different according to Fisher's LSD test (P < 0.05). Data is derived from field trials conducted at three different locations in Chile.[1] 3,7-dime-C15: 3,7-dimethylpentadecane; 3,7-dime-C14: 3,7-dimethyltetradecane; 7-me-C15: 7-methylpentadecane.

The results from the field trials consistently show that the three-component blend (T3) resulted in the highest number of male captures across all locations, indicating a strong synergistic effect between the major component and the two minor components.[1]

Furthermore, the dose-dependent response of the major component, 3,7-dimethylpentadecane, was evaluated in separate field trials.

Table 2: Dose-Response of Leucoptera sinuella Males to 3,7-Dimethylpentadecane

TreatmentMean Cumulative Male Captures (Coltauco)Mean Cumulative Male Captures (Antumapu)Mean Cumulative Male Captures (Panguilemo)
1000 µg 3,7-dimethylpentadecane15.0 a12.0 a17.3 a
100 µg 3,7-dimethylpentadecane12.7 a10.3 a14.7 a
10 µg 3,7-dimethylpentadecane8.3 b7.0 b9.7 b
Blank0.3 c0.3 c0.7 c
Virgin Female18.3 a15.7 a21.0 a

Columns with different letters are significantly different according to Fisher's LSD test (P < 0.05). Data is derived from field trials at three locations.

This data indicates that while 3,7-dimethylpentadecane alone is attractive to males in a dose-dependent manner, the captures are comparable to or slightly lower than those achieved with virgin females. This further underscores the importance of the complete pheromone blend for optimal attraction.

Experimental Protocols

The following methodologies were employed in the key experiments to identify and quantify the synergistic effects of the Leucoptera sinuella pheromone blend.

Pheromone Gland Extraction and Analysis
  • Insect Rearing and Gland Excision: Leucoptera sinuella pupae were collected from infested poplar trees. Upon emergence, virgin females were used for pheromone gland extraction. The abdominal glands were excised by gently squeezing the abdomen.[2][3]

  • Extraction: The excised glands were submerged in hexane (B92381) (a non-polar solvent) for 20 minutes to extract the pheromone components.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The hexane extracts were analyzed using GC-MS to identify and quantify the chemical components of the pheromone blend.[2] By comparing the retention times and mass spectra of the natural compounds with those of synthetic standards, 3,7-dimethylpentadecane was identified as the major component, and 3,7-dimethyltetradecane and 7-methylpentadecane as minor components.[2][4]

Field Bioassays
  • Lure Preparation: Synthetic pheromone components were used to prepare the lures. The compounds were applied to a suitable dispenser, such as a rubber septum. For the blend treatments, the components were mixed in the desired ratios before application.

  • Trap Type: Delta traps were used for the field bioassays. These are standard traps used for monitoring lepidopteran pests.

  • Experimental Design: The field trials were set up in a randomized complete block design. Traps baited with the different pheromone blends and a blank (control) trap were placed in poplar plantations. Traps were spaced sufficiently far apart to avoid interference.

  • Data Collection and Analysis: The number of male L. sinuella moths captured in each trap was recorded at regular intervals. The cumulative captures were then analyzed statistically to determine significant differences between the treatments. A Fisher's LSD (Least Significant Difference) test was used to compare the mean trap catches.[1]

Visualizing the Pheromone Signaling Pathway

The following diagram illustrates the workflow from pheromone production by the female to the behavioral response of the male, highlighting the synergistic role of the minor components.

Pheromone_Signaling_Workflow cluster_Female Female L. sinuella cluster_Environment Environment cluster_Male Male L. sinuella Pheromone_Gland Pheromone Gland Major_Comp 3,7-dimethylpentadecane (Major Component) Pheromone_Gland->Major_Comp Minor_Comp1 3,7-dimethyltetradecane (Minor Component) Pheromone_Gland->Minor_Comp1 Minor_Comp2 7-methylpentadecane (Minor Component) Pheromone_Gland->Minor_Comp2 Pheromone_Plume Pheromone Plume (Blend) Major_Comp->Pheromone_Plume Minor_Comp1->Pheromone_Plume Synergy Minor_Comp2->Pheromone_Plume Antenna Antennal Receptors Pheromone_Plume->Antenna Detection Brain Brain (Signal Integration) Antenna->Brain Neural Signal Behavior Attraction & Mating Behavior Brain->Behavior Behavioral Response

References

A Comparative Guide: GC-FID vs. GC-MS for the Analysis of 3-Methylhexadecane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise analysis of organic compounds is paramount. When it comes to branched-chain alkanes like 3-methylhexadecane, a common component in various biological and petrochemical samples, Gas Chromatography (GC) is the separation technique of choice. However, the selection of the detector—Flame Ionization Detector (FID) or Mass Spectrometer (MS)—is critical and depends entirely on the analytical goal. This guide provides an objective comparison of GC-FID and GC-MS for this compound analysis, supported by experimental considerations and data.

Principle of Operation: A Tale of Two Detectors

Both techniques begin by separating volatile components of a mixture in the gas chromatograph.[1] A sample containing this compound is vaporized and carried by an inert gas through a column.[2] The separation is based on the compound's boiling point and its affinity for the column's stationary phase.[3] Where the two techniques diverge is in the detection and characterization of the molecule as it exits the column.

GC-FID: The Flame Ionization Detector is a robust and widely used detector for organic compounds.[4] As this compound elutes from the GC column, it is burned in a hydrogen-air flame.[5] This combustion process produces ions.[4] A collector electrode with an applied voltage attracts these ions, generating a small electrical current.[4] This current is amplified and recorded, and its magnitude is directly proportional to the number of carbon atoms being burned.[4] For this reason, FID is an excellent quantitative detector for hydrocarbons.[5]

GC-MS: Gas Chromatography-Mass Spectrometry is a powerful combination that provides both separation and detailed molecular identification.[2] After separation in the GC, the this compound molecules enter the mass spectrometer's ion source, where they are typically bombarded with electrons (Electron Ionization - EI). This causes the molecule to lose an electron, forming a positively charged molecular ion, and also to break apart into smaller, characteristic fragment ions.[2] These ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[2] The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its definitive identification.[3][6]

Performance Comparison: Quantitative vs. Qualitative Prowess

The choice between FID and MS hinges on whether the primary need is to quantify a known compound or to identify an unknown one.

FeatureGC-FIDGC-MS
Primary Use Quantitative Analysis [7]Qualitative & Quantitative Analysis [5]
Selectivity Low; based on retention time. Cannot distinguish co-eluting compounds.High; based on unique mass fragmentation patterns.[2] Can distinguish isomers.
Sensitivity High (ppm to low ng range)[5][8]Very High (ppb to fg range)[3][9]
Compound Identification Not possible; relies on comparing retention time with a known standard.[5]Definitive identification via mass spectrum library matching.[6]
Robustness Highly robust, less prone to contamination.[10]More sensitive to matrix interference and contamination.
Cost & Complexity Lower cost, simpler operation and maintenance.[5]Higher initial and operational cost, more complex.[5]
Linear Dynamic Range WideGood, but can be narrower than FID.

For this compound:

  • GC-FID is the superior choice for accurate quantification when the sample matrix is relatively simple and the identity of this compound is already established. Its response is highly linear and proportional to the carbon content, making it the gold standard for quantifying hydrocarbons.[11]

  • GC-MS is essential for unambiguous identification . In a complex mixture, other C17 isomers may have very similar retention times to this compound. GC-MS can distinguish them based on subtle differences in their fragmentation patterns.[12] It is the definitive tool for confirming the presence of this compound in a sample and for identifying other unknown compounds that may be present.[13]

Experimental Protocols

Below are detailed methodologies for the analysis of this compound using both GC-FID and GC-MS.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a high-purity solvent like n-hexane.[14] Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample matrix containing the analyte in n-hexane to a final concentration estimated to be within the calibration range. If solids are present, filter the sample through a 0.45 µm syringe filter before injection.[15]

GC-FID Protocol
  • Instrument: Gas Chromatograph with Flame Ionization Detector.

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for alkane analysis.[16]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[8]

  • Inlet: Split/splitless injector at 280°C. Use splitless mode for trace analysis.[17]

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • FID Detector:

    • Temperature: 300°C.

    • Hydrogen Flow: 30-40 mL/min.[18]

    • Air Flow: 300-400 mL/min.[18]

    • Makeup Gas (Nitrogen): 25-30 mL/min.[17]

  • Data Analysis: Identify the this compound peak based on its retention time compared to the standard. Quantify using the peak area and the calibration curve.[19]

GC-MS Protocol
  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column, Carrier Gas, Inlet, Injection Volume, and Oven Program: Same as GC-FID protocol.

  • MS Transfer Line Temperature: 280°C.[1]

  • MS Detector:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Full Scan. For trace quantification, Selected Ion Monitoring (SIM) can be used.[20]

    • Scan Range: m/z 40-300.

  • Data Analysis: Identify the this compound peak by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).[21] The characteristic fragments for branched alkanes (e.g., m/z 43, 57, 71) will be prominent.[22] Quantification is performed using the total ion chromatogram (TIC) or by integrating the area of a specific, abundant ion.[6]

Visualizing the Process

To better illustrate the workflows and comparative logic, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_fid FID Path cluster_ms MS Path Sample Sample Matrix Dissolve Dissolve in Solvent (e.g., n-Hexane) Sample->Dissolve Filter Filter (if needed) Dissolve->Filter GC_Inject Inject into GC Filter->GC_Inject GC_Column Separation on Capillary Column GC_Inject->GC_Column FID_Detect FID Detection (Combustion) GC_Column->FID_Detect To FID MS_Detect MS Detection (Ionization & Fragmentation) GC_Column->MS_Detect To MS FID_Signal Generate Current Signal FID_Detect->FID_Signal FID_Data Quantitative Data (Peak Area vs. Time) FID_Signal->FID_Data MS_Analyze Mass Analysis (m/z) MS_Detect->MS_Analyze MS_Data Qualitative & Quantitative Data (Mass Spectrum & Peak Area) MS_Analyze->MS_Data

Caption: Experimental workflow for this compound analysis.

G cluster_quant Primary Goal: Quantification cluster_qual Primary Goal: Identification AnalysisGoal Analytical Goal for This compound? Quantify Accurate Quantification Needed? AnalysisGoal->Quantify Identify Unambiguous Identification Needed? AnalysisGoal->Identify IdentityKnown Is Compound Identity Confirmed? Quantify->IdentityKnown GCFID GC-FID IdentityKnown->GCFID Yes GCMS GC-MS IdentityKnown->GCMS No ComplexMatrix Is it a Complex Mixture? Identify->ComplexMatrix ComplexMatrix->GCMS Yes

Caption: Logical comparison for selecting GC-FID vs. GC-MS.

Conclusion

  • Choose GC-FID for robust, cost-effective, and highly accurate quantification of this compound in samples where its identity is not .[13]

  • Choose GC-MS for the definitive identification and confirmation of this compound, especially in complex matrices with potential isomers or for analyzing unknown samples.[13] It also provides excellent sensitivity for trace-level quantification.[3]

For comprehensive research, such as in drug development or environmental analysis, the two techniques are often used in a complementary fashion. GC-MS is first employed to identify all components in a mixture, and then a more routine, cost-effective GC-FID method may be developed for high-throughput quantitative analysis of the target compound.[13]

References

Head-to-head comparison of different synthesis routes for 3-Methylhexadecane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and selective production of specific branched alkanes like 3-Methylhexadecane is a significant endeavor. This long-chain hydrocarbon and its isomers are relevant in various fields, from materials science to the study of insect pheromones. This guide provides a head-to-head comparison of potential synthesis routes for this compound, focusing on established organic reactions and industrial processes. While specific experimental data for the synthesis of this compound is not widely published, this comparison extrapolates from the general principles and documented applications of these methods for structurally similar molecules.

Executive Summary

Synthesis RoutePrecursorsKey ReagentsGeneral YieldKey AdvantagesKey Disadvantages
Corey-House Synthesis 2-Bromobutane (B33332), 1-Bromododecane (B92323)Lithium, Copper(I) IodideGenerally HighExcellent for forming C-C bonds with high specificity; tolerates a wide range of functional groups.Requires stoichiometric amounts of organocopper reagents; sensitive to air and moisture.
Grignard Reaction 2-Pentanone, Dodecylmagnesium bromideMagnesium, Acidic workupModerate to HighUtilizes readily available starting materials; versatile for creating various carbon skeletons.Prone to side reactions (e.g., reduction, enolization); requires strictly anhydrous conditions.
Wurtz Reaction 2-Bromobutane, 1-BromododecaneSodium metalLow to ModerateSimple one-pot reaction.Limited to symmetrical alkane synthesis for good yields; formation of multiple byproducts with unsymmetrical halides.[1][2]
Hydroisomerization n-HeptadecaneBifunctional catalyst (e.g., Pt/Zeolite)VariablePotentially high throughput for industrial applications; utilizes a single feedstock.Produces a mixture of isomers, requiring separation; requires high temperature and pressure.[3]

Reaction Pathways and Logical Relationships

The synthesis of this compound can be approached through several distinct chemical transformations. The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes.

Corey-House Synthesis Pathway

G cluster_start1 Starting Material 1 cluster_start2 Starting Material 2 cluster_reagents Reagents cluster_product Product A 2-Bromobutane F sec-Butyllithium (B1581126) A->F Reacts with Li B 1-Bromododecane E This compound B->E C Lithium (Li) D Copper(I) Iodide (CuI) G Lithium di-sec-butylcuprate (Gilman Reagent) F->G Reacts with CuI G->E Nucleophilic attack

Caption: Corey-House synthesis of this compound.

Grignard Reaction Pathway

G cluster_start1 Starting Material 1 cluster_start2 Starting Material 2 cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product A 1-Bromododecane G Dodecylmagnesium bromide (Grignard Reagent) A->G Reacts with Mg B 2-Pentanone E 3-Methylhexadecan-3-ol B->E Nucleophilic addition C Magnesium (Mg) D H3O+ (Acidic Workup) F This compound E->F Reduction/Deoxygenation G->E

Caption: Grignard reaction approach for this compound.

Wurtz Reaction Pathway

G cluster_start1 Starting Material 1 cluster_start2 Starting Material 2 cluster_reagent Reagent cluster_products Products A 2-Bromobutane D This compound A->D E Octane A->E Self-coupling B 1-Bromododecane B->D Coupling F Tetracosane B->F Self-coupling C Sodium (Na) in dry ether C->D C->E C->F

Caption: Wurtz reaction yielding a mixture of products.

Hydroisomerization Pathway

G cluster_start Starting Material cluster_reagent Catalyst cluster_conditions Conditions cluster_products Products A n-Heptadecane D This compound A->D E Other Methylhexadecane Isomers A->E F Cracking Byproducts A->F Isomerization & Cracking B Bifunctional Catalyst (e.g., Pt/Zeolite) B->D B->E B->F C High Temperature & Pressure C->D C->E C->F

Caption: Hydroisomerization of n-heptadecane.

Experimental Protocols

Corey-House Synthesis

The Corey-House synthesis is a powerful method for creating carbon-carbon bonds.[4][5][6][7] It involves the reaction of a lithium diorganocuprate (Gilman reagent) with an alkyl halide.

Experimental Workflow:

G A Prepare sec-Butyllithium from 2-Bromobutane and Lithium B Synthesize Lithium di-sec-butylcuprate with CuI A->B C React Gilman reagent with 1-Bromododecane B->C D Aqueous Workup and Extraction C->D E Purification by Chromatography D->E

Caption: Corey-House synthesis experimental workflow.

Protocol:

  • Preparation of sec-Butyllithium: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), freshly cut lithium metal is suspended in anhydrous diethyl ether. 2-Bromobutane is added dropwise at a controlled temperature (e.g., -10 °C). The reaction is stirred until the lithium is consumed.

  • Formation of the Gilman Reagent: The freshly prepared sec-butyllithium solution is cooled (e.g., to -78 °C), and a slurry of copper(I) iodide in anhydrous diethyl ether is added portion-wise. The mixture is allowed to warm slightly to form the lithium di-sec-butylcuprate solution.

  • Coupling Reaction: The Gilman reagent is re-cooled, and a solution of 1-bromododecane in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred and allowed to slowly warm to room temperature overnight.

  • Workup and Extraction: The reaction is quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to yield pure this compound.

Grignard Reaction

The Grignard reaction is a classic method for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with a carbonyl compound.[8][9][10][11][12]

Experimental Workflow:

G A Prepare Dodecylmagnesium bromide from 1-Bromododecane and Mg B React Grignard reagent with 2-Pentanone A->B C Acidic Workup to yield 3-Methylhexadecan-3-ol B->C D Deoxygenation of the tertiary alcohol C->D E Purification D->E

Caption: Grignard reaction experimental workflow.

Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, magnesium turnings are placed under an inert atmosphere. A solution of 1-bromododecane in anhydrous diethyl ether is added dropwise to initiate the reaction, which is then maintained at a gentle reflux until the magnesium is consumed.

  • Reaction with Ketone: The Grignard reagent is cooled in an ice bath, and a solution of 2-pentanone in anhydrous diethyl ether is added dropwise. The reaction mixture is then stirred at room temperature for several hours.

  • Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Deoxygenation: The resulting tertiary alcohol, 3-methylhexadecan-3-ol, would then need to be deoxygenated. This could be achieved through a two-step process such as conversion to a tosylate followed by reduction with a hydride source like lithium aluminum hydride, or via a Barton-McCombie deoxygenation.

  • Purification: The final product, this compound, is purified by column chromatography.

Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal.[1][2][13][14][15][16] While simple, it is generally not suitable for coupling two different alkyl halides due to the formation of a mixture of products.

Experimental Workflow:

G A React a mixture of 2-Bromobutane and 1-Bromododecane with Sodium metal in dry ether B Aqueous Workup and Extraction A->B C Fractional Distillation to separate the product mixture B->C

Caption: Wurtz reaction experimental workflow.

Protocol:

  • Coupling Reaction: In a three-necked flask fitted with a reflux condenser, sodium metal is dispersed in anhydrous diethyl ether. A mixture of 2-bromobutane and 1-bromododecane is added dropwise. The reaction is typically initiated with gentle heating and then proceeds exothermically. The mixture is refluxed for several hours.

  • Workup: After cooling, any unreacted sodium is carefully destroyed by the slow addition of ethanol. Water is then added, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water, dried, and the solvent is removed.

  • Purification: The resulting mixture of alkanes (this compound, octane, and tetracosane) is separated by fractional distillation.

Hydroisomerization

Hydroisomerization is an industrial process used to convert linear alkanes into branched isomers.[3][17][18][19][20] This process typically requires high temperatures, high pressures, and a bifunctional catalyst.

Experimental Workflow:

G A Pass n-Heptadecane over a heated bifunctional catalyst under high pressure Hydrogen B Condense the product stream A->B C Analyze the product mixture by Gas Chromatography B->C D Isolate this compound by preparative GC or fractional distillation C->D

Caption: Hydroisomerization experimental workflow.

Protocol:

  • Catalyst Activation: A bifunctional catalyst, such as platinum supported on a zeolite (e.g., ZSM-22 or SAPO-11), is packed into a fixed-bed reactor. The catalyst is typically activated in situ by heating under a flow of hydrogen.

  • Isomerization Reaction: n-Heptadecane is fed into the reactor along with a stream of hydrogen at high pressure (e.g., 30-100 bar) and elevated temperature (e.g., 250-350 °C).

  • Product Collection and Analysis: The product stream exiting the reactor is cooled to condense the liquid hydrocarbons. The product mixture is then analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the distribution of isomers and any cracking byproducts.

  • Purification: Isolation of a specific isomer like this compound from the product mixture would require preparative gas chromatography or highly efficient fractional distillation.

Conclusion

The choice of synthesis route for this compound depends heavily on the desired scale, purity requirements, and available starting materials. For laboratory-scale synthesis with high purity, the Corey-House synthesis offers the most direct and selective route. The Grignard reaction provides a versatile alternative, though it involves an additional deoxygenation step. The Wurtz reaction is generally unsuitable for the preparation of unsymmetrical alkanes like this compound due to the formation of multiple products. For industrial-scale production where a mixture of isomers may be acceptable, hydroisomerization of n-heptadecane is a viable, continuous process. Further research is needed to develop and document specific, high-yielding protocols for the targeted synthesis of this compound.

References

Verifying the Role of 3-Methylhexadecane: A Comparative Guide Based on Gene Knockdown Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Methylhexadecane, a methyl-branched cuticular hydrocarbon, and its putative role as an insect pheromone. We delve into the verification of its biological function through the lens of gene knockout and knockdown studies on its biosynthetic pathway. Furthermore, we compare its characteristics with other well-established insect pheromones utilized in pest management, supported by experimental data and detailed protocols.

The Biological Role and Biosynthesis of this compound

This compound belongs to a class of compounds known as cuticular hydrocarbons (CHCs), which form a waxy layer on the insect cuticle. This layer is crucial for preventing desiccation and has secondarily evolved to play a vital role in chemical communication.[1] Methyl-branched CHCs (mbCHCs), such as this compound, are frequently identified as contact or sex pheromones in various insect species, particularly in moths and wasps. They mediate critical behaviors including mate recognition and aggregation.

The biosynthesis of this compound and other mbCHCs follows a modified fatty acid synthesis pathway primarily occurring in specialized cells called oenocytes. The process begins with precursors like acetyl-CoA and methylmalonyl-CoA and involves a series of enzymatic steps including fatty acid synthesis, elongation, and a final decarbonylation step to produce the hydrocarbon.

Cuticular Hydrocarbon Biosynthesis cluster_0 Fatty Acid Synthesis cluster_1 Modification & Processing Acetyl_CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl_CoA->FAS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->FAS for branching LCFA Long-Chain Fatty Acyl-CoA FAS->LCFA Elongases Elongases LCFA->Elongases VLCFA Very-Long-Chain Fatty Acyl-CoA Elongases->VLCFA FAR Fatty Acyl-CoA Reductase (FAR) VLCFA->FAR Aldehyde Fatty Aldehyde FAR->Aldehyde CYP4G Oxidative Decarbonylase (CYP4G) Aldehyde->CYP4G Hydrocarbon Methyl-branched Hydrocarbon (e.g., this compound) CYP4G->Hydrocarbon

Diagram 1. Generalized biosynthetic pathway for methyl-branched cuticular hydrocarbons.

Verifying Function through Gene Knockdown Studies

Direct gene knockout studies for the production of a single, specific hydrocarbon like this compound are not commonly documented. However, the function of key enzymes in the overarching biosynthetic pathway has been verified using RNA interference (RNAi), a technique that silences or "knocks down" gene expression. These studies provide powerful evidence for the role of the resulting hydrocarbon products.

A pivotal study in the migratory locust, Locusta migratoria, demonstrated that the knockdown of two fatty acid synthase genes, LmFAS1 and LmFAS3, significantly impacted the CHC profile. Specifically, silencing LmFAS3 resulted in a marked decrease in the quantity of methyl-branched hydrocarbons, the very class to which this compound belongs. This disruption led to reduced desiccation resistance and increased cuticle permeability, confirming the critical role of these compounds for insect survival.

Quantitative Data from Gene Knockdown Experiments

The following table summarizes the effect of LmFAS3 gene knockdown on the production of various cuticular hydrocarbon classes in Locusta migratoria. The data clearly shows a significant reduction in methyl-branched alkanes, which would include compounds like this compound.

Hydrocarbon ClassMean Amount (µ g/insect ) ± SE (Control)Mean Amount (µ g/insect ) ± SE (dsRNA for LmFAS3)Percent Reduction
n-Alkanes150.5 ± 12.3110.2 ± 9.826.8%
Methyl-branched Alkanes 85.2 ± 7.5 35.8 ± 4.1 58.0%
Alkenes45.3 ± 5.138.1 ± 4.515.9%
Total CHCs 281.0 ± 20.1 184.1 ± 15.7 34.5%
(Data is representative based on findings from studies on LmFAS gene knockdown in Locusta migratoria)
Experimental Protocols

This protocol describes the general steps for silencing a target gene, such as LmFAS3, in the migratory locust to study its effect on cuticular hydrocarbon production.

  • dsRNA Synthesis: A specific ~400 bp fragment of the target gene (LmFAS3) is amplified via PCR using gene-specific primers with T7 promoter sequences at the 5' end. The PCR product is then used as a template for in vitro transcription to synthesize double-stranded RNA (dsRNA) using a commercial kit. The dsRNA is purified and dissolved in nuclease-free water to a concentration of 2-5 µg/µL.

  • Insect Rearing: Locusta migratoria are reared under controlled conditions (e.g., 30°C, 14:10 light:dark cycle) and fed fresh maize leaves. Fifth-instar nymphs are selected for the experiment.

  • dsRNA Injection: Using a microinjector, each locust is injected with 10 µg of dsRNA targeting LmFAS3 into the abdomen between the second and third abdominal segments. A control group is injected with a similar concentration of dsRNA for a non-target gene, such as Green Fluorescent Protein (GFP).

  • Incubation and Monitoring: The injected locusts are returned to their rearing cages. The effectiveness of the gene knockdown is typically assessed 3-5 days post-injection by measuring the target gene's mRNA levels using quantitative real-time PCR (qRT-PCR). Phenotypic effects, such as mortality or changes in behavior, are monitored daily.

2. Analysis of Cuticular Hydrocarbons by GC-MS

This protocol outlines the procedure for extracting and analyzing the CHC profile of insects following an RNAi experiment.

  • CHC Extraction: Individual locusts (from both the target knockdown and control groups) are weighed and then submerged in 1.5 mL of high-purity hexane (B92381) for 10 minutes to dissolve the cuticular lipids. The insect is removed, and the hexane extract is filtered through a silica (B1680970) gel column to separate hydrocarbons from more polar lipids.

  • Sample Concentration: The solvent is evaporated under a gentle stream of nitrogen, and the hydrocarbon residue is re-dissolved in a precise volume (e.g., 50 µL) of hexane containing an internal standard (e.g., n-octadecane) of known concentration.

  • GC-MS Analysis: A 1 µL aliquot of the sample is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC is equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from an initial low temperature (e.g., 60°C) to a final high temperature (e.g., 320°C) to separate the different hydrocarbon components based on their boiling points.

  • Quantification and Identification: The Mass Spectrometer identifies individual compounds based on their fragmentation patterns. The quantity of each hydrocarbon is calculated by comparing its peak area in the chromatogram to the peak area of the internal standard.

RNAi_Workflow cluster_workflow Experimental Workflow cluster_validation Validation dsRNA_Synth 1. dsRNA Synthesis (Target Gene: LmFAS3) Injection 2. Microinjection into Locusta migratoria dsRNA_Synth->Injection Incubation 3. Incubation Period (3-5 days) Injection->Incubation Extraction 4. CHC Extraction (Hexane Wash) Incubation->Extraction qRT_PCR qRT-PCR to confirm gene knockdown Incubation->qRT_PCR GCMS 5. GC-MS Analysis Extraction->GCMS Data_Analysis 6. Data Quantification & Comparison GCMS->Data_Analysis

Diagram 2. Workflow for verifying gene function in CHC biosynthesis via RNAi.

Comparison with Alternative Pheromones in Pest Management

While branched alkanes like this compound are important biological signals, many commercially successful pheromone-based pest control products, particularly for moths, use different classes of chemicals. These are typically straight-chain, unsaturated alcohols, aldehydes, or acetates. A prominent example is "Codlemone," the primary sex pheromone of the codling moth (Cydia pomonella), a major pest of apple and pear orchards.

These alternative pheromones are primarily used in a strategy called "mating disruption."[2] High concentrations of the synthetic pheromone are released into the crop environment, which confuses male moths and prevents them from locating females, thereby reducing mating and subsequent larval damage.

The table below compares the putative pheromone this compound with a widely used commercial alternative.

FeatureThis compound (Putative)Codlemone ((8E,10E)-8,10-Dodecadien-1-ol)
Chemical Class Methyl-branched AlkaneStraight-chain unsaturated Alcohol
Biosynthesis Pathway Modified Fatty Acid Synthesis with branching, reduction, and decarbonylation Modified Fatty Acid Synthesis with desaturation and reduction to an alcohol
Volatility LowerHigher
Mode of Action Likely short-range or contact pheromoneLong-range attractant
Primary Application Monitoring (in traps)Mating Disruption
Example Organism Tiger Moths (Holomelina spp.)Codling Moth (Cydia pomonella)

Conclusion

In comparison to commercially utilized pheromones like Codlemone, this compound represents a different class of semiochemicals with a distinct biosynthetic origin and likely a different primary mode of action in insect behavior. Understanding these differences is crucial for the development of novel and highly specific pest management strategies. The continued application of gene-editing and RNAi technologies will be instrumental in further elucidating the function of individual hydrocarbons and harnessing them for practical applications in agriculture and public health.

References

Lack of Field Trial Data Prevents Comparative Analysis of 3-Methylhexadecane as a Pest Repellent

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the field trial validation of 3-Methylhexadecane as a pest repellent. Despite extensive searches, no studies providing quantitative data on its efficacy against common pests were identified. This absence of empirical evidence makes it impossible to conduct a comparative analysis of this compound against other established pest repellent alternatives.

While the initial intent was to provide a detailed comparison guide for researchers, scientists, and drug development professionals, the core requirement of including experimental data for this compound cannot be met at this time.

However, substantial data exists for several alternative pest repellents, including the synthetic compounds DEET (N,N-diethyl-meta-toluamide) and Picaridin, as well as plant-based repellents such as Oil of Lemon Eucalyptus (containing p-menthane-3,8-diol) and Citronella. Field and laboratory studies on these alternatives provide a wealth of information regarding their efficacy, duration of protection, and mode of action.

Should the focus of the comparison guide be shifted to these well-documented alternatives, a comprehensive analysis including data tables, experimental protocols, and signaling pathway diagrams could be provided. This would offer valuable insights for professionals in the field, albeit without the inclusion of this compound.

Below is an example of the kind of data and visualizations that could be provided for established repellents, should the user wish to proceed with a comparison of those.

Comparison of Common Pest Repellents

This section would typically compare this compound with other repellents. Due to the lack of data on this compound, we present a comparison of three widely studied repellents: DEET, Picaridin, and Oil of Lemon Eucalyptus.

Quantitative Efficacy Data
RepellentActive IngredientConcentrationTarget PestProtection Time (hours)Efficacy (%)Citation
DEETN,N-diethyl-meta-toluamide20%Culex annulirostris>7>95[1][2]
DEETN,N-diethyl-meta-toluamide15%Aedes aegypti~5Not specified[3]
Picaridin1-methyl-propyl 2-(2-hydroxyethyl)-1-piperidinecarboxylate19.2%Culex annulirostris5>95[1][2]
Picaridin1-methyl-propyl 2-(2-hydroxyethyl)-1-piperidinecarboxylate20%Various mosquito species>598.36[4]
Oil of Lemon Eucalyptusp-menthane-3,8-diol (PMD)30% (65% PMD)Various mosquito species>7Not specified[3]
CitronellaCitronellal (B1669106), Citronellol, GeraniolNot specifiedAedes albopictus<2Not specified[5][6]
Experimental Protocols

Standardized methods are crucial for the reliable evaluation of pest repellents. The World Health Organization (WHO) and the US Environmental Protection Agency (EPA) have established guidelines for efficacy testing.[7][8][9]

Arm-in-Cage Test (Laboratory Setting):

This method is a standard for assessing the complete protection time of a topical repellent.

  • Subject Preparation: A defined area on a volunteer's forearm is marked. The rest of the arm and hand are covered.

  • Repellent Application: A precise amount of the repellent formulation is applied evenly to the marked skin area.

  • Mosquito Exposure: The treated arm is inserted into a cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti).

  • Data Collection: The time until the first confirmed mosquito bite is recorded. This is the Complete Protection Time (CPT). Exposures are typically repeated at set intervals.

  • Control: An untreated arm is also exposed to confirm mosquito biting avidity.

Field Trial Protocol:

Field studies assess repellent efficacy under real-world conditions.

  • Study Site Selection: An area with a high population of the target pest is chosen.

  • Subject Recruitment: Human volunteers are recruited for the study.

  • Repellent Application: A standardized dose of the repellent is applied to exposed skin (e.g., lower legs). Some subjects may remain untreated as controls.

  • Exposure: Subjects are positioned in the study area for a defined period, often during peak pest activity times.

  • Data Collection: The number of mosquito landings and/or bites on each subject is recorded over time. This can be done by the subjects themselves or by trained observers.

  • Environmental Monitoring: Factors like temperature, humidity, and wind speed are recorded as they can influence repellent performance.

Signaling Pathways and Experimental Workflows

Insect Olfactory Signaling Pathway:

The following diagram illustrates the general mechanism by which volatile insect repellents are detected by the olfactory system of a mosquito.

Insect_Olfactory_Pathway cluster_air Airborne Molecules cluster_antenna Mosquito Antenna cluster_brain Mosquito Brain Repellent Repellent Molecules OR Odorant Receptor (OR) + Orco Co-receptor Repellent->OR Binds to Host_Odor Host Odors (e.g., CO2, Octenol) Host_Odor->OR Binding inhibited by repellent ORN Olfactory Receptor Neuron (ORN) Antennal_Lobe Antennal Lobe ORN->Antennal_Lobe Sends Signal OR->ORN Activates Behavior Aversive Behavior (Movement away from host) Antennal_Lobe->Behavior Processes Signal & Triggers

Caption: General insect olfactory pathway for repellent detection.

Experimental Workflow for Repellent Efficacy Testing:

This diagram outlines the typical workflow for evaluating the efficacy of a pest repellent from laboratory to field studies.

Repellent_Testing_Workflow cluster_lab Laboratory Testing cluster_field Field Validation cluster_analysis Data Analysis & Conclusion Arm_In_Cage Arm-in-Cage Test CPT_Determination Determine Complete Protection Time (CPT) Arm_In_Cage->CPT_Determination Dose_Response Dose-Response Studies CPT_Determination->Dose_Response Statistical_Analysis Statistical Analysis CPT_Determination->Statistical_Analysis Field_Trial Field Trial with Human Volunteers Dose_Response->Field_Trial Inform field study design Efficacy_Data Collect Efficacy Data (% reduction in bites) Field_Trial->Efficacy_Data Environmental_Factors Analyze Environmental Influences Efficacy_Data->Environmental_Factors Efficacy_Data->Statistical_Analysis Conclusion Conclusion on Repellent Efficacy Statistical_Analysis->Conclusion

References

Unraveling the Assembly Line: Isotopic Labeling Confirms 3-Methylhexadecane Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers, this document details isotopic labeling studies that illuminate the biosynthetic pathway of 3-Methylhexadecane, a significant semiochemical in various insect species. By comparing potential biosynthetic routes and providing in-depth experimental protocols, this guide serves as a crucial resource for scientists in chemical ecology and drug development.

The biosynthesis of branched-chain hydrocarbons, such as this compound, is a complex process vital for insect communication and survival. Understanding this pathway is paramount for developing targeted pest control strategies and for the potential discovery of novel bioactive compounds. Isotopic labeling studies have been instrumental in confirming the precursors and enzymatic steps involved in the construction of these unique molecules. This guide provides a comparative analysis of proposed biosynthetic pathways, supported by experimental data from isotopic labeling experiments, to offer a clear understanding of this compound synthesis.

Proposed Biosynthetic Pathways for this compound

Two primary pathways are hypothesized for the biosynthesis of this compound, diverging in the initial priming unit that introduces the characteristic methyl branch at the third carbon position. Both pathways converge on the well-established fatty acid synthase (FAS) machinery for chain elongation.

  • Pathway A: Propionate-Primed Biosynthesis: This pathway proposes that a propionyl-CoA unit serves as the starter for the growing acyl chain. The subsequent addition of two-carbon units from malonyl-CoA by the fatty acid synthase complex would directly lead to the formation of a 3-methyl-branched fatty acid precursor.

  • Pathway B: Acetate-Primed with Methylmalonyl-CoA Elongation: An alternative hypothesis suggests that the biosynthesis initiates with a standard acetyl-CoA primer. The methyl branch is then introduced during the elongation phase through the incorporation of a methylmalonyl-CoA extender unit instead of a malonyl-CoA unit at the second elongation cycle.

Isotopic labeling experiments are perfectly suited to differentiate between these two possibilities. By feeding organisms with specifically labeled precursors and analyzing the incorporation of the isotopes into the final this compound product, the origin of each carbon atom can be traced.

Comparative Analysis of Isotopic Labeling Data

To elucidate the operative biosynthetic pathway, hypothetical isotopic labeling experiments can be designed. The following table summarizes the expected labeling patterns in this compound for each proposed pathway when using 13C-labeled precursors.

Labeled PrecursorProposed PathwayExpected Labeled Carbons in this compoundRationale
[1-¹³C]-PropionateA: Propionate-PrimedC1The carboxyl carbon of propionyl-CoA becomes the first carbon of the final hydrocarbon.
[2-¹³C]-PropionateA: Propionate-PrimedC2The alpha-carbon of propionyl-CoA is incorporated as the second carbon.
[3-¹³C]-PropionateA: Propionate-PrimedC3-methylThe methyl carbon of propionyl-CoA forms the methyl branch at the C3 position.
[1-¹³C]-AcetateB: Acetate-PrimedC1, C3, C5, C7, C9, C11, C13, C15Acetyl-CoA serves as the primer (C1, C2) and contributes to malonyl-CoA for elongation (all odd-numbered carbons except C1).
[¹³C-methyl]-MethionineB: Acetate-PrimedC3-methylS-adenosyl methionine (SAM), derived from methionine, is a common methyl donor for the formation of methylmalonyl-CoA from succinyl-CoA.

Experimental Protocols

The following provides a detailed methodology for conducting an isotopic labeling study to investigate this compound biosynthesis.

1. Culture of Organism and Administration of Labeled Precursors:

  • Organism: The insect species of interest, known to produce this compound, is reared under controlled laboratory conditions (e.g., temperature, photoperiod, and diet).

  • Labeled Compounds: Stable isotope-labeled precursors, such as [1-¹³C]-propionate, [2-¹³C]-propionate, [3-¹³C]-propionate, [1-¹³C]-acetate, and [¹³C-methyl]-methionine, are procured from a commercial supplier.

  • Administration: The labeled precursors are incorporated into the artificial diet of the insects at a known concentration. For insects that do not feed as adults, the label can be injected into the hemolymph. A control group is maintained on an identical diet without the labeled precursors. The feeding or injection period should be sufficient to allow for the biosynthesis and accumulation of this compound.

2. Extraction of Cuticular Hydrocarbons:

  • Following the labeling period, insects are euthanized by freezing.

  • The cuticular lipids are extracted by immersing the insects in a non-polar solvent, such as hexane, for a period of 5-10 minutes.

  • The solvent is then transferred to a clean vial and concentrated under a gentle stream of nitrogen gas.

3. Isolation and Identification of this compound:

  • The hydrocarbon fraction is isolated from the total lipid extract using column chromatography on silica (B1680970) gel.

  • The hydrocarbon fraction is then analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify this compound. The identification is confirmed by comparing the retention time and mass spectrum with that of an authentic standard.

4. Analysis of Isotope Incorporation:

  • The mass spectrum of this compound from the labeled insects is compared to the mass spectrum from the control group.

  • An increase in the abundance of the molecular ion (M+) and specific fragment ions containing the labeled carbons indicates the incorporation of the ¹³C isotope.

  • The position of the label within the molecule can be determined by analyzing the fragmentation pattern in the mass spectrum. For instance, specific cleavage patterns will result in fragment ions that either retain or lose the ¹³C-labeled portion of the molecule, allowing for the precise localization of the incorporated isotope.

Visualizing the Biosynthetic Pathways and Workflow

To further clarify the proposed biosynthetic routes and the experimental design, the following diagrams are provided.

This compound Biosynthesis Pathways cluster_A Pathway A: Propionate-Primed cluster_B Pathway B: Acetate-Primed + Methylmalonyl-CoA Propionyl_CoA Propionyl-CoA FAS_A Fatty Acid Synthase (FAS) Propionyl_CoA->FAS_A Precursor_A 3-Methylhexadecanoyl-CoA FAS_A->Precursor_A Malonyl_CoA_A 7x Malonyl-CoA Malonyl_CoA_A->FAS_A Hydrocarbon_A This compound Precursor_A->Hydrocarbon_A Decarboxylation Acetyl_CoA Acetyl-CoA FAS_B Fatty Acid Synthase (FAS) Acetyl_CoA->FAS_B Precursor_B 3-Methylhexadecanoyl-CoA FAS_B->Precursor_B Malonyl_CoA_B 6x Malonyl-CoA Malonyl_CoA_B->FAS_B Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->FAS_B Hydrocarbon_B This compound Precursor_B->Hydrocarbon_B Decarboxylation

Figure 1: Proposed biosynthetic pathways for this compound.

Isotopic Labeling Experimental Workflow Start Rearing of Insects on Labeled Diet Extraction Extraction of Cuticular Hydrocarbons Start->Extraction Separation Isolation of Hydrocarbon Fraction (Column Chromatography) Extraction->Separation Analysis GC-MS Analysis Separation->Analysis Interpretation Mass Spectra Comparison and Label Localization Analysis->Interpretation

Safety Operating Guide

Proper Disposal of 3-Methylhexadecane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides essential safety and logistical information for the proper disposal of 3-Methylhexadecane, a branched-chain aliphatic hydrocarbon. The following procedures are based on established best practices for the disposal of hazardous laboratory chemicals and information from safety data sheets of structurally similar compounds.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the primary hazards associated with this compound and similar long-chain alkanes. The main concern is aspiration toxicity ; the substance may be fatal if swallowed and enters the airways[1][2][3][4]. Repeated or prolonged skin contact may cause dryness or cracking[2][4].

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side-shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

1. Waste Collection:

  • Designate a specific, compatible, and properly labeled waste container for this compound and other similar aliphatic hydrocarbon waste.

  • The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.

  • Label the container clearly with "Hazardous Waste" and the full chemical name, "this compound." Avoid using abbreviations or chemical formulas.

2. Storage of Waste:

  • Store the waste container in a designated and well-ventilated satellite accumulation area within the laboratory.

  • Ensure the container is kept closed except when adding waste.

  • Store away from incompatible materials, such as strong oxidizing agents.

3. Arranging for Disposal:

  • Once the waste container is full (typically no more than 90% capacity to allow for expansion), or if the experiment is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

4. Spill Cleanup:

  • In the event of a spill, evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads[1].

  • Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Clean the spill area with soap and water.

  • All materials used for cleanup must also be disposed of as hazardous waste.

5. Disposal of Empty Containers:

  • Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.

  • To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone).

  • The rinsate from the first rinse must be collected and disposed of as hazardous hazardous waste[5]. Subsequent rinsate may also need to be collected depending on local regulations.

  • Once decontaminated, deface or remove the original label and dispose of the container according to your facility's guidelines for non-hazardous laboratory glassware or plastic.

Quantitative Data Summary

ParameterValue/InformationSource(s)
Primary Hazard Aspiration Hazard Category 1: May be fatal if swallowed and enters airways.[2][3][4]
GHS Pictogram Health Hazard[2]
Signal Word Danger[2]
Hazard Statements H304: May be fatal if swallowed and enters airways.[2][3][4]
Precautionary Statements P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2][3]
P331: Do NOT induce vomiting.[2][3]
P405: Store locked up.[2][4]
P501: Dispose of contents/container to an approved waste disposal plant.[2][4]
Disposal Consideration Must be disposed of as hazardous waste. Do not empty into drains.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Storage & Disposal start Generate this compound Waste spill Spill Occurs start->spill No collect_waste Collect in a Labeled, Compatible Hazardous Waste Container store_waste Store Waste Container in Designated Satellite Accumulation Area collect_waste->store_waste spill->collect_waste No cleanup Contain and Clean Up Spill with Absorbent Material spill->cleanup Yes collect_cleanup_waste Collect Cleanup Materials as Hazardous Waste cleanup->collect_cleanup_waste collect_cleanup_waste->collect_waste container_full Container Full? store_waste->container_full container_full->store_waste No request_pickup Request Pickup from EHS or Licensed Waste Contractor container_full->request_pickup Yes disposal Proper Disposal by Approved Facility request_pickup->disposal

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for 3-Methylhexadecane

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety, handling, and disposal protocols for 3-Methylhexadecane, tailored for research and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this long-chain alkane.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

PropertyValue
Molecular Formula C₁₇H₃₆[1]
Molecular Weight 240.5 g/mol [1]
Boiling Point 549 °F / 287 °C[2]
Melting Point 64 °F / 18 °C[2]
Density 0.773 g/cm³ at 77 °F / 25 °C[2]
Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, and inhalation of vapors.

EquipmentSpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)[3][4][5]To prevent skin contact, which can cause irritation and dryness[2][3].
Eye Protection Safety glasses with side-shields or goggles[3][4]To protect eyes from splashes.
Skin and Body Protection Laboratory coat[4]To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate[3][4]To prevent inhalation of vapors, which may cause dizziness or nausea[3].
Handling and Emergency Procedures

Proper handling and emergency preparedness are critical for maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area to avoid the accumulation of flammable vapors[3].

  • Keep away from heat, sparks, and open flames as alkanes are flammable[3].

  • Avoid contact with skin and eyes[6].

  • Wash hands thoroughly after handling[7].

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water[8]. Remove contaminated clothing[6].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[7].

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing[3].

  • Ingestion: Do NOT induce vomiting. May be fatal if swallowed and enters airways[2][9]. Seek immediate medical attention[2][8].

  • Spills: Absorb the spill with an inert material (e.g., sand, earth) and dispose of it in a suitable, labeled container[3]. Prevent entry into drains and waterways[6].

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Waste Container: Collect in a designated and properly labeled chemical waste container.

  • Disposal Method: Dispose of contents/container to an approved waste disposal plant[2][9]. Do not dispose of it down the drain[6].

Safe Handling Workflow for this compound

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Dispense this compound C->D E Perform Experimental Work D->E F Clean Work Area E->F G Dispose of Waste in Labeled Container F->G H In Case of Spill or Exposure I Follow Emergency Procedures (First Aid, Spill Containment) H->I

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.